molecular formula C62H118N40O12S2 B12405686 Cys(Npys)-(D-Arg)9

Cys(Npys)-(D-Arg)9

Cat. No.: B12405686
M. Wt: 1680.0 g/mol
InChI Key: IJZUWTDQAPPMMA-WQTHLOBKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cys(Npys)-(D-Arg)9 is a synthetic, amphiphilic cell-penetrating peptide (CPP) composed of a sequence of nine D-arginine residues (D-Arg)9) linked to a cysteine residue protected with a 3-Nitro-2-pyridinesulfenyl (Npys) group . This specific structure provides unique properties for advanced biomedical research. The (D-Arg)9 moiety is a classic cell-penetrating sequence; its polycationic nature allows for strong electrostatic interactions with negatively charged cell membranes, facilitating highly efficient cellular uptake . The use of D-arginine residues, as opposed to the natural L-form, confers significant protease resistance, thereby enhancing the peptide's stability and extending its functional half-life in biological environments . The key feature of this compound is the Npys group on the cysteine side chain. This group acts as an activated handle for site-specific bioconjugation, enabling the peptide to form an asymmetric disulfide bond with a free thiol (-SH) group on another molecule, such as a protein, drug, or fluorescent probe . This controlled conjugation capability makes this compound an excellent tool for constructing targeted delivery systems . Its primary research applications include intracellular delivery of therapeutic agents, gene delivery, vaccine research, and the study of cellular uptake mechanisms . The compound is water-soluble and should be stored at -20°C, protected from light . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C62H118N40O12S2

Molecular Weight

1680.0 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-[(3-nitro-2-pyridinyl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide

InChI

InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+/m0/s1

InChI Key

IJZUWTDQAPPMMA-WQTHLOBKSA-N

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cys(Npys)-(D-Arg)9: A Cell-Penetrating Peptide for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cys(Npys)-(D-Arg)9 is a synthetic, amphipathic cell-penetrating peptide (CPP) designed for the intracellular delivery of various molecular cargoes. It is composed of a poly-D-arginine tract of nine residues, which confers resistance to proteolytic degradation and facilitates cellular uptake, and an N-terminal cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys moiety serves as a reactive handle for the straightforward conjugation of cargo molecules via a reducible disulfide bond, enabling the release of the cargo in the reducing environment of the cell interior. This guide provides a comprehensive overview of the core technical aspects of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its synthesis, conjugation, and application in research and drug development.

Core Properties and Data Presentation

The fundamental characteristics of this compound are summarized below. These properties are essential for its application in experimental settings.

PropertyValueReference
Molecular Formula C₆₂H₁₁₈N₄₀O₁₂S₂[1]
Molecular Weight 1679.99 g/mol [1]
Sequence Cys(Npys)-(D-Arg)₉-NH₂[1]
Purity >95% to ≥99% (Varies by supplier)[2][3]
Appearance Lyophilized off-white powderN/A
Solubility Soluble in water
Storage Store lyophilized peptide at -20°C or lower.

Mechanism of Action: Cellular Uptake and Cargo Release

The cellular entry of this compound, like other arginine-rich CPPs, is a multi-faceted process that is not yet fully elucidated but is understood to involve two primary pathways: direct translocation across the plasma membrane and endocytosis. The efficiency of each pathway can be influenced by factors such as the nature of the conjugated cargo, peptide concentration, and the specific cell type.

3.1 Cellular Internalization Pathways

  • Direct Translocation: This energy-independent process is thought to involve the direct passage of the CPP and its cargo across the lipid bilayer. The strong electrostatic interactions between the positively charged guanidinium groups of the D-arginine residues and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans (HSPGs), are crucial for initiating this process. This interaction can lead to transient membrane destabilization, allowing the peptide to enter the cytoplasm.

  • Endocytosis: This is an energy-dependent process where the cell internalizes the CPP-cargo conjugate by engulfing it in vesicles. Several endocytic pathways have been implicated in the uptake of arginine-rich CPPs, including:

    • Macropinocytosis: A non-specific process involving the formation of large endocytic vesicles (macropinosomes).

    • Clathrin-Mediated Endocytosis: A receptor-mediated pathway involving the formation of clathrin-coated pits.

    • Caveolae-Mediated Endocytosis: Involving flask-shaped invaginations of the plasma membrane.

Once internalized via endocytosis, the CPP-cargo conjugate is entrapped within endosomes. For the cargo to exert its biological function, it must escape the endosome and enter the cytoplasm. The exact mechanism of endosomal escape for poly-arginine peptides is still under investigation but is a critical step for successful delivery.

3.2 Cargo Release

The Cys(Npys) moiety allows for the conjugation of thiol-containing cargo molecules through a disulfide bond. This disulfide linkage is relatively stable in the extracellular environment but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of reducing agents like glutathione is high. This reductive cleavage releases the cargo from the CPP, allowing it to interact with its intracellular target.

Signaling Pathways in Arginine-Rich CPP Uptake

The initial interaction of poly-arginine peptides with the cell surface, particularly with heparan sulfate proteoglycans, is a key initiating event for cellular uptake. This binding can trigger downstream signaling events that facilitate internalization, especially through endocytic pathways.

G Cellular Uptake Pathway of (D-Arg)9 Peptides cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP (D-Arg)9 Peptide HSPG Heparan Sulfate Proteoglycans CPP->HSPG Binding DirectTranslocation Direct Translocation HSPG->DirectTranslocation Endocytosis Endocytosis HSPG->Endocytosis Cytosol Cytosol DirectTranslocation->Cytosol Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->Cytosol

Caption: Cellular uptake pathways of (D-Arg)9 peptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to cargo molecules, and the assessment of its cellular uptake and cytotoxicity. These protocols are based on standard techniques in peptide chemistry and cell biology.

4.1 Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically performed using Fmoc-based solid-phase peptide synthesis. Due to the instability of the Npys group to the piperidine used for Fmoc deprotection, the Cys(Npys) residue is often introduced at the final step using Boc-Cys(Npys)-OH, or the Npys group is added post-synthetically.

Materials:

  • Fmoc-D-Arg(Pbf)-OH

  • Boc-Cys(Npys)-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining eight D-arginine residues.

  • N-terminal Capping with Boc-Cys(Npys)-OH:

    • After the final Fmoc deprotection, wash the resin with DMF and DCM.

    • Couple Boc-Cys(Npys)-OH using a suitable coupling agent like HATU.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS Workflow

G Fmoc Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-D-Arg(Pbf)-OH (DIC/Oxyma) Wash2 Wash (DMF) Couple->Wash2 Wash1->Couple Repeat Repeat 8x Wash2->Repeat Repeat->Deprotect Next Cycle CoupleCys Couple Boc-Cys(Npys)-OH Repeat->CoupleCys Final Cycle Cleave Cleave from Resin (TFA/TIS/H2O) CoupleCys->Cleave Purify Purify (RP-HPLC) Cleave->Purify FinalPeptide This compound Purify->FinalPeptide

Caption: Fmoc solid-phase peptide synthesis workflow.

4.2 Conjugation of Cargo to this compound

The Npys-activated cysteine readily reacts with a free thiol group on a cargo molecule to form a stable disulfide bond.

Materials:

  • This compound

  • Thiol-containing cargo (e.g., thiol-modified siRNA, protein with a free cysteine)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

  • Dissolve this compound and the thiol-containing cargo in the reaction buffer.

  • Mix the peptide and cargo solutions, typically at a slight molar excess of the peptide.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purify the conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography or RP-HPLC.

Disulfide Conjugation Workflow

G Disulfide Conjugation Workflow Peptide This compound Mix Mix in Buffer (pH 7.4) Peptide->Mix Cargo Thiolated Cargo (e.g., siRNA-SH) Cargo->Mix React React at RT (1-2 hours) Mix->React Purify Purify Conjugate (e.g., HPLC) React->Purify Conjugate Peptide-S-S-Cargo Purify->Conjugate

Caption: Workflow for disulfide conjugation of cargo.

4.3 Cellular Uptake Assay

The cellular uptake of this compound and its conjugates can be quantified using various methods, most commonly by labeling the cargo or the peptide with a fluorescent dye.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Fluorescently labeled this compound conjugate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled conjugate at various concentrations for a defined period (e.g., 1-4 hours).

  • Wash the cells three times with PBS to remove extracellular conjugate.

  • To remove non-specifically bound peptide, an acid wash (e.g., glycine-HCl, pH 3.0) or a heparin wash can be performed.

  • For flow cytometry, detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.

  • For fluorescence microscopy, fix the cells (e.g., with 4% paraformaldehyde), mount on slides, and visualize the intracellular fluorescence.

4.4 Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of the CPP and its conjugates. The MTT or MTS assay is a common method for this purpose.

Materials:

  • Cells of interest

  • This compound or its conjugate

  • Cell culture medium

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the peptide or conjugate for a specified duration (e.g., 24-48 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value if applicable. A known cytotoxicity of this compound has been observed in microspore cells at concentrations higher than 1 nmol.

Applications in Research and Drug Development

This compound has been utilized for the intracellular delivery of a variety of macromolecules, demonstrating its potential as a versatile delivery vector.

  • siRNA Delivery: The ability to deliver siRNA and induce gene silencing is a significant application. This compound has been used to form immunocomplexes for the delivery of leukemic-specific siRNA.

  • Protein Delivery: This peptide has been shown to mediate the delivery of proteins into mammalian cells, including TALEN proteins for genome engineering.

Conclusion

This compound is a valuable tool for researchers in the field of drug delivery and cellular biology. Its straightforward synthesis, versatile conjugation chemistry, and efficient cell-penetrating properties make it an attractive candidate for the intracellular delivery of a wide range of therapeutic and diagnostic agents. The detailed protocols and technical information provided in this guide are intended to facilitate its effective application in the laboratory. Further research to elucidate the precise mechanisms of its cellular uptake and endosomal escape will undoubtedly enhance its utility and pave the way for the development of more sophisticated and targeted delivery systems.

References

An In-depth Technical Guide to Cys(Npys)-(D-Arg)9: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9, detailing its chemical structure, physicochemical properties, and its applications in research and drug development. This document consolidates key data, outlines relevant experimental protocols, and visualizes associated workflows and pathways to serve as a valuable resource for professionals in the field.

Introduction

This compound is a synthetic peptide construct designed for efficient intracellular delivery of various molecular cargoes. It belongs to the class of arginine-rich cell-penetrating peptides, which are known for their ability to traverse cellular membranes. The peptide consists of two key functional domains: a nona-D-arginine ((D-Arg)9) sequence that drives cellular uptake and provides resistance to proteolytic degradation, and an N-terminal cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3] This Npys group serves a dual purpose: it protects the cysteine's thiol group and acts as an activatable handle for conjugating cargo molecules through a disulfide linkage.[4][5] The ability to form a reducible disulfide bond is particularly advantageous for intracellular drug delivery, as the bond can be cleaved within the reducing environment of the cytoplasm, releasing the active cargo.

Chemical Structure and Properties

The fundamental structure of this compound comprises a cysteine residue linked to a chain of nine D-isomers of arginine, with the C-terminus typically amidated to enhance stability. The Npys (3-nitro-2-pyridinesulfenyl) group is attached to the sulfur atom of the cysteine side chain.

Sequence: Cys(Npys)-d(Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg)-NH₂

The D-arginine residues render the peptide resistant to enzymatic degradation by proteases, a significant advantage for in vivo applications. The guanidinium groups of the nine arginine residues provide a strong positive charge at physiological pH, which is crucial for the initial electrostatic interactions with the negatively charged cell membrane.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆₂H₁₁₈N₄₀O₁₂S₂
Molecular Weight 1679.99 g/mol
Purity >95% (typically)
Appearance Solid
Solubility Soluble in water
CAS Number 1417221-06-7

Mechanism of Action and Biological Activity

This compound functions as a carrier peptide, facilitating the transport of conjugated molecules into cells. The primary biological activity is its cell-penetrating capability, which is attributed to the poly-arginine backbone.

Cellular Uptake Pathway

The precise mechanism of cellular uptake for arginine-rich CPPs is still a subject of investigation but is understood to involve multiple pathways. Key proposed mechanisms include:

  • Direct Penetration: At higher concentrations, the peptide may directly translocate across the plasma membrane. Some studies suggest that arginine-rich CPPs can induce the formation of transient pores or fusion events.

  • Endocytosis: At lower, more physiologically relevant concentrations, uptake is predominantly through energy-dependent endocytic pathways. The peptide and its cargo are engulfed into endosomes. For the cargo to be effective, it must escape the endosome and reach the cytosol, a process known as "endosomal escape."

  • Calcium-Dependent Entry: Recent evidence suggests that nona-arginine can induce a transient increase in intracellular calcium, which is required for its non-endocytic entry into the cytoplasm.

The workflow for cargo delivery via this compound is visualized below.

G Workflow for this compound Mediated Cargo Delivery cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Pathway cluster_3 Cytosol (Reducing Environment) PeptideCargo This compound -S-S-Cargo Complex Interaction Electrostatic Interaction with Membrane PeptideCargo->Interaction Internalization Internalization (Endocytosis / Direct Penetration) Interaction->Internalization Endosome Endosomal Entrapment Internalization->Endosome Endocytic Route Cleavage Disulfide Bond Cleavage Internalization->Cleavage Direct Penetration Escape Endosomal Escape Endosome->Escape Escape->Cleavage Cargo Released Active Cargo Cleavage->Cargo Peptide Carrier Peptide Cleavage->Peptide G Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine) Swell->Deprotect1 Couple_Arg Couple Fmoc-D-Arg(Pbf)-OH Deprotect1->Couple_Arg Loop Repeat 8x Couple_Arg->Loop Loop->Deprotect1 Next Cycle Deprotect2 Fmoc Deprotection Loop->Deprotect2 Last Cycle Couple_Cys Couple Fmoc-Cys(Npys)-OH Deprotect2->Couple_Cys Deprotect_Final Final Fmoc Deprotection Couple_Cys->Deprotect_Final Cleave Cleavage from Resin (TFA Cocktail) Deprotect_Final->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization & QC Purify->Lyophilize Product Pure this compound Lyophilize->Product G Cellular Uptake Assay Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Conjugate Conjugate Cargo-SH to this compound Treat Incubate Cells with Fluorescent Conjugate Conjugate->Treat SeedCells Seed Cells on Slides SeedCells->Treat Wash Wash to Remove Surface-Bound Peptide Treat->Wash Fix Fix Cells (4% PFA) Wash->Fix Stain Stain Nuclei (DAPI) Fix->Stain Image Confocal Microscopy Stain->Image Analyze Image Analysis (Localization, Quantification) Image->Analyze

References

The 3-Nitro-2-pyridinesulfenyl (Npys) Group in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-nitro-2-pyridinesulfenyl (Npys) group is a versatile functional moiety in peptide chemistry, primarily utilized as a protecting group for the thiol side chain of cysteine residues. Its unique properties also allow for the activation of the thiol group, facilitating the regioselective formation of disulfide bonds, a critical post-translational modification for the structure and function of many peptides and proteins. This guide provides a comprehensive overview of the Npys group, including its chemical properties, stability, and applications in peptide synthesis, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts: Protection and Activation

The Npys group serves a dual purpose in peptide synthesis. As a protecting group, it prevents the highly nucleophilic thiol group of cysteine from engaging in undesirable side reactions during peptide chain elongation. Concurrently, it "activates" the sulfur atom, making it susceptible to nucleophilic attack by a free thiol, which is the basis for its utility in directed disulfide bond formation.[1][2]

Chemical Stability

The stability of the Npys group is a critical consideration in the design of a peptide synthesis strategy. It is generally stable to acidic conditions, such as those used for the cleavage of tert-butyloxycarbonyl (Boc) groups, but is labile under basic conditions, making it incompatible with the standard piperidine treatment used in fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[3]

Quantitative Data on Cysteine Protecting Groups

The selection of a cysteine protecting group is a crucial decision in peptide synthesis, impacting yield, purity, and the potential for side reactions. While comprehensive quantitative data comparing all protecting groups under identical conditions is scarce in the literature, the following table summarizes the performance of the Npys group in relation to other commonly used cysteine protecting groups based on available data and established knowledge.

Protecting GroupCommon Side ReactionsDeprotection ReagentsOrthogonal DeprotectionKey Features & Applications
Npys Unstable to bases (piperidine)Thiols (e.g., DTT, mercaptoethanol), Phosphines (e.g., tributylphosphine)[4]YesActivates thiol for disulfide bond formation; useful for preparing peptide-protein conjugates and cyclic peptides.
Trt (Trityl) Racemization, β-elimination, S-alkylationTrifluoroacetic acid (TFA)No (cleaved with peptide)Most common and cost-effective for routine synthesis.
Acm (Acetamidomethyl) β-eliminationMercury(II) acetate, Iodine, Silver(I)YesStable to TFA; allows for purification of the protected peptide before disulfide bond formation.
StBu (S-tert-butylthio) β-eliminationReducing agents (e.g., thiols, phosphines)YesStable to TFA; used for orthogonal disulfide bond formation.
Mmt (4-Methoxytrityl) S-alkylation1-2% TFA in Dichloromethane (DCM)YesAllows for on-resin deprotection for selective disulfide bond formation or side-chain modification.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the Npys group in peptide synthesis.

Protocol 1: Synthesis of Boc-L-Cys(Npys)-OH

This protocol describes the synthesis of the Npys-protected cysteine building block for use in Boc-SPPS.

Materials:

  • Boc-L-Cysteine

  • 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Diethyl ether

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-cysteine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous TEA (1.1 equivalents) dropwise to the solution.

  • In a separate flask, dissolve Npys-Cl (1.05 equivalents) in anhydrous DCM.

  • Add the Npys-Cl solution dropwise to the Boc-L-cysteine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Boc-L-Cys(Npys)-OH.

Protocol 2: Introduction of Cys(Npys) in Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol details the incorporation of a Boc-Cys(Npys)-OH residue during Boc-SPPS.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • Boc-L-Cys(Npys)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Deprotect the N-terminal Boc group using 50% TFA in DCM.

  • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Wash the resin thoroughly with DCM and DMF.

  • In a separate vessel, pre-activate Boc-L-Cys(Npys)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

  • Add the activated amino acid solution to the resin.

  • Couple for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF and DCM.

Protocol 3: On-Resin Cleavage of the Npys Group

This protocol describes the removal of the Npys protecting group from a resin-bound peptide.

Materials:

  • Npys-protected peptidyl-resin

  • Tributylphosphine (Bu₃P)

  • N-methyl-2-pyrrolidone (NMP) or DMF

  • Water

Procedure:

  • Swell the Npys-protected peptidyl-resin in NMP or DMF.

  • Prepare a solution of 10% (v/v) water in NMP or DMF.

  • Add Bu₃P (5-10 equivalents relative to the peptide) to the resin suspension.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS analysis of a small cleaved sample.

  • Wash the resin thoroughly with NMP or DMF, followed by DCM.

Protocol 4: On-Resin Disulfide Bond Formation using an Npys-Activated Cysteine

This protocol details the formation of a disulfide bridge on the solid support between an Npys-activated cysteine and a free cysteine thiol.

Materials:

  • Peptidyl-resin containing one Cys(Npys) residue and one Cys(SH) residue

  • DMF

  • DIEA (optional)

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Ensure one cysteine residue is Npys-activated and the other has a free thiol. The free thiol can be generated by selective deprotection of an orthogonal protecting group (e.g., Mmt).

  • Suspend the resin in DMF. The intramolecular cyclization will proceed spontaneously. The reaction can be gently agitated at room temperature.

  • The reaction is typically complete within a few hours. The rate can be increased by the addition of a small amount of a mild base like DIEA.

  • Monitor the reaction progress by LC-MS analysis of a small cleaved sample until the starting material is consumed.

  • Wash the resin thoroughly with DMF and DCM.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant biological signaling pathway involving a peptide synthesized using Npys chemistry.

sp_disulfide_formation start Resin-bound peptide with two Cys residues (e.g., Cys(Trt) and Cys(Mmt)) deprotect_mmt Selective deprotection of Mmt (1% TFA in DCM) start->deprotect_mmt wash1 Wash (DCM, DMF) deprotect_mmt->wash1 npys_activation Activation with Npys-Cl or DTNP wash1->npys_activation wash2 Wash (DMF, DCM) npys_activation->wash2 cyclization On-resin disulfide bond formation wash2->cyclization deprotect_trt Global deprotection (TFA) (cleaves Trt and from resin) cleavage Final cleavage from resin (TFA cocktail) deprotect_trt->cleavage cyclization->deprotect_trt purification HPLC Purification cleavage->purification peptide_protein_conjugation peptide_npys Peptide with Cys(Npys) conjugation Conjugation Reaction (pH ~7-8) peptide_npys->conjugation carrier_protein Carrier Protein with free Cys or Lys residues carrier_protein->conjugation conjugated_product Peptide-Protein Conjugate conjugation->conjugated_product purification Purification (e.g., Dialysis, SEC) conjugated_product->purification conotoxin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron action_potential Action Potential ca_channel N-type Ca²⁺ Channel (Caᵥ2.2) action_potential->ca_channel depolarization ca_influx Ca²⁺ Influx ca_channel->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion glutamate_release Glutamate Release vesicle_fusion->glutamate_release glutamate_receptor Glutamate Receptor (e.g., AMPA, NMDA) glutamate_release->glutamate_receptor binds depolarization Depolarization glutamate_receptor->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal conotoxin ω-Conotoxin MVIIA conotoxin->ca_channel Blocks synaptic_cleft Synaptic Cleft

References

The Strategic Incorporation of D-Arginine in Cell-Penetrating Peptides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective drug delivery systems has positioned cell-penetrating peptides (CPPs) as a vanguard in overcoming the cellular membrane barrier. Among the various strategies to enhance their efficacy, the substitution of L-arginine with its D-enantiomer has emerged as a critical modification. This technical guide provides a comprehensive analysis of the role of D-arginine in CPPs, focusing on its impact on proteolytic stability, cellular uptake mechanisms, and overall therapeutic potential.

The Pivotal Role of D-Arginine in Enhancing Proteolytic Stability

A primary obstacle in the clinical translation of peptide-based therapeutics is their rapid degradation by proteases in biological fluids. The incorporation of D-arginine residues is a well-established strategy to significantly enhance the proteolytic resistance of CPPs. Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing D-arginine, the peptide backbone becomes a poor substrate for these enzymes, leading to a substantially increased half-life in serum and other biological matrices. This enhanced stability ensures that the CPP remains intact for a longer duration, increasing the probability of reaching its target cells and executing its function.[1][2]

Cellular Uptake of D-Arginine-Containing CPPs: A Dichotomy of Mechanisms

The cellular internalization of arginine-rich CPPs is a multifaceted process, primarily governed by two major pathways: direct translocation across the plasma membrane and endocytosis. The presence of D-arginine can influence the efficiency and preference of these uptake routes.

Direct Translocation

Direct translocation is an energy-independent process where the CPP moves directly across the lipid bilayer into the cytoplasm. This mechanism is thought to be initiated by the electrostatic interactions between the positively charged guanidinium groups of arginine residues and the negatively charged components of the cell membrane, such as phospholipids and proteoglycans. While the precise molecular mechanism is still under investigation, it is believed to involve transient pore formation or membrane destabilization. Some studies suggest that the rigid structure conferred by D-amino acids may influence the peptide's interaction with the membrane, though the effect on direct translocation efficiency compared to L-arginine CPPs can be cell-type dependent.

Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs the CPP, enclosing it within a vesicle. Arginine-rich CPPs can utilize several endocytic pathways:

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by the interaction of arginine-rich CPPs with heparan sulfate proteoglycans on the cell surface. This interaction can trigger a signaling cascade involving Rac1 GTPase and subsequent actin cytoskeleton rearrangement.[3][4][5]

  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles. The process is initiated by the binding of cargo to receptors and involves the recruitment of adaptor proteins and the GTPase dynamin, which facilitates vesicle scission.

  • Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin-1. This pathway is also a common route for the internalization of CPPs.

The stereochemistry of arginine can influence the engagement of these pathways. Some studies have reported that L-arginine containing CPPs are taken up more efficiently via endocytosis in certain cell types, suggesting a stereospecific interaction with cell surface receptors or components of the endocytic machinery. Conversely, the increased stability of D-arginine CPPs can lead to higher overall intracellular concentrations over time.

Quantitative Data on D-Arginine vs. L-Arginine CPPs

The following tables summarize the quantitative data comparing the performance of D-arginine and L-arginine containing CPPs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and specific peptide sequences.

PeptideChiralityCell LineUptake Efficiency (Relative to Control)Reference
Nona-arginine (R9)L-formHeLa, MC57Higher than D-form
Nona-arginine (r9)D-formHeLa, MC57Lower than L-form
Nona-arginine (r9)D-formJurkat TSimilar to L-form
Oligo-argininesD-isoformVariousHigher transduction than L-isoform
PeptideChiralityMatrixHalf-lifeReference
Generic PeptideL-amino acidsSerum< 30 minutes
Generic PeptideD-amino acid substitutionSerumSignificantly increased
Onc112 (contains D-Arg)D-arginineMouse Serum> 8 hours
Onc72 (contains L-Orn)L-ornithineMouse Serum3 hours
PeptideChiralityCell LineCytotoxicity (e.g., IC50, % viability)Reference
Arginine-rich CPPsL- or D-formVariousGenerally low at effective concentrations
R6AANCKL-formDU145~30% cytotoxicity at 100 µM (2h)
R5AANCKL-formDU145~20% cytotoxicity at 100 µM (2h)
R1-R4AANCKL-formDU145No significant cytotoxicity up to 100 µM (2h)

Experimental Protocols

Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantitative analysis of CPP uptake in a large cell population.

  • Cell Preparation: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Peptide Incubation: Wash the cells twice with serum-free media. Incubate the cells with varying concentrations of fluorescently labeled (e.g., FITC, TAMRA) L- or D-arginine CPPs in serum-free media for 1-4 hours at 37°C.

  • Cell Detachment and Washing: Wash the cells three times with cold PBS to remove excess peptide. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.1% sodium azide). Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity of the cell population.

  • Data Analysis: Quantify the cellular uptake by comparing the mean fluorescence intensity of treated cells to that of untreated control cells.

Intracellular Localization using Confocal Microscopy

This protocol enables the visualization of the subcellular distribution of CPPs.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Peptide Incubation: Incubate the cells with fluorescently labeled L- or D-arginine CPPs in serum-free media for the desired time at 37°C.

  • Washing and Staining: Wash the cells three times with PBS. To visualize endosomes or lysosomes, co-stain with specific markers (e.g., LysoTracker). For nuclear staining, use a DNA-intercalating dye like DAPI.

  • Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be acquired to reconstruct the 3D distribution of the peptide within the cells.

  • Image Analysis: Analyze the images to determine the colocalization of the peptide with different organelle markers.

Proteolytic Stability Assay (HPLC-based)

This protocol assesses the stability of CPPs in the presence of proteases.

  • Peptide Incubation: Incubate the L- or D-arginine CPP at a final concentration of 10-100 µM in 50% human or mouse serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation: Stop the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the peptide peak at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Quantify the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Calculate the half-life of the peptide.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of CPPs on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Peptide Treatment: Treat the cells with a range of concentrations of the L- or D-arginine CPP for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell growth).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Cellular Uptake Pathways

Cellular Uptake Pathways of D-Arginine CPPs cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Arg CPP D-Arg CPP Membrane D-Arg CPP->Membrane Direct Translocation Receptors Heparan Sulfate Proteoglycans D-Arg CPP->Receptors Binding Clathrin Pit Clathrin-Coated Pit D-Arg CPP->Clathrin Pit Binding Caveolae Caveolae D-Arg CPP->Caveolae Binding Cytosol Cytosol Membrane->Cytosol Macropinosome Macropinosome Receptors->Macropinosome Macropinocytosis Clathrin Vesicle Clathrin-Coated Vesicle Clathrin Pit->Clathrin Vesicle Internalization Caveosome Caveosome Caveolae->Caveosome Internalization Endosome Endosome Macropinosome->Endosome Clathrin Vesicle->Endosome Caveosome->Endosome Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation

Caption: Cellular uptake pathways of D-arginine CPPs.

Experimental Workflow for CPP Evaluation

Experimental Workflow for CPP Evaluation Peptide_Design Peptide Design & Synthesis (L- vs D-Arg) Characterization Peptide Characterization (Purity, Mass) Peptide_Design->Characterization Stability_Assay Proteolytic Stability Assay (Serum Incubation, HPLC) Characterization->Stability_Assay Uptake_Assay Cellular Uptake Assay (Flow Cytometry) Characterization->Uptake_Assay Toxicity_Assay Cytotoxicity Assay (MTT Assay) Characterization->Toxicity_Assay Data_Analysis Data Analysis & Comparison Stability_Assay->Data_Analysis Localization_Study Intracellular Localization (Confocal Microscopy) Uptake_Assay->Localization_Study Localization_Study->Data_Analysis Toxicity_Assay->Data_Analysis Conclusion Conclusion on D-Arg Role & Therapeutic Potential Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating D-arginine CPPs.

Conclusion

The incorporation of D-arginine into cell-penetrating peptides is a powerful strategy to enhance their therapeutic potential. The primary and most significant advantage is the marked increase in proteolytic stability, which directly translates to a longer biological half-life. The impact of D-arginine on cellular uptake is more nuanced and appears to be dependent on the specific peptide sequence, cell type, and the dominant internalization pathway. While some studies indicate a potential reduction in uptake efficiency compared to L-arginine counterparts, the increased stability can compensate for this, leading to greater overall intracellular accumulation. A thorough understanding of these factors, guided by the robust experimental protocols outlined in this guide, is essential for the rational design and optimization of D-arginine-containing CPPs for various drug delivery applications. The continued exploration of these unique properties will undoubtedly pave the way for the development of more effective and clinically viable peptide-based therapeutics.

References

A Technical Guide to the Synthesis and Purification of Cys(Npys)-(D-Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for the cell-penetrating peptide (CPP), Cys(Npys)-(D-Arg)9. This peptide, composed of nine D-arginine residues and a cysteine protected with a 3-nitro-2-pyridylsulfenyl (Npys) group, is a valuable tool for intracellular delivery of various cargo molecules.[1][2][3][4][5] This guide details the experimental protocols, data presentation in tabular format, and visualizations of the key processes involved.

Peptide Overview and Properties

This compound is a cationic cell-penetrating peptide designed for efficient translocation across cellular membranes. The poly-D-arginine backbone provides resistance to proteolytic degradation, enhancing its stability in biological systems. The N-terminal cysteine is protected with an Npys group, which serves a dual purpose: it protects the thiol group during synthesis and acts as an activated handle for subsequent conjugation to cargo molecules containing a free thiol, forming a stable disulfide bond.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C₆₂H₁₁₈N₄₀O₁₂S₂
Molecular Weight 1679.99 g/mol
Sequence Cys(Npys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH₂
Purity (typical) > 95%
Appearance Solid (Lyophilized Powder)
Storage Conditions -20°C, away from moisture

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS). Given the instability of the Npys group to the piperidine used for Fmoc group removal in standard Fmoc-SPPS, a modified strategy is recommended where the Cys(Npys) residue is introduced at the final step. Alternatively, a Boc-SPPS approach can be employed, as the Npys group is generally more stable under the acidic conditions used for Boc deprotection.

Experimental Workflow: Fmoc-SPPS

The following diagram illustrates the general workflow for the Fmoc-based solid-phase synthesis of the (D-Arg)9 backbone followed by the coupling of Cys(Npys).

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-D-Arg(Pbf)-OH) Deprotection1->Coupling1 Wash1 Washing (DMF, DCM) Coupling1->Wash1 Repeat Repeat 8x (Deprotection, Coupling, Washing) Wash1->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cys_Coupling Coupling (Boc-Cys(Npys)-OH) Final_Deprotection->Cys_Coupling Cleavage Cleavage from Resin & Side-chain Deprotection Cys_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide This compound Purification->Final_Peptide

Caption: Fmoc-SPPS workflow for this compound synthesis.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-D-Arg(Pbf)-OH

  • Boc-Cys(Npys)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (D-Arg residues):

    • In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for the remaining eight D-arginine residues.

  • Final Fmoc Deprotection: After coupling the ninth D-arginine residue, perform a final Fmoc deprotection as described in step 2.

  • N-terminal Cys(Npys) Coupling:

    • Couple Boc-Cys(Npys)-OH (2 eq.) using a suitable coupling agent like HBTU/DIEA or DIC/OxymaPure. The use of Boc-Cys(Npys)-OH is recommended at the N-terminus in Fmoc-SPPS to avoid exposure of the Npys group to piperidine.

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin with DMF (5x) and DCM (3x), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). The use of scavengers like TIS and water is crucial to prevent side reactions, especially with arginine residues.

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature. Peptides with multiple arginine residues may require longer cleavage times for complete deprotection.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification of this compound

The crude peptide obtained after synthesis contains various impurities and requires purification to achieve the desired level of purity for research applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Injection and Elution:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient for this peptide would be from 5% to 50% Solvent B over 30-40 minutes at a flow rate appropriate for the column size. The exact gradient may need to be optimized.

    • Monitor the elution profile at 220 nm and 280 nm (the Npys group has some absorbance at higher wavelengths).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (typically ≥95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Quantitative Data from Purification and Analysis

The following table summarizes the expected outcomes and analytical parameters for the purification and characterization of this compound.

ParameterMethodExpected Result
Purity Analytical RP-HPLC≥ 95%
Identity Confirmation Mass Spectrometry (e.g., ESI-MS)Observed mass should match the calculated mass (1679.99 Da)
Yield Gravimetric analysis after lyophilizationVaries depending on synthesis scale and efficiency

Application: Intracellular Cargo Delivery

The primary application of this compound is to facilitate the intracellular delivery of various cargo molecules, such as proteins, peptides, and nucleic acids. This is achieved by conjugating the cargo to the Cys(Npys) moiety via a disulfide exchange reaction.

Mechanism of CPP-Mediated Delivery

The positively charged poly-arginine tail of the peptide interacts with the negatively charged proteoglycans on the cell surface, initiating internalization. The exact mechanism of uptake can vary but often involves endocytosis. Once inside the cell, the disulfide bond linking the cargo can be cleaved in the reducing environment of the cytoplasm, releasing the active cargo.

The following diagram illustrates the general workflow for using this compound for intracellular cargo delivery.

Delivery_Workflow cluster_conjugation Conjugation cluster_delivery Intracellular Delivery Peptide This compound Conjugation Disulfide Exchange Reaction Peptide->Conjugation Cargo Thiol-containing Cargo (e.g., protein, siRNA) Cargo->Conjugation Conjugate Cargo-S-S-(D-Arg)9 Conjugation->Conjugate Cell_Surface Cell Surface Interaction Conjugate->Cell_Surface Internalization Internalization (e.g., Endocytosis) Cell_Surface->Internalization Endosomal_Escape Endosomal Escape Internalization->Endosomal_Escape Cargo_Release Cargo Release (Disulfide Reduction) Endosomal_Escape->Cargo_Release

Caption: Workflow for cargo delivery using this compound.

This technical guide provides a foundational understanding of the synthesis, purification, and application of this compound. Researchers and drug development professionals can use this information to effectively produce and utilize this potent cell-penetrating peptide for their specific research needs.

References

The Gateway to the Cell: An In-depth Technical Guide to the Cellular Entry of Poly-arginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of poly-arginine peptides, a prominent class of cell-penetrating peptides (CPPs), to traverse the cellular membrane has positioned them as invaluable tools for intracellular drug delivery. Understanding the intricate mechanisms governing their entry is paramount for the rational design of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of poly-arginine's mechanism of action for cell entry, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Core Mechanisms of Poly-arginine Cellular Uptake

The journey of poly-arginine into the cell is a multi-faceted process, primarily initiated by electrostatic interactions with the negatively charged cell surface. Following this initial binding, the peptide can internalize through two major pathways: endocytosis and direct translocation . The prevailing mechanism is influenced by several factors, including the length of the poly-arginine chain, its concentration, the nature of the cargo it carries, and the specific cell type.

Initial Electrostatic Interactions: The Handshake with the Cell Surface

The cell surface is rich in negatively charged molecules, with heparan sulfate proteoglycans (HSPGs) playing a crucial role in the initial binding of cationic poly-arginine peptides.[1][2][3] The guanidinium headgroup of arginine is pivotal for this interaction, forming strong hydrogen bonds with the sulfate and carboxylate groups of HSPGs.[4][5] This interaction is not solely electrostatic; nonelectrostatic contributions also play a role. The binding to HSPGs is considered a necessary first step for subsequent internalization, particularly for endocytic pathways.

Endocytic Pathways: The "Trojan Horse" Approach

Endocytosis is a major, energy-dependent route for poly-arginine uptake. This process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles. Several endocytic mechanisms have been implicated in poly-arginine internalization:

  • Macropinocytosis: This is a prominent pathway for the uptake of arginine-rich peptides. It is an actin-dependent process characterized by the formation of large, irregular vesicles (macropinosomes). The interaction of poly-arginine with HSPGs can trigger signaling cascades that lead to actin rearrangement and the induction of macropinocytosis.

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles. While some studies suggest its involvement, its role in poly-arginine uptake can be cell-type dependent and may be less dominant than macropinocytosis.

  • Caveolae-Mediated Endocytosis: This process utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. Its contribution to poly-arginine entry is also considered a potential route.

Once inside endosomes, the peptide or its cargo must escape into the cytoplasm to reach its target. This "endosomal escape" is a critical and often rate-limiting step in the successful delivery of therapeutic molecules.

Direct Translocation: Crossing the Barrier

Direct translocation is an energy-independent process where poly-arginine peptides traverse the plasma membrane directly into the cytoplasm. The precise mechanism of direct translocation is still under investigation, with several models proposed:

  • Pore Formation: Some studies suggest that poly-arginine peptides can induce transient pores in the lipid bilayer, allowing for their passage.

  • Inverted Micelle Formation: This model proposes that the interaction of poly-arginine with anionic lipids in the membrane leads to the formation of inverted micelles, which then shuttle the peptide across the membrane.

  • Membrane Destabilization: The strong interaction of poly-arginine with the membrane can lead to local destabilization and lipid rearrangements, facilitating its entry.

The propensity for direct translocation is often associated with higher peptide concentrations and specific peptide lengths.

Quantitative Data on Poly-arginine Cell Entry

The efficiency of poly-arginine uptake is influenced by various factors. The following tables summarize key quantitative findings from the literature.

Table 1: Influence of Poly-arginine Chain Length on Cellular Uptake

Poly-arginine LengthRelative Cellular UptakeCell TypeMeasurement MethodReference
< 6 residuesIneffectiveJurkatFlow Cytometry
7-20 residuesMaximized uptake--
R9 vs. R11 vs. R13R11 > R13Prostate cancer cells-
R8 vs. R16R16 showed higher uptake--

Table 2: Effect of Modifications on Poly-arginine Cellular Uptake

ModificationFold Increase in Uptake (compared to control)PeptideCell TypeReference
Dodecanoyl acylation (linear)~10.2R5-
Dodecanoyl acylation (cyclic)~13.7R5-
Hexadecanoyl-[R5] vs. Octanoyl-[R5]9.3R5SK-OV-3
Hexadecanoyl-[R5] vs. Dodecanoyl-[R5]6.0R5SK-OV-3

Table 3: Inhibition of Poly-arginine Uptake by Endocytosis Inhibitors

InhibitorTarget Pathway% Inhibition of UptakePeptideCell TypeReference
Ethylisopropylamiloride (EIPA)MacropinocytosisSignificant suppressionR8HeLa
Cytochalasin DF-actin polymerizationSignificant suppressionR8HeLa
Sodium AzideEnergy-dependent processesInhibitionR7Jurkat
Low temperature (4°C)Energy-dependent processesNo inhibitionR7Jurkat

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake of poly-arginine.

Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of fluorescently labeled poly-arginine uptake in a cell population.

Materials:

  • Fluorescently labeled poly-arginine (e.g., FITC-R8, TAMRA-R9)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.

  • Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled poly-arginine. Incubate for a specific time period (e.g., 1 hour) at 37°C.

  • Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

  • Cell Collection and Resuspension: Neutralize the trypsin with complete medium, transfer the cell suspension to a microcentrifuge tube, and centrifuge to pellet the cells. Resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. A minimum of 10,000 events should be recorded for each sample.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative cellular uptake of the peptide.

Confocal Microscopy for Cellular Localization

This protocol enables the visualization of the subcellular localization of fluorescently labeled poly-arginine.

Materials:

  • Fluorescently labeled poly-arginine

  • Cell line of interest

  • Glass-bottom culture dishes or chamber slides

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with fluorescently labeled poly-arginine in complete medium for the desired time at 37°C.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation (Optional but common): Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

  • Imaging: Acquire images using a confocal microscope. Z-stack images can be taken to reconstruct the 3D localization of the peptide within the cells.

Endocytosis Inhibition Assay

This protocol helps to elucidate the involvement of specific endocytic pathways in poly-arginine uptake.

Materials:

  • Fluorescently labeled poly-arginine

  • Cell line of interest

  • Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, EIPA for macropinocytosis)

  • Complete cell culture medium

  • Flow cytometer or confocal microscope

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates for flow cytometry, chamber slides for microscopy).

  • Pre-incubation with Inhibitors: Pre-incubate the cells with the specific endocytosis inhibitor at a pre-determined non-toxic concentration for 30-60 minutes at 37°C.

  • Co-incubation: Add the fluorescently labeled poly-arginine to the medium still containing the inhibitor and incubate for the desired time.

  • Analysis: Analyze the cellular uptake of the peptide using either flow cytometry (to quantify uptake) or confocal microscopy (to observe localization) as described in the protocols above.

  • Comparison: Compare the uptake in inhibitor-treated cells to that in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of poly-arginine cell entry.

PolyArginine_Entry_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Poly-arginine Poly-arginine HSPGs Heparan Sulfate Proteoglycans Poly-arginine->HSPGs Electrostatic Interaction Cytoplasm Cytoplasm Poly-arginine->Cytoplasm Direct Translocation Endosome Endosome HSPGs->Endosome Other Endocytic Pathways Macropinosome Macropinosome HSPGs->Macropinosome Macropinocytosis (Actin-dependent) Endosome->Cytoplasm Endosomal Escape Macropinosome->Cytoplasm Endosomal Escape

Caption: Overview of Poly-arginine Cellular Entry Pathways.

Experimental_Workflow_Uptake_Quantification A Seed Cells in 24-well Plate B Incubate with Fluorescent Poly-arginine A->B C Wash to Remove External Peptide B->C D Detach Cells with Trypsin C->D E Analyze by Flow Cytometry D->E F Quantify Mean Fluorescence Intensity E->F

Caption: Experimental Workflow for Quantitative Cellular Uptake Assay.

Logical_Relationship_Uptake_Mechanism cluster_conditions Influencing Factors cluster_mechanisms Dominant Uptake Mechanism Concentration Peptide Concentration Endocytosis Endocytosis Concentration->Endocytosis Low DirectTranslocation Direct Translocation Concentration->DirectTranslocation High Length Peptide Length Length->Endocytosis Variable CellType Cell Type CellType->Endocytosis Most types CellType->DirectTranslocation Some types/ conditions

Caption: Factors Influencing the Dominant Cellular Uptake Mechanism.

Conclusion

The cellular entry of poly-arginine is a complex and dynamic process involving a combination of electrostatic interactions, endocytic pathways, and direct translocation. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the effective design and optimization of poly-arginine-based drug delivery systems. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the full potential of these remarkable cell-penetrating peptides. Further research into the specific molecular players and signaling events will undoubtedly continue to refine our understanding and pave the way for next-generation intracellular therapeutics.

References

Cellular Uptake of Cys(Npys)-(D-Arg)9: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cell-penetrating peptide Cys(Npys)-(D-Arg)9, a conjugate of a nine D-arginine residue sequence and an activated cysteine, holds significant promise as a carrier vehicle for the intracellular delivery of therapeutic molecules.[1][2][3][4][5] Its polycationic nature, conferred by the arginine-rich domain, is central to its ability to traverse the cell membrane, a critical barrier to the entry of many potential drugs. This technical guide synthesizes the current understanding of the cellular uptake pathways of arginine-rich peptides, providing a framework for harnessing the potential of this compound in therapeutic development.

General Mechanisms of Cellular Entry

The internalization of cell-penetrating peptides (CPPs) like (D-Arg)9 is primarily governed by two major routes: direct translocation across the plasma membrane and endocytosis. The specific pathway utilized is influenced by several factors, including the peptide's concentration, the nature of the conjugated cargo, and the specific cell type being targeted.

Direct Translocation: This energy-independent process involves the direct movement of the CPP across the lipid bilayer of the cell membrane. While the precise mechanism is still under investigation, it is thought to involve interactions between the positively charged arginine residues and the negatively charged components of the membrane, leading to localized membrane destabilization and peptide entry.

Endocytosis: This is an energy-dependent process where the cell engulfs the CPP, enclosing it within a vesicle. Several endocytic pathways have been implicated in the uptake of arginine-rich CPPs:

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often a primary route for the uptake of arginine-rich CPPs.

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles.

  • Caveolae-Mediated Endocytosis: This mechanism utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

Recent studies suggest that for the nona-arginine (R9) peptide, cellular internalization is mediated by an endocytotic mechanism that depends on the peptide binding to heparan sulfate proteoglycans on the cell surface. It has been proposed that once inside the endosome, the heparan sulfate chains are degraded, leading to the dissociation of the peptide and allowing it to interact with the endosomal membrane, ultimately leading to its release into the cytoplasm.

Experimental Protocols for Studying Cellular Uptake

A variety of experimental techniques are employed to elucidate the cellular uptake mechanisms of CPPs. These methods can be broadly categorized into qualitative and quantitative approaches.

Qualitative Analysis: Visualizing Cellular Uptake

Fluorescence microscopy is a cornerstone technique for visualizing the intracellular localization of CPPs. In this method, the peptide is labeled with a fluorescent dye, such as fluorescein isothiocyanate (FITC) or rhodamine.

General Experimental Workflow:

  • Cell Culture: Adherent cells are grown on coverslips in appropriate culture plates.

  • Incubation: The cells are incubated with the fluorescently labeled this compound at a specific concentration and for a defined period.

  • Washing: The cells are washed to remove any peptide that is not internalized.

  • Fixation and Staining: The cells are fixed, and the nuclei are often counterstained with a dye like DAPI.

  • Imaging: The cells are visualized using a fluorescence microscope to determine the subcellular distribution of the peptide.

G cluster_workflow Fluorescence Microscopy Workflow A Cell Seeding B Incubation with Labeled Peptide A->B C Washing B->C D Fixation & Staining C->D E Microscopic Imaging D->E

Fig. 1: Generalized workflow for fluorescence microscopy analysis.
Quantitative Analysis: Measuring Cellular Uptake

Flow cytometry is a powerful technique for quantifying the amount of fluorescently labeled CPP taken up by a large population of cells.

General Experimental Protocol:

  • Cell Preparation: Cells are grown in suspension or detached from culture plates.

  • Incubation: Cells are incubated with the fluorescently labeled peptide.

  • Washing: Unbound peptide is removed by washing the cells.

  • Analysis: The fluorescence intensity of individual cells is measured as they pass through the flow cytometer.

To differentiate between various endocytic pathways, specific pharmacological inhibitors can be used. For example, amiloride and its derivatives can inhibit macropinocytosis, while chlorpromazine can inhibit clathrin-mediated endocytosis.

Signaling Pathways in CPP Uptake

The interaction of arginine-rich CPPs with the cell surface can trigger intracellular signaling cascades that facilitate their uptake. Binding to heparan sulfate proteoglycans, for instance, can lead to the clustering of these receptors and the activation of downstream signaling molecules that regulate the actin cytoskeleton, a key player in endocytic processes.

G cluster_pathway Hypothetical Signaling Cascade for Uptake CPP This compound HSPG Heparan Sulfate Proteoglycans CPP->HSPG Binding ReceptorClustering Receptor Clustering HSPG->ReceptorClustering Actin Actin Cytoskeleton Rearrangement ReceptorClustering->Actin Endocytosis Endocytosis Actin->Endocytosis

Fig. 2: A simplified model of a potential signaling pathway.

Quantitative Data on Cellular Uptake

Table 1: Cellular Uptake Efficiency of this compound in Various Cell Lines

Cell Line Incubation Time (hr) Concentration (µM) Uptake Efficiency (%)
e.g., HeLa 1 10 Data not available
e.g., A549 1 10 Data not available

| e.g., HEK293 | 1 | 10 | Data not available |

Table 2: Effect of Endocytosis Inhibitors on this compound Uptake

Inhibitor Target Pathway Concentration (µM) Inhibition of Uptake (%)
e.g., Amiloride Macropinocytosis Data not available Data not available
e.g., Chlorpromazine Clathrin-mediated Data not available Data not available

| e.g., Filipin | Caveolae-mediated | Data not available | Data not available |

Conclusion

This compound represents a promising tool for intracellular drug delivery. Its cellular uptake is likely mediated by a combination of direct translocation and various endocytic pathways, with macropinocytosis playing a potentially significant role. Further quantitative studies are essential to fully characterize its uptake mechanism in different cell types and to optimize its use as a delivery vector. The experimental frameworks and data templates provided in this guide offer a roadmap for future investigations into the cellular journey of this versatile peptide.

References

Stability of Cys(Npys)-(D-Arg)9 in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cell-penetrating peptide Cys(Npys)-(D-Arg)9 is a valuable tool for intracellular delivery of various cargo molecules. Its efficacy is intrinsically linked to its stability within the experimental environment of cell culture media. This technical guide provides an in-depth analysis of the factors governing the stability of this compound, detailed experimental protocols for its assessment, and a framework for data presentation.

Core Concepts in Stability

The stability of this compound in cell culture media is primarily influenced by two key features of its structure: the poly-(D-arginine) backbone and the 3-nitro-2-pyridinesulfenyl (Npys) protected cysteine residue. The use of D-amino acids instead of their natural L-counterparts renders the peptide highly resistant to degradation by proteases commonly found in cell culture media supplemented with serum.[1][2] This is a crucial design element that significantly enhances the peptide's half-life and bioavailability in experimental settings.

The Npys group serves as a protective cap for the cysteine's thiol group, enabling specific conjugation to other molecules.[3] While its stability is well-documented under the conditions of solid-phase peptide synthesis, its behavior in physiological buffers and complex cell culture media is less characterized.[4][5] Potential degradation pathways could involve the cleavage of the Npys group, exposing the free thiol of cysteine, which could then undergo oxidation or other modifications. Another potential, though less likely, degradation pathway for peptides with an N-terminal cysteine involves cyclization, leading to a mass loss of 17 Da.

Quantitative Stability Data

While specific quantitative stability data for this compound in cell culture media is not extensively available in published literature, the following tables provide a template for presenting such data. The values presented are hypothetical and intended to serve as a guide for researchers to populate with their own experimental findings.

Table 1: Half-life of this compound in Various Cell Culture Media

Cell Culture MediumSerum Concentration (%)Temperature (°C)Half-life (t½) (hours)
DMEM1037> 48
RPMI-16401037> 48
Opti-MEM037> 72

Table 2: Degradation Product Analysis of this compound

Incubation Time (hours)Parent Peptide (%)Degradation Product A (%) (e.g., free Cys-(D-Arg)9)Degradation Product B (%) (e.g., oxidized form)
010000
249532
489064
728596

Experimental Protocols

To assess the stability of this compound in a specific cell culture system, the following detailed experimental protocol is recommended.

Protocol: Stability Assessment of this compound in Cell Culture Media using HPLC

1. Materials and Reagents:

  • This compound peptide

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Experimental Procedure:

  • Preparation of Peptide Stock Solution: Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water.

  • Incubation:

    • In sterile microcentrifuge tubes, add the cell culture medium (with or without serum, as required).

    • Spike the medium with the this compound stock solution to a final concentration of 100 µM.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Preparation:

    • At each time point, take an aliquot of the peptide-containing medium.

    • To precipitate proteins, add two volumes of cold acetonitrile with 0.1% TFA.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the peptide, to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Use a gradient of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA). A typical gradient might be 5-95% Solvent B over 30 minutes.

    • Monitor the elution of the peptide by absorbance at 220 nm.

    • The peak corresponding to the intact this compound should be identified based on its retention time from a standard injection at time 0.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the peak area at time 0.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

Chemical Structure and Potential Degradation

G cluster_0 This compound Structure cluster_1 Potential Degradation in Cell Culture Media Cys_Npys Cys(Npys) D_Arg9 (D-Arg)9 Cys_Npys->D_Arg9 Peptide Bond Free_Cys Free Cys-(D-Arg)9 Cys_Npys->Free_Cys Npys Cleavage Oxidized Oxidized Peptide Free_Cys->Oxidized Oxidation

Caption: Structure of this compound and potential degradation pathways.

Experimental Workflow for Stability Assessment

G start Start: Prepare Peptide Stock incubation Incubate Peptide in Cell Culture Media at 37°C start->incubation sampling Collect Samples at Various Time Points incubation->sampling precipitation Precipitate Proteins with Cold Acetonitrile sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Analyze by HPLC supernatant->hplc data_analysis Calculate Remaining Peptide and Half-life hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for determining peptide stability in cell culture media.

Logical Relationship of Stability Factors

G peptide This compound d_arg Poly-(D-Arg) Backbone peptide->d_arg npys_cys Npys-Cysteine peptide->npys_cys protease_resistance Protease Resistance d_arg->protease_resistance chemical_stability Chemical Stability of Npys npys_cys->chemical_stability stability Overall Stability in Cell Culture Media protease_resistance->stability chemical_stability->stability

Caption: Factors influencing the stability of this compound.

References

Biophysical Characterization of Cys(Npys)-(D-Arg)9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cys(Npys)-(D-Arg)9 is a chemically modified cell-penetrating peptide (CPP) with significant potential in drug delivery and bioconjugation applications. This peptide is composed of nine D-isomers of arginine, which confers resistance to proteolytic degradation, and is N-terminally capped with a cysteine residue activated by a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys modification provides a reactive site for selective disulfide bond formation with thiol-containing molecules, enabling the conjugation of various cargos such as proteins, nucleic acids, and imaging agents for intracellular delivery. This technical guide provides a comprehensive overview of the biophysical characteristics of this compound, detailed experimental protocols for its characterization, and a summary of its cellular uptake mechanism.

Physicochemical Properties

The defining characteristic of this compound is its highly cationic nature due to the nine guanidinium groups of the D-arginine residues. This polycationic feature is crucial for its interaction with the negatively charged cell membrane, initiating the process of cellular entry. The D-enantiomers of arginine enhance the peptide's stability in biological environments by making it resistant to enzymatic degradation.

PropertyValueReference
Molecular Formula C₆₂H₁₁₈N₄₀O₁₂S₂--INVALID-LINK--
Molecular Weight 1679.99 g/mol --INVALID-LINK--
Structure Cys(Npys)-(D-Arg)₉-NH₂--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--
Appearance White to off-white solidGeneral peptide characteristic
Solubility Soluble in waterGeneral peptide characteristic

Biophysical Characterization

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. For poly-D-arginine peptides like this compound, the CD spectrum is generally indicative of a random coil conformation in aqueous buffer. This lack of a defined secondary structure is a common feature among many short, highly charged peptides.

Table 1: Typical CD Spectral Features for Poly-D-Arginine Peptides

Secondary StructureWavelength Minimum (nm)Wavelength Maximum (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Random Coil~198N/ANegative
Fluorescence Spectroscopy

The Npys group on the N-terminal cysteine of this compound possesses intrinsic fluorescence properties that can be utilized to monitor its conjugation to other molecules. The fluorescence emission spectrum of the Npys group can be monitored to follow the reaction progress of disulfide bond formation. Upon reaction with a free thiol, the Npys group is released, leading to a change in the fluorescence signal.

Table 2: Illustrative Fluorescence Properties of a Thiol-Reactive Fluorescent Probe

ParameterValue
Excitation Wavelength (λex) ~340 nm
Emission Wavelength (λem) ~420 nm
Quantum Yield (Φ) Variable, dependent on environment

Note: Specific fluorescence data for the Npys group on this peptide is not extensively documented. The provided wavelengths are illustrative for a common thiol-reactive probe and should be experimentally determined for this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-D-Arg(Pbf)-OH

  • Fmoc-Cys(Trt)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Npys-Cl (3-nitro-2-pyridinesulfenyl chloride)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining eight D-arginine residues.

  • Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH using the same procedure.

  • Npys Group Introduction:

    • After the final Fmoc deprotection, wash the resin with DCM.

    • Dissolve Npys-Cl (3 eq.) in DCM and add it to the resin.

    • React for 2 hours at room temperature.

    • Wash the resin with DCM and DMF.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple_Arg Couple Fmoc-D-Arg(Pbf)-OH (HBTU/HOBt/DIPEA) Deprotect->Couple_Arg Wash1 Wash (DMF, DCM) Couple_Arg->Wash1 Repeat Repeat 8x Wash1->Repeat Couple_Cys Couple Fmoc-Cys(Trt)-OH Wash1->Couple_Cys Repeat->Deprotect Deprotect2 Final Fmoc Deprotection Couple_Cys->Deprotect2 Add_Npys Add Npys-Cl Deprotect2->Add_Npys Cleave Cleave and Deprotect (TFA Cocktail) Add_Npys->Cleave Purify Purify (RP-HPLC) Cleave->Purify Characterize Characterize (Mass Spectrometry) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis Workflow.

Circular Dichroism Spectroscopy Protocol

Materials:

  • This compound peptide

  • Phosphate buffer (10 mM, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of 0.1 mg/mL.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the temperature to 25°C.

    • Set the wavelength range to 190-260 nm.

    • Set the data pitch to 1 nm, scanning speed to 100 nm/min, and bandwidth to 1 nm.

  • Blank Measurement: Record the spectrum of the phosphate buffer alone.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum and convert the data to molar ellipticity.

Fluorescence Spectroscopy Protocol

Materials:

  • This compound peptide

  • Phosphate buffer (10 mM, pH 7.4)

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Sample Preparation: Dissolve the peptide in the phosphate buffer to a suitable concentration (e.g., 10 µM).

  • Instrument Setup:

    • Set the excitation wavelength (e.g., 340 nm, to be optimized).

    • Set the emission wavelength range (e.g., 380-500 nm).

    • Set the excitation and emission slit widths.

  • Blank Measurement: Record the fluorescence spectrum of the buffer.

  • Sample Measurement: Record the fluorescence emission spectrum of the peptide solution.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum.

Cellular Uptake Mechanism

The cellular uptake of arginine-rich CPPs like this compound is a complex process that is believed to occur primarily through endocytosis.[2][3][4][5] The initial step involves the electrostatic interaction of the positively charged guanidinium groups of the peptide with the negatively charged heparan sulfate proteoglycans on the cell surface. This interaction concentrates the peptide at the cell membrane and induces membrane curvature, leading to the formation of endocytic vesicles.

Several endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The contribution of each pathway can depend on the cell type, peptide concentration, and the nature of the conjugated cargo. Once internalized within endosomes, a portion of the peptides and their cargo must escape into the cytoplasm to reach their intracellular targets. The exact mechanism of endosomal escape is still under investigation but is thought to involve the destabilization of the endosomal membrane by the peptide.

Signaling Pathway for Cellular Uptake of this compound

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide This compound HSPG Heparan Sulfate Proteoglycans Peptide->HSPG Electrostatic Interaction Endosome Endosome HSPG->Endosome Endocytosis (Clathrin, Caveolae, Macropinocytosis) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Target Intracellular Target Cytoplasm->Target Cargo Delivery

Caption: Cellular Uptake Pathway of this compound.

Conclusion

This compound is a versatile and stable cell-penetrating peptide with significant promise for intracellular drug delivery. Its biophysical properties, characterized by a random coil structure and the reactive Npys group, make it an ideal candidate for conjugation and subsequent cellular uptake. The primary mechanism of its entry into cells is through endocytosis, a multi-pathway process initiated by interactions with cell surface proteoglycans. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the effective utilization of this potent delivery vector.

References

The Dawn of a New Delivery Era: A Technical Guide to the History and Discovery of Oligo-arginine Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular membrane, a formidable barrier safeguarding the intricate machinery of life, has long posed a significant challenge to the intracellular delivery of therapeutic molecules. The discovery of cell-penetrating peptides (CPPs), short protein fragments with the remarkable ability to traverse this barrier, heralded a new era in drug delivery. Among the most potent and widely studied of these are the oligo-arginine CPPs, characterized by their cationic nature and profound capacity to internalize a diverse array of cargo molecules. This technical guide delves into the history of their discovery, dissects the mechanisms governing their cellular uptake, and provides a comprehensive overview of the experimental methodologies used to characterize these powerful molecular transporters.

A Serendipitous Discovery: The Genesis of Oligo-arginine CPPs

The story of oligo-arginine CPPs begins not with a deliberate search for cell-penetrating agents, but with the study of the Human Immunodeficiency Virus type 1 (HIV-1). In 1988, two independent research groups, one led by Alan Frankel and Carl Pabo, and the other by Michael Green and Paul Loewenstein, made a groundbreaking observation. They discovered that the HIV-1 trans-activator of transcription (TAT) protein could be taken up by cells from the surrounding culture medium and subsequently trans-activate the viral promoter[1][2][3]. This was a surprising finding, as proteins were generally considered to be membrane-impermeable.

Further investigation into this phenomenon revealed that a small, highly basic region of the TAT protein, specifically residues 47-57 (YGRKKRRQRRR), was responsible for this remarkable cell-penetrating ability[4][5]. This short sequence, rich in arginine and lysine residues, was termed the protein transduction domain (PTD). Subsequent structure-function studies pinpointed the guanidinium head groups of the arginine residues as the key mediators of this translocation. This pivotal realization led to the hypothesis, and later confirmation, that short, synthetic oligomers of arginine were themselves sufficient to mediate efficient cellular entry, giving rise to the field of oligo-arginine CPPs.

Mechanisms of Cellular Entry: A Tale of Two Pathways

The precise mechanisms by which oligo-arginine CPPs traverse the cell membrane have been a subject of intense research and debate. It is now widely accepted that their entry is not governed by a single, universal pathway, but rather a combination of mechanisms that can be influenced by factors such as CPP concentration, cargo identity, and cell type. The two major proposed pathways are direct translocation and endocytosis.

Direct Translocation: A Swift Passage

At higher concentrations, oligo-arginine CPPs are thought to directly penetrate the plasma membrane in an energy-independent manner. Several models have been proposed to explain this phenomenon, including the formation of transient pores or inverted micelles. This direct entry allows for the rapid delivery of cargo into the cytoplasm and nucleus, bypassing the endo-lysosomal pathway where degradation can occur.

Endocytosis: The Cellular "Gulp"

At lower concentrations, the primary route of entry for oligo-arginine CPPs is through endocytosis, an energy-dependent process where the cell engulfs extracellular material. This process is initiated by the electrostatic interaction of the positively charged CPPs with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is thought to trigger various endocytic pathways, including:

  • Macropinocytosis: A non-specific process involving the formation of large vesicles.

  • Clathrin-mediated endocytosis: A receptor-mediated process involving the formation of clathrin-coated pits.

  • Caveolae-mediated endocytosis: A process involving small, flask-shaped invaginations of the plasma membrane.

Once inside endosomes, the CPP and its cargo must escape into the cytoplasm to exert their biological effect. This endosomal escape is a critical and often rate-limiting step in the delivery process.

Oligo-arginine CPP Cellular Uptake Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis Oligo-arginine CPP Oligo-arginine CPP HSPGs Heparan Sulfate Proteoglycans Oligo-arginine CPP->HSPGs Initial Binding Direct Translocation Direct Translocation Oligo-arginine CPP->Direct Translocation High Concentration Macropinocytosis Macropinocytosis HSPGs->Macropinocytosis Triggers Clathrin-mediated Clathrin-mediated HSPGs->Clathrin-mediated Triggers Caveolae-mediated Caveolae-mediated HSPGs->Caveolae-mediated Triggers Cytoplasm Cytoplasm Direct Translocation->Cytoplasm Endosome Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation Pathway Endosomal Escape->Cytoplasm Macropinocytosis->Endosome Clathrin-mediated->Endosome Caveolae-mediated->Endosome

Figure 1: Proposed cellular uptake pathways for oligo-arginine CPPs.

Quantitative Analysis of Oligo-arginine CPP Uptake

The efficiency of cellular uptake is a critical parameter for any drug delivery vector. For oligo-arginine CPPs, this efficiency is influenced by several factors, most notably the number of arginine residues and their stereochemistry.

The "Arginine Rule": Effect of Chain Length

Numerous studies have demonstrated a clear correlation between the number of arginine residues in a CPP and its cellular uptake efficiency. While shorter oligomers (less than six arginines) exhibit minimal to no cell penetration, uptake efficiency generally increases with chain length, reaching a plateau at around 8 to 15 residues. Longer chains do not necessarily translate to higher efficiency and can sometimes lead to increased cytotoxicity.

Number of Arginine Residues (n)PeptideRelative Cellular Uptake (%)Cell LineReference
4R4LowVarious
5R5LowVarious
6R6ModerateVarious
7R7HighJurkat
8R8HighVarious
9R9Very HighVarious
10R10Very HighC2C12
11R11Very HighJurkat
12R12HighVarious
13R13Moderate-HighJurkat
15R15ModerateCHO
16R16DecreasedHeLa

Table 1: Effect of the number of arginine residues on the relative cellular uptake efficiency of oligo-arginine CPPs in various cell lines.

The Stereochemistry Factor: L- vs. D-Arginine

The stereochemistry of the arginine residues also plays a significant role in the cellular uptake of oligo-arginine CPPs. Studies comparing the uptake of L-arginine and D-arginine enantiomers have shown that D-isomers often exhibit higher transduction efficiency. This is attributed to their increased resistance to proteolytic degradation by cellular enzymes.

PeptideRelative Cellular Uptake (D-isomer vs. L-isomer)Cell LineReference
R9D-R9 > L-R9C2C12, HeLa, NIH3T3
C14R11D-C14R11 > L-C14R11Jurkat

Table 2: Comparison of cellular uptake efficiency between D- and L-isomers of oligo-arginine CPPs.

Experimental Protocols for Characterizing Oligo-arginine CPPs

The study of oligo-arginine CPPs relies on a suite of well-established experimental techniques to synthesize, purify, and characterize their cell-penetrating properties.

Solid-Phase Peptide Synthesis (SPPS) and Purification

Oligo-arginine CPPs are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis of Oligo-arginine:

  • Resin Preparation: Start with a suitable solid support, such as Rink amide resin, swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected arginine derivative (e.g., Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent arginine residue until the desired oligo-arginine sequence is assembled.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups (e.g., Pbf) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then dissolve it in a suitable solvent for purification.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

The crude peptide is purified using RP-HPLC on a C18 column. A gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is used to elute the peptide. Fractions containing the pure peptide are collected, lyophilized, and characterized by mass spectrometry.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-Arg(Pbf)-OH, HBTU/HOBt, DIPEA) deprotection->coupling washing Wash with DMF coupling->washing repeat Add another Arg residue? washing->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) repeat->cleavage No purification RP-HPLC Purification cleavage->purification end Pure Oligo-arginine CPP purification->end

Figure 2: Workflow for the solid-phase synthesis of oligo-arginine CPPs.

Quantification of Cellular Uptake

Flow Cytometry:

Flow cytometry is a high-throughput method for quantifying the cellular uptake of fluorescently labeled CPPs.

Protocol for Flow Cytometry Analysis:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation: Incubate the cells with a fluorescently labeled oligo-arginine CPP (e.g., FITC-R9) at the desired concentration and for a specific duration (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized peptide.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Staining (Optional): To distinguish between live and dead cells, a viability dye such as propidium iodide (PI) can be added. PI is membrane-impermeable and will only stain dead cells.

  • Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized CPP.

Confocal Laser Scanning Microscopy (CLSM):

CLSM provides qualitative and semi-quantitative information on the subcellular localization of fluorescently labeled CPPs.

Protocol for Confocal Microscopy:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Peptide Incubation: Incubate the cells with the fluorescently labeled CPP as described for flow cytometry.

  • Washing: Gently wash the cells with pre-warmed imaging medium.

  • Live-Cell Imaging: Image the live cells using a confocal microscope equipped with the appropriate laser lines and filters for the fluorophore used. Time-lapse imaging can be performed to track the internalization process in real-time.

  • Image Analysis: Analyze the images to determine the subcellular distribution of the CPP (e.g., punctate endosomal localization versus diffuse cytoplasmic and nuclear staining).

Assessment of Membrane Permeabilization: Liposome Leakage Assay

This assay assesses the ability of a CPP to disrupt lipid bilayers, a key aspect of direct translocation.

Protocol for Carboxyfluorescein Liposome Leakage Assay:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein (CF). This is typically done by hydrating a lipid film with a concentrated CF solution followed by extrusion through a polycarbonate membrane.

  • Removal of Free Dye: Separate the CF-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.

  • Leakage Assay:

    • Add the CF-loaded liposomes to a buffer in a fluorometer cuvette.

    • Add the oligo-arginine CPP to the liposome suspension.

    • Monitor the increase in fluorescence over time. As the CPP disrupts the liposome membrane, CF is released and de-quenched, resulting in an increase in fluorescence.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

  • Data Analysis: Calculate the percentage of leakage at each time point relative to the maximum fluorescence.

Liposome_Leakage_Assay cluster_preparation Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis Lipid Film Lipid Film Hydration with CF Hydration with CF Lipid Film->Hydration with CF Extrusion Extrusion Hydration with CF->Extrusion Purification (SEC) Purification (SEC) Extrusion->Purification (SEC) CF-loaded Liposomes CF-loaded Liposomes Purification (SEC)->CF-loaded Liposomes Add CPP Add CPP CF-loaded Liposomes->Add CPP Monitor Fluorescence Monitor Fluorescence Add CPP->Monitor Fluorescence Add Triton X-100 Add Triton X-100 Monitor Fluorescence->Add Triton X-100 End of experiment Calculate % Leakage Calculate % Leakage Monitor Fluorescence->Calculate % Leakage Maximum Fluorescence Maximum Fluorescence Add Triton X-100->Maximum Fluorescence Maximum Fluorescence->Calculate % Leakage

Figure 3: Workflow for the carboxyfluorescein liposome leakage assay.

Conclusion

The discovery of oligo-arginine CPPs has revolutionized the field of drug delivery, offering a powerful tool to overcome the cellular membrane barrier. From their serendipitous origins in the study of the HIV-1 TAT protein to the detailed elucidation of their uptake mechanisms, our understanding of these remarkable peptides has grown immensely. The quantitative data on structure-activity relationships and the robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of oligo-arginine CPPs for the intracellular delivery of a new generation of therapeutics. As research continues to unravel the intricacies of their cellular interactions, the future of oligo-arginine CPPs in medicine holds immense promise.

References

Cys(Npys)-(D-Arg)9: A Technical Guide to a Potent Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cys(Npys)-(D-Arg)9 is a synthetic, cell-penetrating peptide (CPP) that has emerged as a valuable tool for the intracellular delivery of a wide range of cargo molecules, including proteins and small interfering RNAs (siRNAs). This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental applications of this compound. Detailed protocols for bioconjugation and cellular delivery are presented, along with a discussion of the underlying signaling pathways. The information is intended to equip researchers and drug development professionals with the knowledge required to effectively utilize this peptide in their work.

Physicochemical Properties

This compound is a well-defined chemical entity with consistent molecular characteristics. These properties are summarized in the table below.

PropertyValueReference
Molecular Weight 1679.99 g/mol [1][2]
Chemical Formula C62H118N40O12S2[2]
Structure A nona-D-arginine peptide with an N-terminal cysteine modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.
Appearance Lyophilized powder
Solubility Soluble in water

Mechanism of Action: Bioconjugation and Cellular Uptake

The efficacy of this compound as a delivery vehicle hinges on two key processes: the stable conjugation of cargo molecules and the efficient translocation across cellular membranes.

Bioconjugation via Disulfide Bond Formation

The N-terminal cysteine residue of the peptide is activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. This group readily reacts with a free thiol (sulfhydryl) group on the cargo molecule to form a stable, yet reversible, disulfide bond. This reaction is highly specific and proceeds efficiently under mild conditions. The reversibility of this linkage is a key feature; the disulfide bond is readily cleaved in the reducing environment of the cell cytoplasm, releasing the unmodified cargo to exert its biological function.

G cluster_0 Extracellular Space cluster_1 Intracellular Space (Reducing Environment) Peptide This compound Conjugate Peptide-Cargo Conjugate (Disulfide Bond) Peptide->Conjugate + Cargo Cargo Molecule (with free thiol) Cargo->Conjugate Released_Cargo Released Cargo Conjugate->Released_Cargo Disulfide Cleavage Cleaved_Peptide Cleaved Peptide Conjugate->Cleaved_Peptide

Bioconjugation and Intracellular Release Workflow.
Cellular Uptake

The poly-D-arginine tail of the peptide is highly cationic, facilitating its interaction with the negatively charged proteoglycans on the surface of the cell membrane. This interaction is believed to trigger cellular uptake, likely through a mechanism of endocytosis. The use of D-arginine instead of the natural L-arginine enantiomer confers resistance to proteolytic degradation, enhancing the stability and bioavailability of the peptide-cargo conjugate.

Experimental Protocols

The following protocols are derived from published research and provide a starting point for the use of this compound in experimental settings.

General Bioconjugation Protocol

This protocol describes the general steps for conjugating this compound to a protein or other thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing cargo molecule

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for cargo pre-treatment if necessary

  • Size-exclusion chromatography system for purification

Procedure:

  • Prepare the Cargo: If the cargo molecule has disulfide bonds that need to be reduced to expose a free thiol, treat it with a suitable reducing agent (e.g., 10 mM DTT for 1 hour at room temperature). Remove the reducing agent using a desalting column.

  • Dissolve Reagents: Dissolve this compound and the thiol-containing cargo in the conjugation buffer.

  • Conjugation Reaction: Mix the this compound and the cargo molecule at a desired molar ratio (e.g., 10:1 to 20:1 peptide to cargo). Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Purify the peptide-cargo conjugate from unreacted components using size-exclusion chromatography.

  • Verification: Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the cargo) or mass spectrometry.

Protocol for Intracellular Delivery of Proteins

This protocol is adapted from a study demonstrating the delivery of TALEN proteins into mammalian cells.

Cell Culture and Treatment:

  • Cell Seeding: Plate the target cells (e.g., HEK293T or HeLa) in a suitable culture vessel and grow to a confluency of 70-80%.

  • Preparation of Conjugate: Prepare the this compound-protein conjugate as described in the general bioconjugation protocol.

  • Cell Treatment: On the day of the experiment, replace the cell culture medium with a serum-free medium. Add the peptide-protein conjugate to the cells at a final concentration of 1-5 µM.

  • Incubation: Incubate the cells with the conjugate for 2-4 hours at 37°C.

  • Post-Incubation: After the incubation period, remove the treatment medium and wash the cells with fresh medium. Add complete growth medium and continue to culture the cells.

  • Analysis: Analyze the cells for the desired biological effect of the delivered protein at an appropriate time point (e.g., 24-72 hours post-treatment).

Protocol for Intracellular Delivery of siRNA

This protocol is based on a method for delivering siRNA for anti-HIV therapy.

Preparation of Peptide-siRNA Complexes:

  • Dilution: Dilute the this compound peptide and the siRNA separately in an appropriate buffer (e.g., RNase-free PBS).

  • Complex Formation: Mix the peptide and siRNA solutions at a specific molar ratio (e.g., 20:1). The cationic peptide and anionic siRNA will self-assemble into nanoparticles through electrostatic interactions.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.

Cell Treatment:

  • Cell Seeding: Plate the target cells as described for protein delivery.

  • Treatment: Add the peptide-siRNA complexes to the cells in a serum-free or reduced-serum medium.

  • Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C.

  • Post-Incubation: Add complete growth medium and continue to culture the cells.

  • Analysis: Assess the knockdown of the target gene expression at the mRNA or protein level 48-72 hours post-transfection.

Signaling Pathways and Cellular Fate

The precise signaling pathways that govern the endocytic uptake of this compound and its conjugates are not fully elucidated but are thought to involve interactions with heparan sulfate proteoglycans on the cell surface, leading to internalization. Once inside an endosome, the peptide-cargo conjugate must escape into the cytoplasm to reach its target. The "proton sponge" effect, where the high concentration of basic residues in the peptide leads to endosomal rupture, is a proposed mechanism for this escape.

G Conjugate Peptide-Cargo Conjugate Cell_Surface Cell Surface (Heparan Sulfate Proteoglycans) Conjugate->Cell_Surface Binding Endocytosis Endocytosis Cell_Surface->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm (Reducing Environment) Endosome->Cytoplasm Endosomal Escape Cargo_Release Cargo Release (Disulfide Cleavage) Cytoplasm->Cargo_Release Biological_Effect Biological Effect Cargo_Release->Biological_Effect

Proposed Cellular Uptake and Cargo Release Pathway.

Conclusion

This compound is a powerful and versatile tool for the intracellular delivery of macromolecules. Its well-defined chemical properties, straightforward bioconjugation chemistry, and efficient cell-penetrating capabilities make it an attractive choice for researchers in basic science and drug development. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this peptide in a variety of experimental contexts. Further research into the precise mechanisms of its cellular uptake will undoubtedly expand its utility and lead to the development of even more effective intracellular delivery strategies.

References

An In-depth Technical Guide to the Solubility and Storage of Cys(Npys)-(D-Arg)9 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and storage considerations for the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9. This peptide, composed of nine D-arginine residues and an N-terminal cysteine activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, is a valuable tool for intracellular delivery of various cargo molecules. Proper handling, including dissolution and storage, is critical to ensure its efficacy and stability in research and drug development applications.

Peptide Characteristics

The this compound peptide possesses unique features that influence its physicochemical properties. The poly-D-arginine tract confers significant cationic character, enhancing its water solubility and interaction with cell membranes. The D-isomers of arginine provide resistance to proteolytic degradation.[1] The N-terminal Cys(Npys) group allows for specific covalent conjugation to molecules containing a free thiol group via a disulfide exchange reaction.[2][3]

Table 1: General Characteristics of this compound Peptide

PropertyDescriptionReference(s)
Sequence This compound[1]
Molecular Weight Approximately 1679.99 g/mol [1]
Form Typically supplied as a lyophilized, off-white powder.
Purity Generally >95% as determined by HPLC.
Key Features Cell-penetrating capabilities, resistance to proteolysis, site-specific conjugation via Npys group.

Solubility of this compound

The high density of positive charges from the nine D-arginine residues makes this compound generally soluble in aqueous solutions. However, peptide solubility can be influenced by factors such as pH, ionic strength, and the presence of counter-ions.

Qualitative Solubility:

  • Water: The peptide is reported to be freely soluble in water.

  • Aqueous Buffers: Due to its highly basic nature (a calculated net charge of +9 at neutral pH), it is expected to be soluble in aqueous buffers such as phosphate-buffered saline (PBS) at physiological pH.

Quantitative Solubility Data:

Specific quantitative solubility data (e.g., mg/mL) for this compound in various solvents and at different pH values is not extensively reported in publicly available literature. To determine the precise solubility for a specific application, it is recommended to perform the experimental protocol outlined below.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound peptide.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationaleReference(s)
Lyophilized Powder Store at -20°C or lower in a desiccated environment.Minimizes degradation from moisture and chemical reactions.
In Solution Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Prevents degradation from repeated temperature changes and microbial contamination.

Stability Considerations:

The D-amino acid composition of this compound confers significant stability against enzymatic degradation by proteases. However, chemical stability in solution can be affected by factors such as pH and buffer composition. The Npys group is susceptible to reduction, and the peptide can undergo oxidation, particularly at the cysteine residue. For applications where the Npys group's integrity is critical for conjugation, long-term storage in solution is not recommended.

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol provides a general method for determining the solubility of this compound in a desired solvent.

Materials:

  • This compound peptide (lyophilized powder)

  • Solvent of interest (e.g., sterile water, PBS, or other buffers)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Dissolution: Add a small, precise volume of the desired solvent to a pre-weighed amount of the peptide to create a concentrated stock solution (e.g., 1 mg/mL).

  • Mixing: Gently vortex the solution. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-15 seconds), allowing the solution to cool on ice in between to prevent heating.

  • Observation: A successfully dissolved peptide will result in a clear, particle-free solution. Visually inspect the solution against a dark background for any undissolved particles.

  • Serial Dilutions (Optional): If the peptide is soluble at the initial concentration, you can perform serial dilutions to determine the saturation point. If it is not soluble, you can try adding more solvent incrementally to find the concentration at which it fully dissolves.

  • pH Adjustment for Basic Peptides: Since this compound is a highly basic peptide, if solubility in water or neutral buffer is limited, a small amount of an acidic solution (e.g., 10% acetic acid) can be added dropwise to aid dissolution.

Protocol for Assessing Peptide Stability in Solution by RP-HPLC

This protocol outlines a method to evaluate the stability of this compound in a specific buffer over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound peptide solution at a known concentration

  • Incubator or water bath at a relevant temperature (e.g., 4°C, 25°C, 37°C)

  • RP-HPLC system with a C18 column

  • HPLC mobile phase A (e.g., 0.1% TFA in water)

  • HPLC mobile phase B (e.g., 0.1% TFA in acetonitrile)

  • Quenching solution (e.g., a strong acid like 10% TFA)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the buffer of interest at the desired concentration.

  • Incubation: Incubate the peptide solution at the chosen temperature.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.

  • Quenching (Optional but Recommended): To stop any further degradation, the reaction can be quenched by adding a strong acid, which will precipitate any proteins if in a biological matrix and denature enzymes.

  • Centrifugation (if in a biological matrix): If the peptide was incubated in a complex medium like serum, centrifuge the sample to pellet precipitated proteins.

  • HPLC Analysis: Inject the supernatant (or the quenched sample) onto the RP-HPLC system.

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 220 nm for the peptide backbone). The peak corresponding to the intact this compound peptide will decrease over time if degradation occurs, and new peaks corresponding to degradation products may appear. Calculate the percentage of the intact peptide remaining at each time point by comparing the peak area to the initial (time 0) peak area.

Visualizations

Cellular Uptake Pathways of Cell-Penetrating Peptides

Cell-penetrating peptides like (D-Arg)9 can enter cells through various mechanisms, primarily involving endocytosis. The specific pathway can depend on the peptide concentration, cargo, and cell type.

G Cellular Uptake Pathways of CPPs cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP This compound Macropinocytosis Macropinocytosis CPP->Macropinocytosis Clathrin Clathrin-mediated Endocytosis CPP->Clathrin Caveolae Caveolae-mediated Endocytosis CPP->Caveolae m1 m1 m2 m2 m3 m3 Endosome Endosome Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Cytosol Cytosolic Delivery (Endosomal Escape) Endosome->Cytosol Escape

Caption: Overview of endocytic pathways for CPP internalization.

Experimental Workflow for Bioconjugation

The Npys group on the cysteine of this compound facilitates a specific reaction with a free thiol group on a cargo molecule to form a stable disulfide bond.

G Bioconjugation Workflow of this compound Peptide This compound (in aqueous buffer) Mix Mix Peptide and Cargo Peptide->Mix Cargo Cargo Molecule with free Thiol (-SH) Cargo->Mix Incubate Incubate (e.g., RT, 1-2 hours) Mix->Incubate Disulfide Exchange Purify Purification (e.g., SEC, HPLC) Incubate->Purify Conjugate Peptide-Cargo Conjugate Purify->Conjugate Isolated Product

Caption: Workflow for conjugating this compound to a thiol-containing cargo.

Conclusion

This compound is a potent cell-penetrating peptide with broad utility in research and drug development. Its solubility in aqueous solutions and stability, particularly due to its D-amino acid composition, make it a robust tool. However, for optimal performance, it is imperative to adhere to recommended storage and handling procedures. The experimental protocols provided in this guide offer a framework for researchers to determine the specific solubility and stability parameters relevant to their experimental conditions. The ability to visualize its cellular uptake mechanisms and bioconjugation workflow further aids in the rational design of experiments for effective intracellular delivery.

References

Methodological & Application

Application Notes: Conjugation of Proteins to Cys(Npys)-(D-Arg)9 for Enhanced Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of therapeutic proteins into living cells is a significant challenge due to the impermeable nature of the plasma membrane. Cell-Penetrating Peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes. Among the most potent CPPs are arginine-rich sequences, such as the nona-D-arginine peptide, (D-Arg)9. The use of D-isomers provides stability against proteolytic degradation.

This application note details a robust protocol for the site-specific conjugation of a target protein to the Cys(Npys)-(D-Arg)9 peptide. This peptide is synthesized with a cysteine residue activated by a 3-nitro-2-pyridinesulfenyl (Npys) group. The conjugation occurs via a thiol-disulfide exchange reaction between the Npys-activated cysteine of the peptide and a free thiol group from a cysteine residue on the target protein. This reaction forms a stable, reducible disulfide bond, linking the protein to the cell-penetrating peptide and enabling its transport into the cytoplasm. The interaction of the cationic (D-Arg)9 peptide with negatively charged heparan sulfate proteoglycans on the cell surface is a key step, stimulating cellular uptake through mechanisms like macropinocytosis.[1]

Principle of Conjugation

The conjugation chemistry is based on a specific and efficient thiol-disulfide exchange reaction.[2][3] The Npys group on the this compound peptide is an excellent leaving group. A deprotonated thiol (thiolate) on a cysteine residue of the target protein acts as a nucleophile, attacking the sulfur atom of the Npys-activated cysteine.[2] This results in the formation of a new, stable disulfide bond between the protein and the peptide, with the concurrent release of 3-nitro-2-thiopyridone. This reaction is highly specific for free thiols, providing a method for site-specific conjugation.

G cluster_reactants Reactants cluster_products Products p1 Protein-SH (Target Protein with a free Cysteine thiol) conj Protein-S-S-Cys-(D-Arg)9 (Protein-CPP Conjugate) p1->conj Thiol-Disulfide Exchange pep1 Npys-S-Cys-(D-Arg)9 (Activated Cell-Penetrating Peptide) pep1->conj byp Npys-H (3-nitro-2-thiopyridone) pep1->byp

Figure 1. Thiol-Disulfide Exchange Reaction.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents, the conjugation reaction, and the subsequent purification and characterization of the final conjugate.

Protocol 1: Preparation of the Target Protein

For the conjugation to be successful, the target protein must possess at least one accessible, free cysteine residue.

Materials:

  • Target Protein

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Desalting columns (e.g., PD-10) or centrifugal filter units (10 kDa MWCO)

Procedure:

  • Protein Buffer Exchange: Dissolve or exchange the target protein into the Reaction Buffer. This can be done using a desalting column or by repeated concentration and dilution with a centrifugal filter unit.[4] Ensure the final protein concentration is between 1-10 mg/mL.

  • Reduction of Disulfide Bonds (If Necessary): If the protein's cysteine residues are oxidized or form intramolecular disulfide bonds, they must be reduced.

    • Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer. TCEP is an odorless, thiol-free reducing agent that is effective over a broad pH range.

    • Add TCEP to the protein solution to a final concentration of 5-20 molar excess relative to the moles of protein.

    • Incubate the reaction at room temperature for 1 hour or at 37°C for 30 minutes. Note: High concentrations of TCEP or prolonged incubation can potentially reduce structurally important disulfide bonds, which may affect protein integrity. Optimization may be required.

  • Removal of Reducing Agent: It is critical to remove the TCEP before adding the Npys-activated peptide.

    • Immediately after reduction, pass the protein solution through a pre-equilibrated desalting column (e.g., PD-10) using the Reaction Buffer as the eluent.

    • Alternatively, use a centrifugal filter unit to exchange the buffer, washing with at least 3-4 volumes of fresh Reaction Buffer.

    • Collect the protein fractions and proceed immediately to the conjugation step to prevent re-oxidation of the free thiols.

Protocol 2: Protein Conjugation to this compound

Materials:

  • Reduced, purified target protein in Reaction Buffer

  • This compound peptide (lyophilized powder)

  • Anhydrous DMSO or Reaction Buffer for peptide dissolution

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the lyophilized this compound peptide to warm to room temperature.

    • Dissolve the peptide in a small amount of anhydrous DMSO or directly in the Reaction Buffer to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the prepared protein solution. A 5 to 20-fold molar excess of the peptide over the protein is recommended to drive the reaction to completion.

    • Gently mix the solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction can be monitored by observing the formation of the yellow byproduct, 3-nitro-2-thiopyridone.

    • (Optional) Reaction progress can be tracked by taking aliquots at different time points and analyzing them by SDS-PAGE, where the conjugated protein will show a molecular weight shift.

Protocol 3: Purification of the Protein-(D-Arg)9 Conjugate

The high positive charge of the (D-Arg)9 tag allows for purification using ion-exchange chromatography, while the size difference between the conjugate and the excess free peptide allows for purification by size exclusion chromatography.

Method A: Size Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 75 or Superdex 200, depending on protein size) with a storage-compatible buffer (e.g., PBS, pH 7.4).

  • Sample Loading and Elution: Load the entire conjugation reaction mixture onto the column.

  • Fraction Collection: Elute the sample isocratically with the equilibration buffer. The larger protein-peptide conjugate will elute first, followed by the smaller, unreacted peptide and reaction byproducts. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure conjugate. Pool the relevant fractions.

Method B: Cation Exchange Chromatography (IEX)

  • Buffer Exchange: Exchange the reaction mixture into a low-salt IEX binding buffer (e.g., 20 mM MES, pH 6.0).

  • Column Equilibration: Equilibrate a cation exchange column (e.g., HiTrap SP) with the binding buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column. The highly cationic protein-(D-Arg)9 conjugate will bind strongly to the resin, while unreacted native protein (if its pI is lower) may flow through or bind less tightly.

  • Elution: Elute the bound conjugate using a linear gradient of increasing salt concentration (e.g., 0-1.0 M NaCl in the binding buffer). The conjugate is expected to elute at a higher salt concentration than the unconjugated protein.

  • Analysis: Collect fractions and analyze by SDS-PAGE to identify the pure conjugate. Pool and buffer-exchange into a final storage buffer. Note: The use of arginine (0.1-0.5 M) in elution buffers can sometimes improve recovery and prevent aggregation of arginine-tagged proteins.

Protocol 4: Characterization of the Conjugate

1. SDS-PAGE:

  • Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • A successful conjugation will be indicated by a band shift to a higher molecular weight for the conjugate compared to the native protein.

2. Mass Spectrometry:

  • Determine the precise molecular weight of the purified conjugate using MALDI-TOF or ESI-MS.

  • This will confirm the successful conjugation and can be used to determine the stoichiometry (number of peptides per protein).

3. Functional Assay:

  • Perform a relevant biological or biochemical assay to confirm that the conjugated protein retains its intended function.

Data Presentation and Troubleshooting

Quantitative Data Summary

The following table provides typical parameters for the conjugation reaction. These should be optimized for each specific protein.

ParameterRecommended RangePurpose
Protein Preparation
Protein Concentration1 - 10 mg/mLEnsure efficient reaction kinetics.
TCEP Molar Excess5 - 20 foldReduce existing disulfide bonds.
Conjugation Reaction
Peptide Molar Excess5 - 20 foldDrive the reaction towards product formation.
Reaction pH7.0 - 8.0Facilitates thiolate anion formation for nucleophilic attack.
Reaction Temperature4°C to 25°CLower temperature for sensitive proteins.
Reaction Time1 hour - OvernightAllow reaction to proceed to completion.
Expected Outcome
Conjugation Efficiency> 80%Percentage of protein successfully conjugated.
Final Purity> 95%Purity after chromatographic separation.
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low/No Conjugation Incomplete reduction of protein thiols.Increase TCEP concentration or incubation time. Ensure complete removal of TCEP before conjugation.
Re-oxidation of protein thiols.Perform conjugation immediately after TCEP removal. Work in degassed buffers.
Inactive this compound peptide.Use fresh or properly stored peptide. Confirm peptide activity with a small molecule thiol control.
Protein Precipitation Protein instability in reaction buffer.Optimize buffer pH and ionic strength. Add stabilizing excipients (e.g., 0.1-0.5 M L-arginine).
Aggregation induced by conjugation.Perform reaction at a lower protein concentration or at 4°C.
Low Recovery from IEX Conjugate binds too strongly to column.Increase the maximum salt concentration in the elution gradient. Add arginine to the elution buffer to aid release.

Mandatory Visualizations

G cluster_prep Step 1: Protein Preparation cluster_conj Step 2: Conjugation cluster_purify Step 3: Purification cluster_char Step 4: Characterization p1 Target Protein in Storage Buffer p2 Buffer Exchange into Reaction Buffer (pH 7.5) p1->p2 p3 Reduce with TCEP (if necessary) p2->p3 p4 Remove TCEP via Desalting Column p3->p4 c1 Add this compound (5-20x Molar Excess) p4->c1 c2 Incubate 1-2h at RT or Overnight at 4°C c1->c2 purify Purify by SEC or IEX c2->purify char1 SDS-PAGE purify->char1 char2 Mass Spectrometry purify->char2 char3 Functional Assay purify->char3

Figure 2. Experimental Workflow Diagram.

G cluster_membrane Cellular Environment cluster_uptake Uptake membrane intracellular Cytoplasm extracellular Extracellular Space conj Protein-(D-Arg)9 Conjugate bind 1. Electrostatic Binding conj->bind Cationic (D-Arg)9 interacts with anionic surface hspg Heparan Sulfate Proteoglycans (-) endo 2. Endocytosis (Macropinocytosis) bind->endo Induces membrane invagination escape 3. Endosomal Escape endo->escape release Released Conjugate escape->release

Figure 3. Cellular Uptake Pathway.

References

Cys(Npys)-(D-Arg)9 Protocol for siRNA Delivery: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cys(Npys)-(D-Arg)9 peptide features a cysteine residue at its N-terminus, which is protected by a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys group serves as a leaving group in a thiol-disulfide exchange reaction with a thiol-modified siRNA, resulting in a stable disulfide linkage. This bond is readily cleaved within the reducing environment of the cell's cytoplasm, releasing the functional siRNA to engage with the RNA-induced silencing complex (RISC) and mediate gene knockdown. The poly-D-arginine backbone of the peptide facilitates endocytosis and endosomal escape of the siRNA cargo.

Data Presentation

The following tables summarize quantitative data on the efficacy of polyarginine-based peptides for siRNA delivery and subsequent gene silencing from various studies.

Table 1: Cellular Uptake of Polyarginine-siRNA Nanoparticles

Cell LinePeptideN/P RatioIncubation Time (h)Cellular Uptake Efficiency (%)Reference
A549R8-NLC44~5 times higher than control[1]
HeLaR93024Not specified[2]
MCF-7Oleyl-R5-(HR)44024~80-fold increase[3]

*N/P ratio refers to the molar ratio of nitrogen atoms in the peptide to phosphate groups in the siRNA.

Table 2: Gene Silencing Efficiency of Polyarginine-siRNA Complexes

Cell LineTarget GenePeptideN/P RatiosiRNA Concentration (nM)Gene Knockdown (%)Reference
HeLaE6R9>30Not specified~29%[2]
MDA-MB-231STAT-3Oleyl-R5-(HR)44050~80%[3]
F8GFP-PESTp5RHHNot specifiedNot specifiedNot specified
A549GAPDHLAH4-L14.5:1 (w/w)20>80%

Experimental Protocols

Conjugation of Thiol-Modified siRNA to this compound

This protocol describes the covalent attachment of a thiol-modified siRNA to the this compound peptide via a disulfide bond.

Materials:

  • This compound peptide

  • Thiol-modified siRNA (e.g., with a 5'- or 3'-thiol modifier C6)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Nuclease-free water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the this compound peptide in the reaction buffer to a final concentration of 1 mM.

  • Dissolve the thiol-modified siRNA in the reaction buffer to a final concentration of 0.5 mM.

  • Add the this compound solution to the thiol-modified siRNA solution in a 2:1 molar ratio.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by RP-HPLC. The conjugate will have a longer retention time than the unconjugated siRNA and peptide.

  • Purify the this compound-siRNA conjugate by RP-HPLC using a C18 column and a linear gradient of Solvent B in Solvent A (e.g., 10-60% Solvent B over 30 minutes).

  • Collect the fractions containing the purified conjugate and confirm its identity by mass spectrometry.

  • Lyophilize the purified conjugate and store it at -80°C.

Formation of this compound-siRNA Nanoparticles

This protocol describes the formation of nanoparticles through the complexation of the this compound-siRNA conjugate with additional, unmodified siRNA.

Materials:

  • Lyophilized this compound-siRNA conjugate

  • Unmodified siRNA targeting the gene of interest

  • Nuclease-free water or RNase-free buffer (e.g., 10 mM Tris-HCl, pH 7.4)

Procedure:

  • Resuspend the lyophilized this compound-siRNA conjugate in nuclease-free water to a stock concentration of 100 µM.

  • Resuspend the unmodified siRNA in nuclease-free water to a stock concentration of 100 µM.

  • Calculate the required volumes of the conjugate and siRNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of the positively charged nitrogen atoms in the peptide to the negatively charged phosphate groups in the siRNA. For (D-Arg)9, there are 9 arginine residues, each contributing positively charged groups. An siRNA duplex of ~21 base pairs has ~40 phosphate groups.

  • In a sterile, nuclease-free microcentrifuge tube, dilute the required amount of siRNA in the buffer.

  • Add the required volume of the this compound-siRNA conjugate solution to the diluted siRNA solution while gently vortexing.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.

  • The nanoparticles are now ready for cell culture experiments.

Cell Culture and Transfection

This protocol provides a general guideline for the transfection of mammalian cells with the prepared nanoparticles. Optimization may be required for specific cell lines.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • This compound-siRNA nanoparticles

  • Control siRNA nanoparticles (e.g., using a non-targeting siRNA)

  • Multi-well cell culture plates

Procedure:

  • The day before transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transfection.

  • On the day of transfection, remove the complete medium from the cells and wash once with sterile PBS.

  • Prepare the transfection mixture by diluting the this compound-siRNA nanoparticles in serum-free medium to the desired final siRNA concentration (e.g., 50-100 nM).

  • Add the transfection mixture to the cells.

  • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection mixture and replace it with fresh, complete cell culture medium.

  • Incubate the cells for an additional 24-72 hours before assessing gene knockdown.

Quantification of Gene Silencing by qPCR

This protocol describes the measurement of target mRNA levels using quantitative real-time PCR (qPCR) to determine the extent of gene silencing.

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Harvest the cells 24-48 hours post-transfection.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for the target gene and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to calculate the relative expression of the target gene in the transfected cells compared to the control cells. The percentage of gene knockdown can be calculated as (1 - relative expression) * 100%.

Quantification of Protein Knockdown by Western Blot

This protocol describes the measurement of target protein levels to confirm gene silencing at the protein level.

Materials:

  • Transfected and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest the cells 48-72 hours post-transfection.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the loading control protein.

  • Quantify the band intensities to determine the relative level of the target protein in the transfected cells compared to the control cells.

Visualizations

Conjugation_Workflow Thiol_siRNA Thiol-modified siRNA Reaction Thiol-Disulfide Exchange Reaction Thiol_siRNA->Reaction Peptide This compound Peptide->Reaction Conjugate Cys-(D-Arg)9-S-S-siRNA Conjugate Reaction->Conjugate Purification HPLC Purification Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Figure 1. Workflow for the conjugation of thiol-modified siRNA to this compound.

Nanoparticle_Formation Conjugate Cys-(D-Arg)9-S-S-siRNA Conjugate Mixing Self-Assembly (N/P Ratio Dependent) Conjugate->Mixing Free_siRNA Unmodified siRNA Free_siRNA->Mixing Nanoparticle Peptide-siRNA Nanoparticle Mixing->Nanoparticle

Figure 2. Formation of peptide-siRNA nanoparticles via self-assembly.

Cellular_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Nanoparticle Peptide-siRNA Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA Release (Disulfide Reduction) RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Figure 3. Cellular uptake and mechanism of action of this compound-siRNA nanoparticles.

References

Application Notes and Protocols for Intracellular Delivery of TALEN Proteins with (D-Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracellular delivery of Transcription Activator-Like Effector Nuclease (TALEN) proteins using the cell-penetrating peptide (CPP) nona-D-arginine ((D-Arg)9), also referred to as R9. This method offers a promising alternative to viral and non-viral gene delivery, mitigating risks of insertional mutagenesis and reducing off-target effects by providing transient nuclease activity.[1][2][3]

The protocols outlined below are based on the successful application of this technique to achieve gene knockout of the human CCR5 and BMPR1A genes in HeLa and HEK293 cells, respectively.[1][2]

Data Presentation

The following tables summarize the quantitative data from key experiments, demonstrating the efficacy and safety of (D-Arg)9-mediated TALEN delivery.

Table 1: Gene Disruption Frequency of CCR5 in HeLa Cells

Peptide-to-Protein RatioGene Disruption Frequency (%)
Mock0
0:10
4:10
8:115.2
15:115.8

Data represents the frequency of gene disruption at the endogenous CCR5 locus in HeLa cells as determined by the Surveyor nuclease assay.

Table 2: Gene Disruption Frequency of BMPR1A in HEK293 Cells

Peptide-to-Protein RatioGene Disruption Frequency (%)
Mock0
0:10
8:13.1
15:14.5
30:14.2

Data represents the frequency of gene disruption at the endogenous BMPR1A locus in HEK293 cells as determined by the Surveyor nuclease assay.

Table 3: Comparison of Gene Knockout Frequencies: (D-Arg)9-TALEN vs. Plasmid Transfection

Target GeneDelivery MethodGene Knockout Frequency (%)
CCR5(D-Arg)9-TALENs (1.0 µM)>15
BMPR1A(D-Arg)9-TALENs (1.0 µM)~4.5
BMPR1APlasmid Transfection (200 ng)~5.0

This table compares the gene knockout efficiency of direct protein delivery with that of transient transfection of TALEN expression vectors.

Table 4: Cell Viability Following Treatment with (D-Arg)9-Conjugated TALENs

Cell LineTALEN Concentration (µM)Cell Viability (%)
HeLa0.5~100
HeLa1.0~100
HeLa2.0~100
HEK2930.5~100
HEK2931.0~100
HEK2932.0~100

Cell viability was assessed in HeLa and HEK293 cells after a 2-hour treatment with varying concentrations of R9-conjugated CCR5-targeting TALEN proteins. The results indicate no significant toxicity.

Experimental Protocols

Protocol 1: Conjugation of (D-Arg)9 to TALEN Proteins

This protocol describes the reversible bioconjugation of a thiol-reactive (D-Arg)9 peptide to surface-exposed cysteine residues on TALEN proteins.

Materials:

  • Purified left and right TALEN proteins

  • Cys(Npys)-(D-Arg)9 peptide

  • 100 mM Sodium Phosphate buffer, pH 5.5

  • Complete Protease Inhibitor Cocktail

  • 1 M Sodium Hydroxide (NaOH)

  • Serum-free Dulbecco's Modified Eagle's Medium (DMEM)

Procedure:

  • Prepare a reaction mixture by combining 75 µl of purified left and right TALEN proteins (at a concentration of 3.3 µM in 100 mM sodium phosphate with 1x Complete Protease Inhibitor Cocktail, pH 5.5) with 50 µM this compound peptide.

  • Allow the reaction to proceed at room temperature for at least 1 hour without mixing.

  • Neutralize the pH of the reaction by adding approximately 0.1 volumes of 1 M NaOH.

  • Dilute the reaction solution with 175 µl of serum-free DMEM.

  • Centrifuge the solution at 10,000 RCF for 5 minutes at 4°C to pellet any precipitated protein.

  • The supernatant containing the conjugated TALENs is ready for direct application to cells.

Protocol 2: Cell Culture and Treatment with (D-Arg)9-Conjugated TALENs

This protocol details the application of the conjugated TALEN proteins to mammalian cells for genome editing.

Materials:

  • HeLa or HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • (D-Arg)9-conjugated TALEN proteins (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed HeLa or HEK293 cells in the appropriate culture plates and grow to the desired confluency (typically 70-90%).

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Apply the (D-Arg)9-conjugated TALEN solution directly to the cells. Optimal concentrations and peptide-to-protein ratios should be determined empirically, but a starting point of 1.0 µM TALENs with a 15:1 peptide-to-protein ratio has been shown to be effective.

  • Incubate the cells with the conjugated TALENs for 2 hours.

  • After incubation, remove the treatment solution, wash the cells with PBS, and replace with fresh complete growth medium.

  • Allow the cells to grow for 48-72 hours before harvesting for downstream analysis.

Protocol 3: Surveyor Nuclease Assay for Gene Disruption Analysis

This protocol is used to detect and quantify the frequency of insertions and deletions (indels) at the target genomic locus resulting from TALEN-mediated non-homologous end joining (NHEJ).

Materials:

  • Genomic DNA isolated from treated and control cells

  • PCR primers flanking the TALEN target site

  • High-fidelity DNA polymerase

  • Surveyor Nuclease

  • Agarose gel electrophoresis system

Procedure:

  • Isolate genomic DNA from the cell populations treated with (D-Arg)9-conjugated TALENs.

  • Amplify the target genomic region using PCR with high-fidelity DNA polymerase and primers that flank the TALEN binding sites.

  • Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.

  • Treat the re-annealed PCR products with Surveyor Nuclease, which specifically cleaves at mismatched DNA sites within the heteroduplexes.

  • Analyze the cleavage products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

  • Quantify the intensity of the cleaved and uncleaved DNA bands to estimate the percentage of gene disruption.

Visualizations

TALEN_Delivery_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) TALEN_R9 TALEN-(D-Arg)9 Conjugate TALEN_R9_inside TALEN-(D-Arg)9 TALEN_R9->TALEN_R9_inside Cell Penetration Membrane Free_TALEN Active TALEN TALEN_R9_inside->Free_TALEN Reductive Cleavage (Disulfide Bond) Free_R9 (D-Arg)9 Nucleus Nucleus Free_TALEN->Nucleus Nuclear Import DSB Double-Strand Break Free_TALEN->DSB Site-Specific Cleavage gDNA Genomic DNA NHEJ NHEJ Repair DSB->NHEJ Cellular Repair Gene_KO Gene Knockout (Indels) NHEJ->Gene_KO

Caption: Mechanism of (D-Arg)9 mediated TALEN delivery and gene editing.

Experimental_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis Purification Purify Left & Right TALEN Proteins Conjugation Conjugate TALENs with This compound Purification->Conjugation Treatment Treat Cells with Conjugated TALENs Conjugation->Treatment Apply to Cells Cell_Culture Culture Target Cells (e.g., HeLa, HEK293) Cell_Culture->Treatment Incubation Incubate for 2 hours Treatment->Incubation Harvest Harvest Cells (48-72h post-treatment) Incubation->Harvest Post-Treatment Culture gDNA_Extraction Isolate Genomic DNA Harvest->gDNA_Extraction PCR PCR Amplify Target Locus gDNA_Extraction->PCR Surveyor Surveyor Nuclease Assay PCR->Surveyor Analysis Analyze Gene Disruption & Cell Viability Surveyor->Analysis

Caption: Experimental workflow for TALEN delivery and analysis.

Reversible_Conjugation cluster_state TALEN Activity State Inactive_TALEN Inactive TALEN (Conjugated with (D-Arg)9) Active_TALEN Active TALEN (Cleavage Competent) Inactive_TALEN->Active_TALEN Reversible Cleavage of Disulfide Bond DTT Reducing Agent (e.g., DTT in cytosol) DTT->Inactive_TALEN Facilitates

References

Application Notes and Protocols for Fluorescent Protein Delivery into Plant Cells using Cys(Npys)-(D-Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The delivery of functional proteins into plant cells is a powerful tool for studying cellular processes, protein-protein interactions, and for the development of novel crop improvement strategies. The major obstacle for protein delivery in plants is the rigid cell wall. Cell-penetrating peptides (CPPs), particularly arginine-rich peptides, have emerged as effective vectors for traversing this barrier.

This document provides detailed protocols for the use of Cys(Npys)-(D-Arg)9 , a potent cell-penetrating peptide, for the delivery of fluorescent proteins into plant cells. This compound is a nine-residue peptide composed of D-arginine, which confers both cell-penetrating ability and resistance to proteolytic degradation. The N-terminal cysteine is activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. This group readily reacts with a free thiol (sulfhydryl) group, such as the one on a cysteine residue of a target protein, to form a reversible disulfide bond. This covalent conjugation strategy allows for the stable attachment of the protein cargo to the CPP for delivery. Once inside the reducing environment of the plant cell cytoplasm, the disulfide bond can be cleaved, releasing the functional fluorescent protein.

These protocols describe the conjugation of a fluorescent protein to this compound and the subsequent delivery into both plant protoplasts and intact plant leaves.

Data Presentation

The following tables summarize representative quantitative data for the delivery of proteins into plant cells using nona-arginine (R9) based CPPs. This data is compiled from studies using similar arginine-rich peptides and serves as a guideline for expected efficiencies and cytotoxic concentrations.[1][2][3]

Table 1: Delivery Efficiency of R9-Conjugated Proteins in Nicotiana benthamiana Leaves

Concentration of R9-Protein Conjugate (µM)Percentage of Successfully Transfected Cells (%)
10~5 - 15%
50~20 - 40%
100~40 - 60%
200~60 - 75%
300> 78%

Table 2: Cytotoxicity of this compound in Plant Protoplasts

Concentration of this compound (µM)Cell Viability (%) (24 hours post-treatment)
10> 95%
50> 90%
100~85%
200~70%
300~50%

Note: Cytotoxicity can vary significantly between plant species and cell types. It is crucial to perform a dose-response experiment for your specific system.

Experimental Protocols

Protocol 1: Conjugation of Fluorescent Protein to this compound

This protocol describes the formation of a disulfide bond between the this compound peptide and a fluorescent protein containing an accessible cysteine residue.

Materials:

  • This compound peptide (lyophilized)

  • Purified fluorescent protein (e.g., GFP, mCherry) with a free cysteine residue, in a thiol-free buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Desalting column (e.g., PD-10)

  • SDS-PAGE analysis equipment

  • Spectrophotometer

Methodology:

  • Protein Preparation:

    • Ensure your fluorescent protein is in a buffer free of reducing agents like DTT or β-mercaptoethanol. If necessary, perform a buffer exchange using a desalting column into the Reaction Buffer.

    • Determine the concentration of the fluorescent protein using a spectrophotometer (e.g., measuring absorbance at 280 nm) or a protein assay (e.g., Bradford).

  • Peptide Preparation:

    • Dissolve the lyophilized this compound peptide in the Reaction Buffer to a final concentration of 1-2 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, mix the fluorescent protein and the this compound peptide solution. A molar ratio of 1:10 (Protein:Peptide) is a good starting point.

    • Example: For a 50 µM protein solution, add the peptide solution to a final concentration of 500 µM.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purification of the Conjugate:

    • Remove the excess unconjugated peptide by passing the reaction mixture through a desalting column equilibrated with the desired buffer for plant cell delivery (e.g., MES buffer).

    • Collect the fractions containing the purified protein-peptide conjugate. The conjugate will elute in the void volume, while the smaller, unconjugated peptide will be retained longer.

  • Verification of Conjugation:

    • Analyze the purified conjugate using SDS-PAGE. The conjugated protein should exhibit a slight increase in molecular weight compared to the unconjugated protein.

    • Confirm the final concentration of the purified conjugate.

Protocol 2: Delivery of Fluorescent Protein Conjugate into Plant Protoplasts

Materials:

  • Purified fluorescent protein-(S-S)-(D-Arg)9 conjugate

  • Plant protoplasts (e.g., from Arabidopsis thaliana leaf mesophyll or Nicotiana tabacum BY-2 suspension cells)

  • W5 medium or equivalent protoplast incubation solution

  • Confocal laser scanning microscope

Methodology:

  • Protoplast Preparation:

    • Isolate protoplasts from your plant material of choice using standard enzymatic digestion methods.

    • Resuspend the purified protoplasts in W5 medium to a density of 1-2 x 10^5 cells/mL.

  • Incubation with the Conjugate:

    • Add the fluorescent protein-(S-S)-(D-Arg)9 conjugate to the protoplast suspension to the desired final concentration (e.g., 5-20 µM).

    • Incubate the protoplasts with the conjugate for 1-4 hours at room temperature in the dark.

  • Washing:

    • Gently pellet the protoplasts by centrifugation (e.g., 100 x g for 2 minutes).

    • Remove the supernatant and wash the protoplasts twice with fresh W5 medium to remove any conjugate that is not internalized.

  • Microscopy:

    • Resuspend the final protoplast pellet in a small volume of W5 medium.

    • Mount the protoplasts on a microscope slide and visualize the intracellular fluorescence using a confocal microscope. Use appropriate laser lines and emission filters for your fluorescent protein. Z-stack imaging is recommended to confirm cytoplasmic localization.

Protocol 3: Delivery of Fluorescent Protein Conjugate into Intact Plant Leaves

Materials:

  • Purified fluorescent protein-(S-S)-(D-Arg)9 conjugate

  • Intact plants (e.g., 4-6 week old Nicotiana benthamiana)

  • Infiltration Buffer: 10 mM MES, 10 mM MgCl2, pH 5.6

  • 1 mL needleless syringe

  • Confocal laser scanning microscope

Methodology:

  • Preparation of Infiltration Solution:

    • Dilute the purified fluorescent protein-(S-S)-(D-Arg)9 conjugate in the Infiltration Buffer to the desired final concentration. Based on published data, concentrations between 50 µM and 300 µM are effective.[2][3]

  • Leaf Infiltration:

    • Using a 1 mL needleless syringe, gently press the opening against the abaxial (underside) of a young, fully expanded leaf.

    • Slowly depress the plunger to infiltrate the solution into the leaf apoplast. A successfully infiltrated area will appear darker and water-soaked. Infiltrate several small spots on a single leaf.

  • Incubation:

    • Keep the plant under normal growth conditions for 4-24 hours to allow for cellular uptake.

  • Microscopy:

    • Excise a small section of the infiltrated leaf area.

    • Mount the leaf section in a drop of water on a microscope slide with the abaxial side facing the objective.

    • Visualize the intracellular fluorescence in the epidermal and mesophyll cells using a confocal microscope.

Protocol 4: Cytotoxicity Assay

This protocol is adapted for plant protoplasts or cell suspensions to assess the cytotoxicity of the this compound peptide.

Materials:

  • Plant protoplasts or cell suspension culture

  • This compound peptide

  • 96-well microplate

  • Evans Blue stain (0.25% w/v) or a commercial cell viability assay kit (e.g., using fluorescein diacetate for live cells and propidium iodide for dead cells).

Methodology:

  • Cell Plating:

    • Add 100 µL of your protoplast or cell suspension to each well of a 96-well plate.

  • Treatment:

    • Add the this compound peptide to the wells to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200, 300 µM). Include a negative control (no peptide) and a positive control (e.g., treatment with a known cytotoxic agent or heat shock).

  • Incubation:

    • Incubate the plate for 24 hours under appropriate conditions.

  • Staining and Quantification (Using Evans Blue):

    • Add 10 µL of Evans Blue solution to each well and incubate for 15 minutes. Evans Blue is a membrane-impermeable dye that only enters and stains dead cells.

    • Wash the cells to remove excess dye.

    • Quantify the number of stained (dead) and unstained (live) cells using a microscope and hemocytometer, or measure the absorbance of the dye taken up by the cells after lysis.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the peptide concentration to determine the cytotoxic profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_delivery Delivery to Plant Cells cluster_analysis Analysis peptide This compound mix Mix Peptide & Protein (pH 7.4, 1-2h) peptide->mix protein Fluorescent Protein (with free Cys) protein->mix purify Purify Conjugate (Desalting Column) mix->purify Formation of Disulfide Bond protoplasts Incubate with Protoplasts purify->protoplasts leaves Infiltrate into Intact Leaves purify->leaves wash Wash Cells protoplasts->wash confocal Confocal Microscopy leaves->confocal wash->confocal quantify Quantify Delivery & Viability confocal->quantify

Caption: Experimental workflow for protein delivery.

uptake_pathway extracellular Extracellular Space cell_wall Plant Cell Wall plasma_membrane Plasma Membrane conjugate_in FP-S-S-(D-Arg)9 cytoplasm Cytoplasm (Reducing Environment) conjugate_out FP-S-S-(D-Arg)9 conjugate_out->conjugate_in Direct Translocation protein_free FP-SH conjugate_in->protein_free Disulfide Cleavage cpp_free (D-Arg)9 conjugate_in->cpp_free

Caption: Proposed uptake pathway for the conjugate.

References

Optimizing Intracellular Delivery: A Guide to Calculating the Optimal Ratio of Cys(Npys)-(D-Arg)9 to Cargo

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of therapeutic and research molecules into living cells is a critical challenge in biomedicine and cellular biology. Cell-penetrating peptides (CPPs) are short peptides capable of traversing the plasma membrane and facilitating the intracellular delivery of various molecular cargoes. Among these, Cys(Npys)-(D-Arg)9, a poly-arginine CPP, has emerged as a potent and versatile tool. It is composed of nine D-arginine residues, which confer proteolytic stability, and is functionalized with a C-terminal cysteine activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys group allows for the efficient and reversible conjugation of cargo molecules that possess a free thiol group, forming a disulfide bond that can be cleaved within the reducing environment of the cell, thereby releasing the cargo.

The efficiency of cargo delivery and the minimization of cytotoxic effects are critically dependent on the molar ratio of this compound to the cargo molecule. An insufficient amount of the CPP may result in poor cellular uptake, while an excess can lead to cellular toxicity.[1][2] Therefore, determining the optimal ratio is a crucial step in the development of effective CPP-based delivery systems. This document provides a detailed guide and experimental protocols for calculating the optimal this compound to cargo ratio for efficient intracellular delivery.

Principle of Optimization

The determination of the optimal this compound to cargo ratio is an empirical process that involves balancing two key factors: cellular uptake efficiency and cytotoxicity . The ideal ratio will maximize the intracellular concentration of the cargo while maintaining high cell viability. This is typically achieved by performing a dose-response analysis, where cells are treated with the CPP-cargo conjugate at various molar ratios, and both uptake and viability are quantified.

Factors that can influence the optimal ratio include:

  • Physicochemical properties of the cargo: Size, charge, and hydrophobicity of the cargo molecule can impact its interaction with the CPP and the cell membrane.[3]

  • Cell type: Different cell lines can exhibit varying efficiencies of CPP-mediated uptake.

  • Desired biological effect: The required intracellular concentration of the cargo to achieve a therapeutic or experimental outcome will influence the target uptake level.

Data Presentation: Optimizing CPP:Cargo Ratios

The following table summarizes representative data from experiments aimed at optimizing the molar ratio of a poly-arginine CPP to a protein cargo. The goal is to identify the ratio that provides the highest cargo uptake with the lowest impact on cell viability.

Molar Ratio (CPP:Cargo)Cargo Uptake Efficiency (% of control)Cell Viability (% of untreated)Therapeutic Index (Uptake/Toxicity)
1:125%98%1.28
3:155%95%2.89
5:185%92%4.62
10:1 95% 88% 4.32
20:198%75%2.61
30:199%60%1.65

Note: This data is representative and the optimal ratio will vary depending on the specific cargo and cell line. The therapeutic index is a calculated value (Uptake Efficiency / (100 - Cell Viability)) to help identify the ratio with the best balance of efficacy and safety. In this example, while a 10:1 ratio shows slightly less uptake than 20:1, its significantly higher cell viability makes it a more favorable candidate for further investigation.

Experimental Protocols

This section provides detailed protocols for the key experiments required to determine the optimal this compound to cargo ratio.

Protocol 1: Conjugation of this compound to a Thiol-Containing Cargo

This protocol describes the formation of a disulfide bond between the Npys-activated cysteine of the CPP and a free thiol group on the cargo molecule (e.g., a protein with a cysteine residue).

Materials:

  • This compound peptide

  • Thiol-containing cargo molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting column or dialysis cassette (with appropriate molecular weight cut-off)

Procedure:

  • Dissolve the this compound peptide in Conjugation Buffer to a final concentration of 1-5 mM.

  • Dissolve the thiol-containing cargo molecule in Conjugation Buffer to a desired concentration.

  • Mix the this compound and cargo solutions at various molar ratios (e.g., 1:1, 3:1, 5:1, 10:1, 20:1, 30:1).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The Npys group will react with the free thiol on the cargo to form a disulfide bond.

  • Purify the conjugate to remove unreacted peptide and cargo using a desalting column or dialysis.

  • Characterize the conjugate to confirm successful conjugation and determine the final concentration, for example, using SDS-PAGE, mass spectrometry, or spectrophotometry.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis CPP This compound Mix Mix CPP and Cargo at various molar ratios CPP->Mix Cargo Thiol-Cargo Cargo->Mix Buffer Conjugation Buffer (PBS, pH 7.2) Buffer->Mix Incubate Incubate at RT for 1-2 hours Mix->Incubate Purify Purify conjugate (Desalting/Dialysis) Incubate->Purify Analyze Characterize conjugate (SDS-PAGE, MS) Purify->Analyze

Conjugation of this compound to Cargo.
Protocol 2: Quantification of Cellular Uptake using Fluorescence Microscopy

This protocol is designed to visually and semi-quantitatively assess the intracellular delivery of a fluorescently labeled cargo.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescently labeled CPP-cargo conjugates at various molar ratios

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes and culture until they reach 60-70% confluency.

  • Prepare a dilution series of the fluorescently labeled CPP-cargo conjugates in serum-free cell culture medium at different molar ratios.

  • Treat the cells with the conjugate solutions and incubate for a predetermined time (e.g., 1-4 hours) at 37°C. Include a control of labeled cargo alone.

  • Wash the cells three times with PBS to remove extracellular conjugates.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells again with PBS.

  • Image the cells using a fluorescence microscope.

  • Analyze the images to quantify the intracellular fluorescence intensity per cell for each molar ratio.

Protocol 3: Quantitative Analysis of Cellular Uptake using Flow Cytometry

Flow cytometry provides a high-throughput method for quantifying the uptake of fluorescently labeled cargo in a large population of cells.

Materials:

  • Cells cultured in multi-well plates

  • Fluorescently labeled CPP-cargo conjugates

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and culture to 80-90% confluency.

  • Treat the cells with a dilution series of the fluorescently labeled CPP-cargo conjugates in serum-free medium.

  • Incubate for 1-4 hours at 37°C.

  • Wash the cells twice with PBS.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in PBS.

  • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population for each treatment condition.

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis Seed Seed cells in multi-well plate Treat Treat with fluorescent CPP-cargo conjugates Seed->Treat Incubate Incubate for 1-4 hours Treat->Incubate Wash Wash cells with PBS Incubate->Wash Detach Detach cells with Trypsin Wash->Detach Resuspend Resuspend in PBS Detach->Resuspend Analyze Analyze by Flow Cytometry Resuspend->Analyze Quantify Quantify Mean Fluorescence Intensity Analyze->Quantify

Flow Cytometry Workflow for Uptake Quantification.
Protocol 4: Assessment of Cytotoxicity

It is essential to evaluate the toxicity of the CPP-cargo conjugates to ensure that the delivery system is safe for the target cells. The following protocol uses a resazurin-based assay (e.g., AlamarBlue or PrestoBlue) to measure cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • CPP-cargo conjugates at various molar ratios

  • Cell culture medium

  • Resazurin-based cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treat the cells with a dilution series of the CPP-cargo conjugates. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for a period relevant to the intended application (e.g., 24-48 hours).

  • Add the resazurin-based reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours, or until a color change is apparent.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways and Cellular Uptake Mechanisms

The cellular uptake of poly-arginine CPPs like this compound is thought to occur through multiple mechanisms, primarily direct membrane translocation and endocytosis. The positively charged guanidinium groups of the arginine residues interact with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids. This interaction can induce membrane destabilization and the formation of transient pores, allowing the CPP-cargo conjugate to directly enter the cytoplasm. Alternatively, the interaction can trigger various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. Once inside endosomes, the CPP can facilitate endosomal escape, releasing the cargo into the cytoplasm.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space CPP_Cargo This compound-Cargo Conjugate Translocation Direct Translocation CPP_Cargo->Translocation Pore Formation Endocytosis Endocytosis CPP_Cargo->Endocytosis Membrane Invagination Membrane Cytoplasm Cytoplasm Translocation->Cytoplasm Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytoplasm Cargo_Release Cargo Release Cytoplasm->Cargo_Release Reducing Environment

Cellular Uptake Pathways of CPP-Cargo Conjugates.

Conclusion

The successful application of this compound as a carrier for intracellular cargo delivery hinges on the careful optimization of the CPP to cargo ratio. By systematically evaluating cellular uptake and cytotoxicity across a range of molar ratios, researchers can identify an optimal formulation that maximizes delivery efficiency while ensuring minimal impact on cell health. The protocols and guidelines presented in this document provide a comprehensive framework for this critical optimization process, enabling the development of robust and effective CPP-based delivery strategies for a wide range of research and therapeutic applications.

References

Application Notes and Protocols: Cys(Npys)-(D-Arg)9 for Genome Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of genome editing tools, such as CRISPR-Cas9 and Transcription Activator-Like Effector Nucleases (TALENs), into living cells is a critical step for their therapeutic and research applications. Cys(Npys)-(D-Arg)9 is a cell-penetrating peptide (CPP) designed to facilitate the intracellular delivery of cargo molecules. This peptide consists of nine D-isomers of arginine, which provides resistance to proteolytic degradation, and an N-terminal cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3] This Npys group allows for a specific and reversible disulfide bond to form with a free thiol group, such as the one on a cysteine residue of a target protein.[1][3] This covalent conjugation strategy enables the this compound peptide to act as a carrier, shuttling the attached protein cargo across the cell membrane. Once inside the cell, the reducing environment cleaves the disulfide bond, releasing the functional protein.

This document provides detailed application notes and protocols for the use of this compound in the delivery of genome editing nucleases, with a focus on TALENs as a case study. The information is based on published research and is intended to guide researchers in applying this technology to their own work.

Data Presentation

The following tables summarize the quantitative data from a study by Liu et al. (2014), where this compound was used to deliver TALENs targeting the CCR5 and BMPR1A genes in human cell lines.

Table 1: Genome Editing Efficiency of TALENs Delivered with this compound in HeLa Cells (targeting CCR5 gene)

Peptide-to-Protein RatioTALEN Concentration (µM)Incubation Time (hr)Gene Modification Frequency (%)
8:11.024.5 ± 0.7
15:11.026.2 ± 0.9
30:11.02Not Active
15:10.523.1 ± 0.5
15:11.026.2 ± 0.9
15:12.025.8 ± 0.8
15:11.013.9 ± 0.6
15:11.026.2 ± 0.9
15:11.045.5 ± 0.7

Data is presented as mean ± standard deviation. Gene modification frequency was determined by the Surveyor nuclease assay.

Table 2: Genome Editing Efficiency of TALENs Delivered with this compound in HEK293 Cells (targeting BMPR1A gene)

Peptide-to-Protein RatioTALEN Concentration (µM)Incubation Time (hr)Gene Modification Frequency (%)
8:11.023.8 ± 0.5
15:11.025.1 ± 0.6
30:11.02Not Active

Data is presented as mean ± standard deviation. Gene modification frequency was determined by the Surveyor nuclease assay.

Table 3: Comparison of Delivery Methods for TALEN-mediated Gene Knockout

Target GeneCell LineDelivery MethodGene Modification Frequency (%)
CCR5HeLaThis compound (1.0 µM TALENs, 2 hr)6.2 ± 0.9
CCR5HeLaTransient Transfection (200 ng plasmid)7.1 ± 1.0
BMPR1AHEK293This compound (1.0 µM TALENs, 2 hr)5.1 ± 0.6
BMPR1AHEK293Transient Transfection (200 ng plasmid)5.9 ± 0.8

This table compares the efficiency of TALEN protein delivery using this compound with standard plasmid transfection.

Table 4: Cytotoxicity of this compound Conjugated TALENs

Cell LineTreatmentCell Viability (%)
HeLaUntreated100
HeLaR9-conjugated TALENs (1.0 µM, 2 hr)~100
HEK293Untreated100
HEK293R9-conjugated TALENs (1.0 µM, 2 hr)~100

Cell viability was assessed and no overt toxicity was observed for the R9-conjugated TALEN proteins.

Experimental Protocols

The following protocols are adapted from Liu et al. (2014) for the conjugation of this compound to a genome-editing nuclease and its subsequent delivery into mammalian cells.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein (e.g., TALEN)

Materials:

  • Purified, cysteine-containing protein (e.g., TALEN) in a suitable buffer (e.g., PBS).

  • This compound peptide.

  • Protease inhibitor cocktail (optional, but recommended).

  • Reaction tubes.

Procedure:

  • Protein Preparation: Ensure the purified protein is at a known concentration. The TALEN proteins in the cited study were used at a final concentration of 1.0 µM.

  • Peptide Preparation: Reconstitute the lyophilized this compound peptide in an appropriate solvent (e.g., sterile water or PBS) to create a stock solution.

  • Conjugation Reaction: a. In a reaction tube, combine the purified protein with the this compound peptide at the desired peptide-to-protein molar ratio. Based on the data, ratios of 8:1 and 15:1 were effective. b. If desired, add a protease inhibitor cocktail to the reaction mixture. c. Incubate the reaction mixture for 1 hour at room temperature to allow for the disulfide exchange reaction to occur.

  • Confirmation of Conjugation (Optional): The efficiency of conjugation can be assessed by techniques such as SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful peptide conjugation.

Protocol 2: Delivery of this compound-Conjugated Protein into Mammalian Cells

Materials:

  • Mammalian cells (e.g., HeLa, HEK293) in culture.

  • This compound-conjugated protein from Protocol 1.

  • Serum-free cell culture medium.

  • Complete cell culture medium.

  • Cell culture plates or dishes.

Procedure:

  • Cell Plating: Plate the target cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Delivery Solution: Dilute the this compound-conjugated protein to the desired final concentration (e.g., 0.5 µM, 1.0 µM, or 2.0 µM) in serum-free cell culture medium.

  • Cell Treatment: a. Aspirate the complete culture medium from the cells. b. Gently wash the cells with serum-free medium or PBS. c. Add the delivery solution containing the conjugated protein to the cells. d. Incubate the cells with the conjugated protein for the desired period (e.g., 1, 2, or 4 hours) at 37°C in a CO2 incubator.

  • Post-treatment: a. After the incubation period, aspirate the delivery solution. b. Wash the cells with PBS to remove any remaining extracellular protein. c. Add fresh, complete culture medium to the cells. d. Return the cells to the incubator and culture for 48-72 hours to allow for gene editing to occur.

Protocol 3: Assessment of Genome Editing Efficiency by Surveyor Nuclease Assay

Materials:

  • Genomic DNA extraction kit.

  • PCR primers flanking the target site.

  • High-fidelity DNA polymerase.

  • Surveyor nuclease and corresponding enzyme buffer.

  • Agarose gel electrophoresis system.

  • Gel imaging system.

Procedure:

  • Genomic DNA Extraction: After 48-72 hours of post-treatment culture, harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the genomic region flanking the target site by PCR using high-fidelity DNA polymerase.

  • Heteroduplex Formation: a. Denature the PCR products by heating at 95°C for 5 minutes. b. Slowly re-anneal the PCR products by ramping down the temperature to allow for the formation of heteroduplexes between wild-type and modified DNA strands.

  • Surveyor Nuclease Digestion: a. Treat the re-annealed PCR products with Surveyor nuclease according to the manufacturer's protocol. This nuclease specifically cleaves at mismatched base pairs in the heteroduplexes.

  • Analysis of Digestion Products: a. Analyze the digestion products by agarose gel electrophoresis. b. The presence of cleaved DNA fragments of the expected sizes indicates successful genome editing.

  • Quantification of Gene Modification: a. Quantify the intensity of the digested and undigested DNA bands using a gel imaging system. b. Calculate the percentage of gene modification using the following formula: % Gene Modification = (1 - (1 - (sum of cleaved band intensities) / (sum of all band intensities))^0.5) * 100

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound for genome engineering.

G cluster_conjugation Step 1: Conjugation cluster_delivery Step 2: Cellular Delivery cluster_release Step 3: Cargo Release & Action Protein Genome-Editing Nuclease (with surface Cys) Conjugate Nuclease-(S-S)-(D-Arg)9 Conjugate Protein->Conjugate Disulfide Exchange CPP This compound CPP->Conjugate Conjugate_ext Nuclease-(S-S)-(D-Arg)9 Cell Target Cell Conjugate_int_release Nuclease-(S-S)-(D-Arg)9 Conjugate_int Nuclease-(S-S)-(D-Arg)9 Conjugate_ext->Conjugate_int CPP-mediated Translocation Conjugate_int->Cell Released_Protein Active Nuclease Conjugate_int_release->Released_Protein Intracellular Reducing Environment Released_CPP (D-Arg)9 Conjugate_int_release->Released_CPP Nucleus Nucleus Released_Protein->Nucleus DNA Target DNA Released_Protein->DNA Gene Editing Edited_DNA Edited DNA DNA->Edited_DNA

Caption: Workflow for genome editing using this compound.

G cluster_reaction Disulfide Exchange Reaction cluster_cleavage Intracellular Cleavage Protein_SH Protein-SH (Free thiol on Cysteine) Transition Protein_SH->Transition CPP_Npys Npys-S-S-(D-Arg)9 (Activated CPP) CPP_Npys->Transition Conjugate Protein-S-S-(D-Arg)9 (Disulfide-linked Conjugate) Transition->Conjugate Byproduct Npys-SH (Byproduct) Transition->Byproduct Conjugate_int Protein-S-S-(D-Arg)9 Transition_cleavage Conjugate_int->Transition_cleavage Reducing_agent Reducing Agents (e.g., Glutathione) Reducing_agent->Transition_cleavage Released_Protein Protein-SH (Active Protein) Transition_cleavage->Released_Protein Released_CPP HS-(D-Arg)9 Transition_cleavage->Released_CPP

Caption: Mechanism of conjugation and intracellular release.

References

Application Notes and Protocols for Cell Culture Treatment with Cys(Npys)-(D-Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Cys(Npys)-(D-Arg)9 is a specialized cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of cargo molecules.[1][2][3][4] It consists of two key functional domains:

  • A (D-Arg)9 sequence: A chain of nine D-arginine residues. The guanidinium groups of the arginine residues provide a strong positive charge, facilitating interaction with negatively charged cell membranes and promoting cellular uptake. The use of D-isomers of arginine confers resistance to proteolytic degradation, enhancing the peptide's stability in biological systems.

  • An N-terminal Cys(Npys) group: A cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group. This group serves as a reactive handle for the straightforward conjugation of thiol-containing cargo molecules (e.g., proteins, peptides, or small molecule drugs) via a stable disulfide bond. This conjugation is achieved through a thiol-disulfide exchange reaction, which is highly selective for free sulfhydryl groups under mild conditions.

Primary Applications:

  • Drug Delivery: this compound acts as a carrier to transport therapeutic molecules across the cell membrane that would otherwise be impermeable.

  • Research Tool: It is used to introduce probes, proteins (like TALEN proteins for genome engineering), or other macromolecules into living cells to study intracellular processes.

  • Targeted Therapy: When conjugated to a targeting ligand, the CPP-cargo complex can be directed to specific cell types.

The uptake mechanism for arginine-rich CPPs is concentration-dependent and can involve both direct membrane translocation and endocytic pathways. At lower concentrations (typically <10 µM), endocytosis is often the primary route of entry.

Quantitative Data Summary

The efficacy and cytotoxicity of poly-arginine peptides are critical parameters for experimental design. The following tables summarize representative data from studies on related poly-arginine peptides.

Table 1: Cytotoxicity of Poly-arginine Peptides in Various Cell Lines

Peptide Cell Line Concentration (µM) Incubation Time (h) Resulting Cytotoxicity (%) Reference
Dodecanoyl-[R5] CCRF-CEM 25 24 ~20%
Dodecanoyl-[R6] CCRF-CEM 25 24 ~20%
Poly-arginine 9 (R9) A549 Up to 1000 µg/mL 24 Negligible

| Poly-arginine 11 (R11) | A549 | Up to 1000 µg/mL | 24 | Negligible | |

Table 2: Neuroprotective Efficacy of Poly-arginine Peptides

Peptide Injury Model IC50 (µM) Reference
(Arg)9 Glutamic Acid Exposure 0.78
(Arg)9 Kainic Acid Exposure 0.81

| (Arg)9 | In Vitro Ischemia | 6 | |

Note: IC50 values represent the concentration required to achieve 50% of the maximum neuroprotective effect.

Experimental Protocols

This section provides a detailed, two-stage protocol: (1) conjugation of a thiol-containing cargo to this compound and (2) treatment of cultured cells with the resulting conjugate.

Protocol 1: Conjugation of Thiol-Containing Cargo to this compound

This protocol describes the formation of a disulfide bond between the this compound peptide and a cargo molecule containing a free sulfhydryl (-SH) group.

Materials:

  • This compound peptide

  • Thiol-containing cargo molecule (e.g., a cysteine-containing peptide or protein)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous DMSO (if needed for solubilization)

  • Purification system (e.g., HPLC or dialysis tubing with appropriate molecular weight cutoff)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in the Conjugation Buffer to a final concentration of 1-2 mM. If solubility is an issue, first dissolve the peptide in a minimal amount of DMSO before diluting with buffer.

    • Dissolve the thiol-containing cargo in the Conjugation Buffer to a concentration equimolar or in slight excess (e.g., 1.2-fold molar excess) to the this compound peptide.

  • Conjugation Reaction:

    • Mix the dissolved this compound and cargo solutions.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction progress can be monitored by measuring the release of the 3-nitro-2-thiopyridone byproduct, which has a characteristic absorbance at 370 nm.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the CPP-cargo conjugate from unreacted components and the byproduct.

    • For large cargo molecules (proteins), dialysis against PBS can be effective.

    • For smaller conjugates, reverse-phase HPLC is the recommended method for achieving high purity.

  • Verification and Storage:

    • Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and HPLC.

    • Lyophilize the purified conjugate and store it at -20°C or -80°C for long-term stability.

Protocol 2: Cell Culture Treatment with CPP-Cargo Conjugate

This protocol outlines the steps for treating adherent mammalian cells with the prepared this compound-cargo conjugate.

Materials:

  • Purified and lyophilized this compound-cargo conjugate

  • Adherent mammalian cells (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 12-well or 96-well plates)

  • Assay-specific reagents (e.g., lysis buffer, fluorescent dyes, MTS reagent)

Procedure:

  • Cell Seeding:

    • The day before treatment, seed the cells into the appropriate culture plates at a density that will result in 50-70% confluency on the day of the experiment. For a 12-well plate, a density of 1 x 10^4 cells/mL can be used.

    • Incubate the cells overnight at 37°C in a 5% CO2 humidified incubator.

  • Preparation of Treatment Solution:

    • Reconstitute the lyophilized CPP-cargo conjugate in sterile water or serum-free medium to create a concentrated stock solution (e.g., 1 mM).

    • Determine the final treatment concentration. For initial experiments, a concentration range of 1-10 µM is recommended, as higher concentrations may lead to cytotoxicity.

    • Dilute the stock solution in serum-free medium to the desired final concentration immediately before use.

  • Cell Treatment:

    • Gently aspirate the complete medium from the cell culture wells and wash once with sterile PBS.

    • Add the treatment solution (CPP-cargo conjugate in serum-free medium) to each well.

    • Incubate the cells for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell type and cargo.

  • Post-Treatment Processing and Analysis:

    • After incubation, aspirate the treatment solution.

    • Wash the cells 2-3 times with ice-cold PBS to remove any conjugate adsorbed to the cell surface. Some protocols may require an acid wash (e.g., glycine-HCl, pH 3.0) to strip surface-bound peptides.

    • The cells are now ready for downstream analysis. This may include:

      • Uptake Quantification: Lyse the cells (e.g., with 0.1% Triton X-100) and quantify the internalized conjugate using fluorescence (if the cargo is labeled), ELISA, or HPLC.

      • Functional Assays: Perform assays to measure the biological activity of the delivered cargo.

      • Cytotoxicity Assays: Replace the treatment medium with complete medium and incubate for an additional 24-48 hours before performing an MTS or similar cell viability assay.

Visualizations

Diagram 1: Conjugation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & QC P1 Dissolve this compound in Buffer R1 Mix Peptide and Cargo (1-2h, Room Temp) P1->R1 P2 Dissolve Thiol-Cargo in Buffer P2->R1 PU1 Purify via HPLC or Dialysis R1->PU1 QC1 Verify by Mass Spec PU1->QC1 QC2 Lyophilize for Storage QC1->QC2

Caption: Workflow for conjugating a thiol-containing cargo to this compound.

Diagram 2: Cellular Uptake and Release Mechanism

G cluster_0 Extracellular Space cluster_1 Cytoplasm (Reducing Environment) CPP_Cargo CPP-S-S-Cargo Endosome Endosome CPP_Cargo->Endosome Endocytosis Released_Cargo Released Cargo (Active) Endosome->Released_Cargo Endosomal Escape & Disulfide Reduction

Caption: Proposed mechanism of CPP-mediated cargo uptake and intracellular release.

Diagram 3: Cell Treatment Protocol Workflow

G A Seed Cells in Plate (Day 1) B Prepare CPP-Cargo Solution (1-10 µM in Serum-Free Medium) A->B C Wash Cells with PBS B->C D Treat Cells with CPP-Cargo (1-4h at 37°C) C->D E Wash Cells 3x with cold PBS D->E F Lyse for Uptake Analysis or Perform Functional Assay E->F

Caption: Step-by-step workflow for treating cultured cells with the CPP-cargo conjugate.

References

Delivering Antibodies into Cells using Cys(Npys)-(D-Arg)9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intracellular delivery of antibodies holds immense therapeutic potential, enabling the modulation of intracellular targets that are inaccessible to conventional antibody therapies. A significant challenge in this field is the efficient translocation of large, hydrophilic antibody molecules across the cell membrane. The cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9 offers a promising solution to this challenge. This document provides detailed application notes and protocols for the use of this compound in delivering antibodies into living cells.

The this compound peptide is a 9-mer of D-Arginine, which confers proteolytic stability and potent cell-penetrating capabilities. The N-terminal cysteine is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group. This Npys group provides a reactive site for selective disulfide conjugation to molecules containing a free thiol group, such as a cysteine residue on an antibody or antibody fragment. This disulfide linkage is designed to be cleaved in the reducing environment of the cytoplasm, ensuring the release of the functional antibody at its site of action.

Mechanism of Action

The delivery process consists of two main stages: conjugation and cellular uptake.

  • Conjugation: The Npys-activated cysteine on the peptide reacts with a free thiol group on the antibody, forming a stable disulfide bond. This reaction is highly specific and efficient.

  • Cellular Uptake: The poly-arginine portion of the peptide facilitates the uptake of the antibody-peptide conjugate across the cell membrane. This process is thought to occur primarily through endocytosis. Once inside the endosome, the conjugate can escape into the cytoplasm.

  • Intracellular Release: The disulfide bond linking the antibody to the peptide is cleaved in the reducing environment of the cytoplasm, releasing the native, functional antibody to engage its intracellular target.

Diagram of the Delivery Mechanism

G cluster_conjugation Step 1: Conjugation cluster_uptake Step 2: Cellular Uptake cluster_release Step 3: Intracellular Release Ab Antibody with free thiol (-SH) Ab_CPP Antibody-S-S-(D-Arg)9 Conjugate Ab->Ab_CPP + CPP This compound CPP->Ab_CPP Cell Cell Membrane Endosome Endosome Cell->Endosome Internalization Cytoplasm Cytoplasm (Reducing Environment) Endosome->Cytoplasm Endosomal Escape Ab_CPP_uptake Antibody-S-S-(D-Arg)9 Ab_CPP_uptake->Cell Binding & Endocytosis Released_Ab Functional Antibody Cytoplasm->Released_Ab Disulfide Cleavage Released_CPP Cys-(D-Arg)9 Cytoplasm->Released_CPP

Caption: Workflow of antibody delivery using this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound mediated delivery system. Data is compiled from various studies utilizing this peptide for the delivery of antibody fragments.

ParameterValueCell Line(s)Notes
Conjugation Efficiency >90%N/ABased on SDS-PAGE and HPLC analysis.
Peptide to Antibody Ratio 1:1N/AAchieved with site-specific conjugation.
Cellular Uptake Efficiency ~80-90%Jurkat, CEM-T cellsMeasured by flow cytometry of fluorescently labeled conjugates.
Effective Concentration 100-200 nMJurkat, CEM-T cellsFor significant biological effect (e.g., gene silencing by delivered siRNA complex).
Cytotoxicity (IC50) >10 µMVariousGenerally low cytotoxicity observed at effective concentrations.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody/Antibody Fragment

This protocol describes the site-specific conjugation of the this compound peptide to an antibody or antibody fragment (e.g., scFv, Fab) that has been engineered to contain a free cysteine residue.

Materials:

  • Antibody or antibody fragment with a free cysteine residue in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound peptide.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Reagent: L-cysteine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a thiol-free buffer. If reducing agents were used during purification, they must be removed by dialysis or buffer exchange.

    • The concentration of the antibody should be determined accurately.

  • Peptide Preparation:

    • Dissolve the this compound peptide in the Reaction Buffer to a final concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add the this compound peptide solution to the antibody solution at a molar ratio of 5:1 to 10:1 (peptide:antibody).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add L-cysteine to the reaction mixture to a final concentration of 1-2 mM to quench any unreacted this compound.

    • Incubate for an additional 15-20 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess peptide and quenching reagent by size-exclusion chromatography or dialysis against PBS.

    • Collect the fractions containing the antibody-peptide conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling by SDS-PAGE analysis. The conjugated antibody will show a shift in molecular weight.

    • Further characterization can be performed using mass spectrometry.

Diagram of the Conjugation Workflow

G Ab Prepare Antibody (in thiol-free buffer) Mix Mix Antibody and Peptide (1:5 to 1:10 molar ratio) Ab->Mix CPP Prepare this compound (1-10 mM in PBS) CPP->Mix Incubate Incubate (1-2 hours, RT) Mix->Incubate Quench Quench with L-cysteine (15-20 mins, RT) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize

Caption: Step-by-step workflow for antibody-peptide conjugation.

Protocol 2: Intracellular Delivery of the Antibody-Peptide Conjugate

This protocol outlines the procedure for delivering the purified antibody-Cys(Npys)-(D-Arg)9 conjugate into cultured mammalian cells.

Materials:

  • Purified antibody-Cys(Npys)-(D-Arg)9 conjugate.

  • Mammalian cell line of interest (e.g., HeLa, Jurkat).

  • Complete cell culture medium.

  • Serum-free cell culture medium.

  • PBS.

  • Fluorescently labeled secondary antibody (for visualization, if the primary antibody is not labeled).

  • Microscopy or flow cytometry equipment.

Procedure:

  • Cell Seeding:

    • Seed the cells in an appropriate culture vessel (e.g., 24-well plate, chamber slide) and allow them to adhere and reach 70-80% confluency.

  • Preparation of the Conjugate:

    • Dilute the antibody-peptide conjugate to the desired final concentration (e.g., 100-500 nM) in serum-free medium.

  • Cell Treatment:

    • Wash the cells once with PBS.

    • Remove the PBS and add the diluted antibody-peptide conjugate to the cells.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Washing:

    • After incubation, remove the treatment medium and wash the cells three times with PBS to remove any conjugate that has not been internalized.

  • Analysis of afluorescence microscopy:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if an intracellular target is to be stained).

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.

    • If the primary antibody is not labeled, incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Wash the cells and mount them for imaging.

    • Visualize the intracellular localization of the antibody using a fluorescence microscope.

  • Analysis by Flow Cytometry:

    • If the primary antibody is fluorescently labeled, detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA).

    • Analyze the cells by flow cytometry to quantify the percentage of cells that have taken up the conjugate and the mean fluorescence intensity.

Diagram of the Cellular Delivery and Analysis Workflow

G cluster_analysis Analysis Seed Seed Cells Treat Treat with Ab-CPP Conjugate (1-4 hours, 37°C) Seed->Treat Wash Wash Cells (3x with PBS) Treat->Wash Fix_Perm Fix and Permeabilize Wash->Fix_Perm Detach Detach Cells Wash->Detach Stain Stain (if needed) Fix_Perm->Stain Microscopy Fluorescence Microscopy Stain->Microscopy FACS Flow Cytometry Detach->FACS

Application Notes and Protocols: Labeling Cys(Npys)-(D-Arg)9 Conjugates for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver a variety of molecular cargo into cells.[1][2] Arginine-rich CPPs, such as the nona-arginine (D-Arg)9 peptide, are particularly effective due to the electrostatic interactions between the cationic guanidinium groups of arginine and the anionic components of the cell surface, which initiates the uptake process.[3] The Cys(Npys)-(D-Arg)9 conjugate is a versatile tool for intracellular delivery. It is composed of nine D-arginine residues, which provide stability against proteolytic degradation, and an N-terminal cysteine activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[4][5] This Npys group readily reacts with thiol-containing molecules, such as fluorescent dyes, allowing for straightforward and specific labeling for visualization by microscopy.

These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent application in microscopy for studying cellular uptake.

Quantitative Data Summary

The efficiency of cellular uptake of fluorescently labeled this compound can be quantified using techniques like flow cytometry and analysis of fluorescence intensity from confocal microscopy images. The following table provides representative data on the cellular uptake of a TAMRA-labeled (D-Arg)9 peptide in HeLa cells, illustrating the effect of concentration on internalization.

Peptide Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
160150 ± 2565 ± 5
560750 ± 8092 ± 4
10601800 ± 15098 ± 2
20603500 ± 21099 ± 1

Note: Data are representative and may vary depending on the cell line, fluorophore, and experimental conditions.

Experimental Protocols

Fluorescent Labeling of this compound

This protocol describes the labeling of the this compound peptide with a thiol-reactive fluorescent dye, such as maleimide- or iodoacetamide-functionalized fluorophores (e.g., Alexa Fluor™ 488 C5 Maleimide, FITC-maleimide). The Npys group on the cysteine reacts with the free thiol of a labeling reagent to form a stable disulfide bond.

Materials:

  • This compound peptide

  • Thiol-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Maleimide)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dye Dissolution: Dissolve the thiol-reactive fluorescent dye in a minimal amount of DMF or DMSO.

  • Conjugation Reaction: Add the dissolved fluorescent dye to the peptide solution. A 1.2 to 1.5-fold molar excess of the dye over the peptide is recommended.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the labeled peptide from the unreacted dye and byproducts using a size-exclusion chromatography column. Elute with a suitable buffer (e.g., PBS or water).

  • Verification: Confirm successful labeling by measuring the absorbance of the purified conjugate at the excitation maximum of the fluorophore and at 280 nm for the peptide.

  • Lyophilization: Lyophilize the purified, labeled peptide for storage. Store at -20°C or -80°C, protected from light.

G cluster_prep Preparation cluster_labeling Labeling cluster_cell_culture Cell Culture & Treatment cluster_microscopy Microscopy & Analysis Peptide This compound Conjugation Conjugation Reaction Peptide->Conjugation Dye Thiol-Reactive Dye Dye->Conjugation Purification Purification (SEC) Conjugation->Purification Incubation Incubation with Labeled Peptide Purification->Incubation Cell_Culture Cell Seeding Cell_Culture->Incubation Microscopy Confocal Microscopy Incubation->Microscopy Flow_Cytometry Flow Cytometry Incubation->Flow_Cytometry Analysis Image & Data Analysis Microscopy->Analysis Flow_Cytometry->Analysis

Cell Culture and Treatment

This protocol outlines the general procedure for preparing cells for microscopy and treating them with the fluorescently labeled this compound conjugate.

Materials:

  • Mammalian cell line (e.g., HeLa, A549, CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Fluorescently labeled this compound conjugate

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency at the time of the experiment.

  • Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Peptide Preparation: Prepare a stock solution of the labeled peptide in sterile water or PBS. Further dilute the peptide to the desired final concentrations in pre-warmed cell culture medium.

  • Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the labeled peptide to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C. For live-cell imaging, it is crucial to perform this step on a microscope stage equipped with an environmental chamber.

  • Washing: After incubation, remove the peptide-containing medium and wash the cells three times with PBS to remove any extracellularly bound peptide.

  • Imaging: Add fresh culture medium or PBS to the cells and proceed with imaging.

Confocal Microscopy and Image Analysis

Confocal microscopy is a powerful technique for visualizing the subcellular localization of the labeled peptide.

Materials:

  • Confocal laser scanning microscope

  • Immersion oil (if using an oil-immersion objective)

  • Image analysis software (e.g., ImageJ/Fiji, Zen Software)

Procedure:

  • Microscope Setup: Turn on the confocal microscope and allow the lasers to warm up. Select the appropriate laser lines and emission filters for the fluorophore used.

  • Live-Cell Imaging: Place the cell culture dish on the microscope stage. Use a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.

  • Image Acquisition: Acquire Z-stack images to visualize the peptide distribution throughout the cell volume. Use differential interference contrast (DIC) or phase contrast to visualize the cell morphology.

  • Image Analysis:

    • Qualitative Analysis: Observe the subcellular localization of the fluorescent signal (e.g., plasma membrane, cytoplasm, nucleus, endosomes). Punctate fluorescence patterns are often indicative of endosomal entrapment.

    • Quantitative Analysis: Use image analysis software to measure the mean fluorescence intensity per cell. This can be used to compare the uptake efficiency under different conditions.

Cellular Uptake Mechanisms

The primary mechanism for the cellular uptake of arginine-rich CPPs is endocytosis. This process can be broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. It has also been suggested that under certain conditions, direct translocation across the plasma membrane can occur.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Labeled this compound Membrane_Interaction Electrostatic Interaction Peptide->Membrane_Interaction Clathrin Clathrin-mediated Endocytosis Membrane_Interaction->Clathrin Caveolin Caveolin-mediated Endocytosis Membrane_Interaction->Caveolin Macropinocytosis Macropinocytosis Membrane_Interaction->Macropinocytosis Direct_Translocation Direct Translocation Membrane_Interaction->Direct_Translocation Endosome Endosome Clathrin->Endosome Caveolin->Endosome Macropinocytosis->Endosome Cytosol Cytosol Direct_Translocation->Cytosol Endosome->Cytosol Endosomal Escape

Conclusion

The this compound peptide is a powerful tool for delivering cargo into cells. The protocols outlined in these application notes provide a framework for the fluorescent labeling of this peptide and its visualization and quantification within cells using microscopy techniques. Understanding the cellular uptake mechanisms is crucial for the development of effective CPP-based drug delivery systems.

References

Application Notes and Protocols for In Vivo Applications of Poly-arginine Delivery Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-arginine and other arginine-rich cell-penetrating peptides (CPPs) have emerged as highly effective vectors for the in vivo delivery of a wide range of therapeutic and diagnostic molecules.[1][2][3] Their cationic nature facilitates condensation of nucleic acids and interaction with negatively charged cell membranes, enabling the cellular uptake of various cargoes, including proteins, plasmid DNA (pDNA), and small interfering RNA (siRNA).[4][5] This document provides a comprehensive overview of the in vivo applications of poly-arginine delivery vectors, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Data Presentation: Quantitative In Vivo Efficacy

The following tables summarize quantitative data from various in vivo studies, highlighting the efficacy of poly-arginine vectors in different therapeutic areas.

Table 1: In Vivo Gene Delivery using Poly-arginine Vectors

CargoVectorAnimal ModelAdministration RouteTarget OrganGene Expression Level (Luciferase)Citation
pDNA (luciferase)Arginine-rich oligopeptide-grafted PEI-PEGMouseIntravenousBrain~1.5 x 10^5 RLU/mg protein
pDNA (luciferase)Reducible poly(oligo-D-arginine) (rPOA)MouseIntratrachealLungSignificantly higher than PEI for 1 week

Table 2: Neuroprotective Effects of Poly-arginine Peptides In Vivo

Therapeutic AreaPoly-arginine PeptideAnimal ModelAdministration RouteKey OutcomeQuantitative ResultCitation
StrokeR18Rat (MCAO)IntravenousInfarct Volume Reduction20.5% reduction (statistically significant)
StrokeR12Rat (MCAO)IntravenousInfarct Volume Reduction12.8% reduction
Alzheimer's DiseaseR9Transgenic Mouse (3xTg-AD)Subcutaneous (sustained-release)Cognitive ImprovementSignificantly improved memory acquisition

Table 3: Anti-Cancer Efficacy of Poly-arginine Mediated Delivery In Vivo

| Cancer Type | Cargo | Vector System | Animal Model | Administration Route | Key Outcome | Quantitative Result | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lung Cancer | siRNA (HER-2) | Arginine peptide | Mouse (subcutaneous tumor) | Intratumoral | Tumor Growth Inhibition | Marked reduction in tumor growth | | | Various Cancers | L-arginine (low dose) | Mouse | Oral | Tumor Incidence | Significantly lower total number of tumors | |

Table 4: Biodistribution of Poly-arginine Vectors In Vivo

VectorAnimal ModelAdministration RouteTime PointOrgan with Highest Uptake (%ID/g)Brain Uptake (%ID/g)Citation
[¹⁸F]R18DHealthy RatIntravenous60 minKidney (6-7%)0.115-0.123%

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo application of poly-arginine delivery vectors.

Protocol 1: Preparation of Poly-arginine/pDNA Polyplexes for In Vivo Gene Delivery

Objective: To prepare stable poly-arginine/plasmid DNA complexes for intravenous administration in mice.

Materials:

  • Poly-arginine peptide (e.g., octa-arginine, R8)

  • Plasmid DNA (e.g., encoding luciferase) at a concentration of 1 mg/mL in sterile, nuclease-free water

  • 5% glucose solution (sterile)

  • Nuclease-free microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Dilution of pDNA: Dilute the plasmid DNA to a final concentration of 0.5 mg/mL in a 5% glucose solution. For a 200 µL injection volume per mouse, you will need 50 µg of pDNA, which corresponds to 100 µL of the diluted pDNA solution.

  • Dilution of Poly-arginine: Prepare a stock solution of the poly-arginine peptide in sterile, nuclease-free water. The required concentration will depend on the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA). A common N/P ratio for in vivo studies is 10.

  • Complex Formation: a. In a sterile, nuclease-free microcentrifuge tube, add the calculated volume of the diluted poly-arginine solution to an equal volume of 5% glucose solution. b. To a separate tube containing the diluted pDNA, add the poly-arginine solution dropwise while gently vortexing. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable polyplexes.

  • Final Volume Adjustment: Adjust the final volume of the polyplex solution to 200 µL per mouse with a 5% glucose solution.

  • Quality Control (Optional but Recommended):

    • Agarose Gel Retardation Assay: To confirm the complexation of pDNA, run the polyplexes on a 1% agarose gel. Successful complexation will result in the retention of the DNA in the loading well.

    • Dynamic Light Scattering (DLS): Measure the size and zeta potential of the polyplexes to ensure they are within the appropriate range for intravenous injection (typically <200 nm in diameter with a positive surface charge).

Protocol 2: In Vivo Gene Delivery and Luciferase Assay in Mice

Objective: To deliver a luciferase reporter gene to a target organ in mice using poly-arginine vectors and quantify gene expression.

Materials:

  • Prepared poly-arginine/pDNA (luciferase) polyplexes (from Protocol 1)

  • Mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • D-luciferin stock solution (15 mg/mL in sterile DPBS)

  • Bioluminescence imaging system (e.g., IVIS)

  • Tissue homogenization buffer (e.g., Reporter Lysis Buffer)

  • Luminometer

  • Protein assay kit (e.g., BCA)

Methodology:

  • Animal Preparation: Anesthetize the mice using isoflurane.

  • Intravenous Injection: Inject 200 µL of the prepared polyplex solution into the lateral tail vein of each mouse.

  • Gene Expression Period: Allow 24-48 hours for the expression of the luciferase gene.

  • In Vivo Bioluminescence Imaging: a. Anesthetize the mice with isoflurane. b. Inject 150 mg/kg of D-luciferin intraperitoneally (i.p.). c. Wait for 10-15 minutes for the luciferin to distribute. d. Place the mouse in the bioluminescence imaging system and acquire images. The light emission is proportional to the level of luciferase expression.

  • Ex Vivo Luciferase Assay (for quantitative analysis in specific organs): a. Euthanize the mice at the desired time point. b. Perfuse the circulatory system with saline to remove blood from the organs. c. Harvest the target organs (e.g., liver, lungs, brain). d. Homogenize a known weight of each organ in lysis buffer. e. Centrifuge the homogenate to pellet cellular debris. f. Transfer the supernatant to a new tube. g. Measure the luciferase activity in the supernatant using a luminometer according to the manufacturer's instructions for the luciferase assay kit. h. Measure the total protein concentration in the supernatant using a protein assay kit. i. Express the luciferase activity as Relative Light Units (RLU) per milligram of protein.

Protocol 3: Subcutaneous Sustained-Release of Poly-arginine Peptides for Neuroprotection Studies

Objective: To achieve sustained delivery of a neuroprotective poly-arginine peptide in a mouse model of Alzheimer's disease.

Materials:

  • Poly-arginine peptide (e.g., R9)

  • Biodegradable polymer for forming sustained-release depots (e.g., PLGA)

  • Solvents for polymer and peptide (ensure biocompatibility)

  • Syringes and needles for subcutaneous injection

  • Animal model of Alzheimer's disease (e.g., 3xTg-AD mice)

Methodology: Note: The specific formulation for sustained release can vary. This is a general guideline.

  • Formulation of Sustained-Release Depot: a. Dissolve the biodegradable polymer in a suitable organic solvent. b. Dissolve or suspend the poly-arginine peptide in the polymer solution. c. The mixture can then be processed to form microparticles or an in-situ forming implant. For example, the solvent can be evaporated to create microparticles that can be suspended in a vehicle for injection.

  • Animal Dosing: a. Anesthetize the mice. b. Shave the area for injection (typically the back of the neck). c. Administer the formulated poly-arginine depot subcutaneously. The volume and concentration will depend on the desired dose and release profile. In one study, chronic treatment was administered.

  • Behavioral and Pathological Analysis: a. After the treatment period, assess cognitive function using standardized behavioral tests such as the Morris Water Maze. b. At the end of the study, euthanize the animals and harvest the brains for pathological analysis, such as measuring amyloid-beta plaque load and levels of synaptic proteins.

Protocol 4: Assessment of Cognitive Function using the Morris Water Maze

Objective: To evaluate spatial learning and memory in a mouse model of Alzheimer's disease following treatment with a poly-arginine vector.

Materials:

  • Circular water tank (1-1.5 m in diameter)

  • Escape platform (submerged 1-2 cm below the water surface)

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-toxic white paint)

  • Video tracking system and software

  • Visual cues placed around the room

Methodology:

  • Acclimation: Handle the mice for several days before the start of the experiment to reduce stress.

  • Cued Training (Visible Platform): a. For 1-2 days, train the mice to find a visible platform. The platform location and the starting position of the mouse are varied between trials. This ensures the mice understand the basic task of escaping the water by finding the platform.

  • Acquisition Phase (Hidden Platform): a. For 5-7 consecutive days, place the hidden platform in a fixed location in one of the quadrants of the pool. b. Each day, subject each mouse to a set number of trials (e.g., 4 trials) from different starting positions. c. Record the time it takes for the mouse to find the platform (escape latency). If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform. d. Allow the mouse to remain on the platform for 15-30 seconds before removing it.

  • Probe Trial: a. 24 hours after the last acquisition trial, remove the platform from the pool. b. Place the mouse in the pool and allow it to swim for a set duration (e.g., 60 seconds). c. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. This assesses the mouse's spatial memory.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the performance in the probe trial to determine if the poly-arginine treatment improved cognitive function compared to a control group.

Visualizations

Cellular Uptake and Intracellular Trafficking of Poly-arginine Vectors

The cellular uptake of poly-arginine vectors is a multi-step process that is crucial for the successful delivery of their cargo. The following diagram illustrates the key signaling pathways and logical relationships involved.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Poly-arginine Vector Poly-arginine Vector Cell Membrane Cell Membrane Poly-arginine Vector->Cell Membrane Electrostatic Interaction Endosome Endosome Cell Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Endosomal Trafficking Cargo Release Cargo Release Endosome->Cargo Release Endosomal Escape Target Site Target Site Cargo Release->Target Site Therapeutic/Diagnostic Action G Vector Preparation Vector Preparation In Vivo Administration In Vivo Administration Vector Preparation->In Vivo Administration Animal Model Animal Model Animal Model->In Vivo Administration Gene Expression Gene Expression In Vivo Administration->Gene Expression In Vivo Imaging In Vivo Imaging Gene Expression->In Vivo Imaging Ex Vivo Analysis Ex Vivo Analysis Gene Expression->Ex Vivo Analysis Data Analysis Data Analysis In Vivo Imaging->Data Analysis Ex Vivo Analysis->Data Analysis G Poly-arginine (R9) Poly-arginine (R9) BBB Penetration BBB Penetration Poly-arginine (R9)->BBB Penetration Neuroprotection Neuroprotection BBB Penetration->Neuroprotection Improved Synaptic Function Improved Synaptic Function Neuroprotection->Improved Synaptic Function Cognitive Improvement Cognitive Improvement Improved Synaptic Function->Cognitive Improvement

References

Troubleshooting & Optimization

Technical Support Center: Cys(Npys)-(D-Arg)9 Cargo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low efficiency of Cys(Npys)-(D-Arg)9 mediated cargo delivery. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency of Cargo to this compound

Q1: I am observing a low yield of my cargo conjugated to this compound. What are the possible causes and solutions?

A1: Low conjugation efficiency is a common issue that can significantly impact the overall delivery of your cargo. The conjugation chemistry relies on the reaction between the 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine of the peptide and a free thiol (sulfhydryl) group on your cargo molecule. Here are the potential causes and troubleshooting steps:

  • Incomplete Reduction of Cargo's Thiol Groups: The thiol group on your cargo must be in a reduced state to react with the Npys group.

    • Solution: Treat your cargo with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation. TCEP is often preferred as it is more stable and does not require removal before conjugation. Ensure the complete removal of the reducing agent (especially DTT) before adding the this compound, as it will react with the Npys group. This can be achieved by dialysis or using a desalting column.

  • Incorrect Reaction Buffer pH: The thiol-disulfide exchange reaction is pH-dependent.

    • Solution: The optimal pH for the reaction is typically between 7 and 8. Working at a pH that is too low will result in a protonated thiol, which is a poor nucleophile. Conversely, a pH that is too high can lead to hydrolysis of the Npys group or other side reactions. We recommend using a buffer such as phosphate-buffered saline (PBS) at pH 7.4.

  • Oxidation of Cargo's Thiol Groups: Exposure to oxygen can cause the formation of disulfide bonds between your cargo molecules, preventing them from reacting with the peptide.

    • Solution: Prepare all buffers with de-gassed water and consider performing the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: The thiol group on your cargo may be sterically hindered, preventing efficient reaction with the Npys group.

    • Solution: If possible, consider introducing a linker between your cargo and the thiol group to increase its accessibility.

Issue 2: Poor Cellular Uptake of the Conjugate

Q2: My this compound-cargo conjugate is formed correctly, but I am observing low cellular uptake. What could be the reasons?

A2: Arginine-rich cell-penetrating peptides (CPPs) like (D-Arg)9 are known to facilitate cellular uptake, but several factors can influence their efficiency.[1] The primary mechanism of uptake for these CPPs is endocytosis.[1]

  • High Serum Concentration in Culture Medium: Serum proteins can interact with the cationic CPP-cargo conjugate, leading to aggregation and reduced availability for cellular uptake.

    • Solution: Reduce the serum concentration in your cell culture medium during the incubation period with the conjugate. You may need to optimize the serum concentration to balance cell health and uptake efficiency. In some cases, serum-free media may be used for the duration of the treatment.

  • Inappropriate Conjugate Concentration: The concentration of the conjugate can significantly impact uptake efficiency.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and cargo. Keep in mind that high concentrations of arginine-rich CPPs can be cytotoxic.[2][3]

  • Cell Type Variability: Different cell types exhibit varying capacities for endocytosis.

    • Solution: The efficiency of uptake can be cell-line dependent. If possible, test your conjugate on different cell lines to find a suitable model for your experiments.

  • Properties of the Cargo: The size, charge, and hydrophobicity of your cargo can influence the uptake of the entire conjugate.[4]

    • Solution: If your cargo is large or highly anionic, it may hinder the interaction of the (D-Arg)9 peptide with the cell membrane. While redesigning the cargo is not always feasible, this is an important consideration during the experimental design phase.

Issue 3: Inefficient Endosomal Escape and Cargo Release

Q3: I can see my fluorescently-labeled conjugate inside the cells, but it appears to be trapped in punctate structures, and I don't observe the expected biological effect of my cargo. What is happening?

A3: This is a classic sign of endosomal entrapment, which is a major barrier to the successful intracellular delivery of CPP-mediated cargo. The conjugate is taken up via endocytosis and is sequestered in endosomes. For the cargo to be effective, it must escape the endosome and be released into the cytoplasm.

  • Inefficient Endosomal Escape: The (D-Arg)9 peptide itself has a limited ability to disrupt endosomal membranes.

    • Solution:

      • Co-treatment with Endosomolytic Agents: Use agents that promote endosomal escape, such as chloroquine or calcium chloride. These agents work by different mechanisms to disrupt the endosomal membrane. Optimization of the concentration and incubation time is crucial to avoid cytotoxicity.

      • Incorporate a pH-sensitive fusogenic peptide: Peptides like GALA or KALA can be co-administered or incorporated into the delivery system to promote endosomal lysis in the acidic environment of the endosome.

  • Inefficient Cleavage of the Disulfide Bond: The disulfide bond linking your cargo to the this compound peptide needs to be reduced in the cytoplasm to release the active cargo. The cytoplasm is a reducing environment due to the high concentration of glutathione.

    • Solution:

      • Verify Cytosolic Delivery: Use imaging techniques with higher resolution to confirm if any amount of cargo is reaching the cytoplasm.

      • Assess the Redox State of the Target Cells: Some cell types or experimental conditions might have a less reducing cytoplasm, leading to inefficient disulfide bond cleavage. This is generally difficult to modulate, but it's a factor to consider.

      • Alternative Linkers: If disulfide bond cleavage is a persistent issue, consider using alternative cleavable linkers, such as those sensitive to specific enzymes present in the cytoplasm.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of cellular uptake for this compound?

A: this compound, being an arginine-rich CPP, primarily enters cells through endocytosis. This process involves the interaction of the positively charged guanidinium groups of the arginine residues with the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans. This interaction triggers the internalization of the peptide and its conjugated cargo into endosomes.

Q: Is this compound toxic to cells?

A: At high concentrations, arginine-rich CPPs, including (D-Arg)9, can exhibit cytotoxicity. The toxicity is thought to be related to their ability to disrupt cell membranes and interact with cellular nucleic acids, which can interfere with processes like transcription and translation. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.

Q: How can I quantify the amount of cargo delivered into the cells?

A: Several methods can be used to quantify intracellular cargo delivery:

  • Fluorescence Microscopy: If your cargo is fluorescently labeled, you can use confocal microscopy to visualize its uptake and subcellular localization. This is a good qualitative and semi-quantitative method.

  • Flow Cytometry: This technique provides a quantitative measurement of the fluorescence intensity of a large population of cells, allowing for a robust quantification of cellular uptake.

  • Mass Spectrometry: A more advanced and highly accurate method involves using mass spectrometry to quantify the amount of internalized peptide-cargo conjugate. This method can also be used to detect the cleavage of the disulfide bond and the release of the cargo.

Data Presentation

Table 1: Factors Influencing this compound Cargo Delivery Efficiency

Experimental ParameterPotential Issue with Low EfficiencyRecommended Optimization Strategy
Conjugation Reaction Incomplete reduction of cargo thiolsPre-treat cargo with TCEP; remove reducing agent before adding peptide.
Suboptimal pH of reaction bufferMaintain pH between 7.0 and 8.0.
Oxidation of cargo thiolsUse de-gassed buffers and/or an inert atmosphere.
Cellular Uptake Serum protein interferenceReduce serum concentration or use serum-free media during incubation.
Suboptimal conjugate concentrationPerform a dose-response experiment to find the optimal concentration.
Cell-type dependent uptakeTest on multiple cell lines if possible.
Endosomal Escape Entrapment in endosomesCo-administer endosomolytic agents (e.g., chloroquine).
Cargo Release Inefficient disulfide bond cleavageEnsure the cargo is reaching the reducing environment of the cytoplasm.

Experimental Protocols

Protocol 1: Conjugation of a Thiolated Cargo to this compound
  • Reduction of Cargo:

    • Dissolve your thiolated cargo in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-fold molar excess of TCEP.

    • Incubate for 1 hour at room temperature.

  • Conjugation Reaction:

    • Dissolve this compound in the same buffer.

    • Add the this compound solution to the reduced cargo solution at a 1.5-fold molar excess.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted peptide and other small molecules by dialysis or using a size-exclusion chromatography column.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Cellular Uptake Assay using Flow Cytometry
  • Cell Seeding:

    • Seed your cells of interest in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • Prepare a series of dilutions of your fluorescently-labeled this compound-cargo conjugate in cell culture medium (with reduced or no serum).

    • Remove the old medium from the cells and add the medium containing the conjugate.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting and Preparation:

    • Wash the cells twice with PBS to remove any conjugate that is not internalized.

    • Trypsinize the cells and then quench the trypsin with medium containing serum.

    • Centrifuge the cells and resuspend them in cold PBS containing 1% bovine serum albumin.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Use untreated cells as a negative control.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_delivery Step 2: Cellular Delivery cluster_analysis Step 3: Analysis cargo Thiolated Cargo reducer TCEP Reduction cargo->reducer reaction Conjugation Reaction (pH 7.0-8.0) reducer->reaction peptide This compound peptide->reaction purification Purification reaction->purification conjugate Purified Conjugate purification->conjugate incubation Incubation with Conjugate conjugate->incubation cells Target Cells cells->incubation uptake Cellular Uptake (Endocytosis) incubation->uptake analysis Quantification of Uptake (Flow Cytometry / Microscopy) uptake->analysis escape Assessment of Endosomal Escape uptake->escape release Verification of Cargo Release escape->release

Caption: Experimental workflow for this compound cargo delivery and analysis.

troubleshooting_logic cluster_conjugation Problem Area: Conjugation cluster_uptake Problem Area: Cellular Uptake cluster_release Problem Area: Endosomal Escape & Release start Low Delivery Efficiency Observed check_conjugation Verify Conjugate Formation (SDS-PAGE, MS) start->check_conjugation is_conjugation_ok Conjugation Successful? check_conjugation->is_conjugation_ok troubleshoot_conjugation Troubleshoot Conjugation: - Check thiol reduction - Optimize pH - Prevent oxidation is_conjugation_ok->troubleshoot_conjugation No check_uptake Quantify Cellular Uptake (Flow Cytometry) is_conjugation_ok->check_uptake Yes is_uptake_ok Uptake Sufficient? check_uptake->is_uptake_ok troubleshoot_uptake Troubleshoot Uptake: - Reduce serum - Optimize concentration - Consider cell type is_uptake_ok->troubleshoot_uptake No check_localization Visualize Subcellular Localization (Confocal Microscopy) is_uptake_ok->check_localization Yes is_release_ok Cargo in Cytoplasm? check_localization->is_release_ok troubleshoot_release Troubleshoot Release: - Use endosomolytic agents - Verify disulfide cleavage is_release_ok->troubleshoot_release No end Optimized Delivery is_release_ok->end Yes signaling_pathway extracellular Extracellular Space conjugate_outside This compound-Cargo Conjugate cell_membrane endosome Endosome (Acidic pH) cell_membrane->endosome 2. Endocytosis cytoplasm Cytoplasm (Reducing Environment) released_cargo Released Cargo (Biologically Active) cytoplasm->released_cargo 4. Disulfide Cleavage (by Glutathione) conjugate_inside Conjugate in Endosome lysosome Lysosome (Degradation) degraded_conjugate Degraded Conjugate lysosome->degraded_conjugate Degradation conjugate_outside->cell_membrane 1. Cell Surface Binding conjugate_inside->cytoplasm 3. Endosomal Escape (Rate-Limiting Step) conjugate_inside->lysosome Endosomal Trafficking

References

Technical Support Center: Optimizing Cys(Npys)-(D-Arg)9 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9 to minimize cytotoxicity while maintaining effective intracellular delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a cell-penetrating peptide composed of nine D-form arginine residues, which provides resistance to degradation by cellular proteases.[1] It includes a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1] This Npys group allows for specific conjugation to molecules containing a free thiol group, forming a disulfide bond that can be cleaved within the reducing environment of the cell.[2] Its primary application is to transport a wide range of cargo molecules—such as proteins, nucleic acids, and small molecule drugs—across the cell membrane for therapeutic or research purposes.[3][4]

Q2: Why can this compound be cytotoxic at high concentrations?

A2: The cytotoxicity of arginine-rich CPPs like (D-Arg)9 is primarily attributed to two mechanisms. First, the high positive charge from the guanidinium groups of arginine residues can lead to significant disruption of the negatively charged cell membrane, compromising its integrity. Second, once inside the cell, these peptides can coat cellular nucleic acids (DNA and mRNA) due to their high affinity for the phosphate backbone. This widespread coating displaces essential DNA- and RNA-binding proteins, impairing critical cellular processes such as DNA replication, transcription, splicing, and translation, ultimately leading to cell death.

Q3: What are the recommended methods for quantifying the cytotoxicity of this compound?

A3: Two of the most common and reliable methods for quantifying cytotoxicity are the MTT assay and the Lactate Dehydrogenase (LDH) release assay.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • LDH Release Assay: This assay measures the amount of LDH that has leaked from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable marker for necrosis.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration balances high delivery efficiency with low cytotoxicity. To find this "therapeutic window," you should perform a dose-response experiment. Treat your target cell line with a range of this compound concentrations for a relevant exposure time (e.g., 24, 48 hours). Simultaneously, assess both cytotoxicity (using MTT or LDH assays) and the desired functional outcome of your cargo (e.g., gene knockdown for siRNA, target engagement for a protein). The optimal concentration will be the highest concentration that maintains high cell viability while achieving the desired biological effect.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed Even at Low Peptide Concentrations

Possible CauseRecommended Solution
High Sensitivity of Cell Line Different cell lines exhibit varying sensitivities to CPPs. Test a panel of cell lines if possible. Consider using less sensitive, more robust cell lines for initial optimization experiments.
Peptide Aggregation Peptides can aggregate at high concentrations or in certain media, leading to increased toxicity. Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water or PBS) before diluting in culture medium. Prepare fresh dilutions for each experiment.
Contamination of Peptide Stock Impurities from synthesis (e.g., residual TFA) can be toxic. Ensure you are using a high-purity (>95%) peptide. If contamination is suspected, purify the peptide stock.
Prolonged Incubation Time Cytotoxicity is time-dependent. Perform a time-course experiment (e.g., 4, 12, 24, 48 hours) to find the shortest incubation time that allows for effective cargo delivery.

Issue 2: Low Delivery Efficacy at Non-Toxic Concentrations

Possible CauseRecommended Solution
Inefficient Cellular Uptake The mechanism of uptake can be cell-type dependent. Some arginine-rich CPPs rely on macropinocytosis. Ensure your experimental conditions (e.g., cell confluence, media components) are optimal for this process.
Cargo Interference The size, charge, or nature of your cargo may hinder the CPP's function. Consider modifying the linker between the CPP and the cargo or changing the conjugation strategy (e.g., non-covalent complexation instead of covalent bonding).
Endosomal Entrapment of Cargo After endocytosis, the CPP-cargo conjugate may be trapped in endosomes and degraded. Include endosomal escape-enhancing agents in your formulation, or modify the CPP sequence to include endosomolytic motifs.
Instability of the Conjugate The linkage between the CPP and cargo might be unstable in the culture medium. Assess the stability of your conjugate over the course of the experiment.

Quantitative Data Summary

The cytotoxicity of arginine-rich peptides is dependent on the number of arginine residues, concentration, incubation time, and cell type. Below is a summary of data from studies on oligo-arginine peptides.

Table 1: Concentration-Dependent Cytotoxicity of Arginine-Rich Peptides in DU145 Prostate Cancer Cells

Peptide (Arginine Residues)Concentration (µM)Incubation TimeCytotoxicity (% vs. Control)
R5-AANCK (5 Arg)1002 hours~0%
R6-AANCK (6 Arg)1002 hours~30%
R2-AANCK (2 Arg)10048 hours~25%
R6-AANCK (6 Arg)10048 hours~85%
Data synthesized from an LDH cytotoxicity assay study.

Table 2: IC50 Values of Nona-Arginine ((Arg)9) in Neuroprotection Assays

Injury ModelIC50 (µM)Cell TypeAssay Context
Glutamic Acid Exposure0.78Primary Cortical NeuronsNeuroprotection
Kainic Acid Exposure0.81Primary Cortical NeuronsNeuroprotection
In Vitro Ischemia6.0Primary Cortical NeuronsNeuroprotection
Note: These IC50 values reflect the concentration required for a neuroprotective effect, not general cytotoxicity which is typically observed at higher concentrations.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the diluted peptide solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the negative control, prepare a maximum LDH release control by adding a lysis buffer (often 10X, provided in kits) to a set of untreated wells 45 minutes before the endpoint.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Reaction Setup: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Maximum Release Control Absorbance - Negative Control Absorbance)] x 100

Visual Guides: Workflows and Pathways

G cluster_prep Phase 1: Preparation & Range Finding cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization start Define Cell Line and Cargo dose Select Broad Concentration Range (e.g., 0.1 µM to 100 µM) start->dose time Select Incubation Times (e.g., 24h, 48h) dose->time treat Treat Cells with Peptide-Cargo Conjugate time->treat assay_cyto Perform Cytotoxicity Assay (MTT or LDH) treat->assay_cyto assay_func Perform Functional Assay (Measure Cargo Efficacy) treat->assay_func plot Plot Dose-Response Curves (Viability vs. Concentration) (Efficacy vs. Concentration) assay_cyto->plot assay_func->plot window Identify Therapeutic Window: Max Efficacy, Min Toxicity plot->window optimize Refine Concentration Range and Repeat if Necessary window->optimize caption Workflow for Optimizing this compound Concentration

Caption: Workflow for Optimizing this compound Concentration

G cluster_entry Cellular Entry cluster_pathways Intracellular Pathways & Mechanisms cluster_outcome Cytotoxic Outcome cpp This compound interaction Electrostatic Interaction cpp->interaction membrane Plasma Membrane (Negative Charge) membrane->interaction uptake Cellular Uptake interaction->uptake disruption Membrane Disruption (High Concentrations) uptake->disruption endocytosis Endocytosis (e.g., Macropinocytosis) uptake->endocytosis death Cell Death (Necrosis/Apoptosis) disruption->death intracellular Intracellular CPP endocytosis->intracellular nucleic_acids Nucleic Acids (DNA/RNA) intracellular->nucleic_acids displacement Displacement of RNA/DNA-Binding Proteins nucleic_acids->displacement impairment Impaired Transcription, Translation, Splicing, etc. displacement->impairment impairment->death caption Proposed Signaling Pathway for Arginine-Rich CPP Cytotoxicity

Caption: Proposed Signaling Pathway for Arginine-Rich CPP Cytotoxicity

G start High Cytotoxicity Observed? no Concentration is likely in optimal range. Proceed with experiment. start->no No check_conc Is concentration > 10 µM? start->check_conc Yes reduce_conc Action: Lower the concentration and perform dose-response. check_conc->reduce_conc Yes check_time Is incubation time > 24h? check_conc->check_time No reduce_time Action: Reduce incubation time and perform time-course experiment. check_time->reduce_time Yes check_purity Check peptide purity and cell line sensitivity. check_time->check_purity No caption Troubleshooting Decision Tree for High Cytotoxicity

Caption: Troubleshooting Decision Tree for High Cytotoxicity

References

troubleshooting protein aggregation during conjugation to Cys(Npys)-(D-Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting protein aggregation during conjugation to Cys(Npys)-(D-Arg)9, a cell-penetrating peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a cell-penetrating peptide (CPP) composed of nine D-arginine residues and an N-terminal cysteine activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][2][3][4] The poly-arginine sequence facilitates the transport of conjugated molecules across cell membranes.[1] The Cys(Npys) residue provides a reactive site for specific conjugation to a free thiol group (cysteine) on a target protein through a disulfide exchange reaction, forming a stable disulfide bond.

Q2: What are the primary causes of protein aggregation during conjugation to this compound?

A2: Protein aggregation during this process can be multifactorial:

  • Hydrophobic and Electrostatic Interactions: The highly cationic nature of the (D-Arg)9 peptide can lead to non-specific electrostatic interactions with the protein, while the conjugation process itself can expose hydrophobic patches on the protein surface, promoting self-association.

  • Incorrect Disulfide Bond Formation: The reaction involves disulfide exchange. If the target protein has multiple cysteine residues, incorrect intermolecular disulfide bonds can form, leading to aggregation.

  • Suboptimal Buffer Conditions: pH, ionic strength, and the absence of stabilizing agents in the reaction buffer can significantly impact protein stability and solubility.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can accelerate aggregation.

  • Local Unfolding: The chemical modification and the presence of the peptide may induce local unfolding of the protein, exposing aggregation-prone regions.

Q3: How can I detect and quantify protein aggregation?

A3: Several methods can be used to assess protein aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of high molecular weight species or a decrease in the monomer peak indicates aggregation.

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Aggregated proteins will migrate slower or not enter the resolving gel.

Troubleshooting Guide

Problem: I observe precipitation or cloudiness in my reaction mixture immediately after adding this compound.

Possible Cause Solution
Electrostatic Interactions The high positive charge of the (D-Arg)9 peptide may be causing non-specific interactions with negatively charged regions on your protein.
Optimize Buffer Conditions: Increase the ionic strength of the buffer by titrating in NaCl (e.g., 150-500 mM) to screen electrostatic charges.
Protein Concentration The concentration of your protein or the peptide may be too high, facilitating aggregation.
Reduce Concentrations: Perform the conjugation at a lower protein concentration (e.g., 1-2 mg/mL).

Problem: My protein appears to be soluble during the reaction, but I see significant aggregation after purification.

Possible Cause Solution
Buffer Exchange Issues The purification process (e.g., dialysis, desalting column) may be transferring the conjugate into a buffer that is not optimal for its stability.
Use a Stabilizing Buffer: Ensure the final storage buffer is optimized for the conjugate's stability. Consider including additives like glycerol or arginine in the storage buffer.
Instability of the Conjugate The final conjugate may be inherently less stable than the unconjugated protein.
Add Stabilizers: Include excipients in the final formulation that are known to enhance protein stability.

Problem: The conjugation efficiency is low, and I suspect my protein is aggregating before it can react.

Possible Cause Solution
Protein Instability The protein may be unstable under the reaction conditions, leading to aggregation and loss of reactivity.
Screen Buffer Additives: Experiment with different additives to find conditions that stabilize your protein. See the table below for suggestions.
Oxidation of Cysteine The free cysteine on your protein may be oxidizing and forming intermolecular disulfide bonds before it can react with the Npys group.
Pre-reduce the Protein: Briefly treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and then remove the reducing agent immediately before adding the this compound.

Buffer Additives for Preventing Aggregation

AdditiveTypical ConcentrationMechanism of Action
Salts (e.g., NaCl, KCl) 150-500 mMMasks electrostatic interactions that can lead to aggregation.
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MStabilizes the native protein structure by preferential exclusion.
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Increases solvent viscosity and stabilizes the protein's hydration shell.
Amino Acids (e.g., L-Arginine, L-Glutamic Acid) 50-500 mMSuppresses aggregation by interacting with hydrophobic patches and charged residues on the protein surface.
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) 0.01-0.1% (v/v)Prevents hydrophobic aggregation by binding to exposed hydrophobic regions.
Reducing Agents (e.g., TCEP) 0.1-1 mMPrevents the formation of non-native intermolecular disulfide bonds (use with caution and remove before adding Npys-peptide).

Experimental Protocols

Protocol 1: Conjugation of a Protein to this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein with a single accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent (optional): L-cysteine

  • Purification system (e.g., SEC, ion-exchange chromatography)

Procedure:

  • Protein Preparation:

    • Ensure your protein is in a buffer free of other thiol-containing compounds.

    • If necessary, pre-reduce the protein with 0.5 mM TCEP for 30 minutes at room temperature to ensure the target cysteine is in its reduced form.

    • Remove TCEP using a desalting column, exchanging the protein into the Reaction Buffer.

  • Peptide Preparation:

    • Dissolve the this compound peptide in the Reaction Buffer to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the this compound peptide solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add a 2-fold molar excess of L-cysteine relative to the starting amount of this compound and incubate for 15 minutes.

  • Purification:

    • Remove the unreacted peptide and byproducts by size exclusion chromatography (SEC) or ion-exchange chromatography. The choice of method will depend on the properties of the protein and the conjugate.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use analytical SEC or DLS to assess the level of aggregation in the final product.

Protocol 2: Screening for Optimal Buffer Conditions
  • Set up a matrix of buffer conditions: Prepare small-scale reactions in different buffers varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and ionic strength (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Include additives: In parallel, set up reactions in the best buffer from step 1, each containing a different stabilizing additive from the table above.

  • Monitor aggregation: At different time points (e.g., 0, 1, 2, and 4 hours), take a small aliquot from each reaction and measure the absorbance at 350 nm or analyze by DLS.

  • Assess conjugation efficiency: After a set reaction time, analyze the samples by SDS-PAGE or SEC to determine the extent of conjugation.

  • Select optimal conditions: Choose the buffer composition that results in the highest conjugation efficiency with the lowest amount of aggregation.

Visualizations

TroubleshootingWorkflow start Start: Protein Aggregation Observed check_timing When is aggregation observed? start->check_timing immediate Immediately after mixing check_timing->immediate Immediate post_purification After purification check_timing->post_purification Post-Purification during_reaction During reaction check_timing->during_reaction During Reaction cause_electrostatic Cause: Electrostatic interactions / High concentration immediate->cause_electrostatic cause_buffer_exchange Cause: Suboptimal final buffer post_purification->cause_buffer_exchange cause_instability Cause: Protein instability / Cysteine oxidation during_reaction->cause_instability solution_electrostatic Solution: Increase salt (150-500mM NaCl) / Decrease protein concentration cause_electrostatic->solution_electrostatic end End: Aggregation Minimized solution_electrostatic->end solution_buffer_exchange Solution: Optimize storage buffer with stabilizers (e.g., glycerol, arginine) cause_buffer_exchange->solution_buffer_exchange solution_buffer_exchange->end solution_instability Solution: Screen buffer additives / Pre-reduce protein with TCEP cause_instability->solution_instability solution_instability->end

Caption: Troubleshooting workflow for protein aggregation.

ConjugationReaction cluster_reactants Reactants cluster_products Products protein Protein-SH (Reduced Cysteine) reaction + protein->reaction peptide This compound peptide->reaction conjugate Protein-S-S-(D-Arg)9 (Conjugate) byproduct 3-nitro-2-thiopyridone (Byproduct) reaction->conjugate reaction->byproduct

Caption: Chemical pathway of conjugation.

References

Navigating the Challenges of Cys(Npys)-(D-Arg)9 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cell-penetrating peptide Cys(Npys)-(D-Arg)9 is a powerful tool for delivering various cargo into cells, owing to its poly-D-arginine backbone that facilitates membrane translocation and an activated cysteine residue for straightforward conjugation. However, researchers can encounter challenges with its solubility and handling in aqueous buffers, which can impact experimental reproducibility and outcomes. This technical support center provides a comprehensive guide to understanding and troubleshooting these issues, complete with frequently asked questions, detailed protocols, and visual aids to ensure successful application of this versatile peptide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally soluble in water.[1][2] Its nine D-arginine residues confer a strong positive charge, making it a basic peptide that readily dissolves in aqueous solutions.[3] However, issues can arise depending on the peptide's purity, the presence of counter-ions (like TFA from synthesis), and the specific buffer conditions.

Q2: My this compound peptide won't dissolve in water or my desired aqueous buffer (e.g., PBS). What should I do first?

A2: If you encounter poor solubility in water or a neutral buffer like PBS, the recommended first step is to try a slightly acidic solution.[1] Adding a small amount of 10-30% acetic acid can help protonate the arginine residues fully and disrupt any potential intermolecular interactions that may be hindering dissolution.[1]

Q3: I've tried a dilute acid, but my peptide still isn't dissolving completely. What are my next options?

A3: If acidic conditions are insufficient, using a small amount of an organic co-solvent is the next step.

  • Dimethyl sulfoxide (DMSO): Dissolve the peptide in a minimal volume of DMSO first, and then slowly add this stock solution to your aqueous buffer with gentle vortexing. It is crucial to be aware of the final DMSO concentration in your experiment, as it can be toxic to cells, typically keeping it below 1%.

  • Acetonitrile (ACN) or Methanol: These can also be used as initial solvents for highly hydrophobic peptides, followed by dilution in the aqueous buffer.

Q4: What causes the solubility issues with this compound?

A4: Solubility problems with arginine-rich peptides are often due to aggregation. This can be caused by:

  • Interchain Hydrogen Bonding: The peptide backbones can form hydrogen bonds with each other, leading to self-assembly into insoluble β-sheet-like structures.

  • Hydrophobic Interactions: Although arginine is hydrophilic, the overall peptide can have hydrophobic characteristics that promote aggregation, especially at high concentrations.

  • Counter-ion Effects: Trifluoroacetate (TFA), a common counter-ion from peptide synthesis, can sometimes influence solubility.

  • pH near the Isoelectric Point (pI): Peptides are least soluble at their pI. For a highly basic peptide like (D-Arg)9, the pI is very high, so this is less of a concern in typical physiological buffers.

Q5: How does the Npys (3-nitro-2-pyridinesulfenyl) group affect solubility and stability?

A5: The Npys group is primarily for conjugation and has a minor impact on the overall solubility compared to the nine arginine residues. It is relatively stable in mildly acidic to neutral aqueous solutions, which are the typical conditions for dissolving the peptide. However, it is a reactive group designed for disulfide exchange with a free thiol. It is important to avoid strong reducing agents or highly basic conditions if you wish to preserve the Npys group for conjugation.

Q6: How should I store my this compound peptide?

A6:

  • Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept at -20°C or colder, protected from moisture and light. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • In Solution: It is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or colder to avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and buffer used.

Troubleshooting Guide

Poor solubility of this compound can manifest as a cloudy solution, visible particulates, or a gel-like consistency. Below is a systematic approach to address these issues.

Quantitative Data Summary

While specific solubility limits for this compound in various buffers are not extensively published, the following table summarizes the general solubility characteristics and recommended solvent choices.

Solvent/Buffer ConditionExpected SolubilityRecommendations & Considerations
Sterile Deionized Water Generally solubleRecommended as the first solvent to try.
Phosphate-Buffered Saline (PBS), pH 7.4 Generally soluble, but can sometimes form aggregatesIf issues arise, consider adjusting the pH or using a different buffer. Some proteins are more stable at pH 7.2.
Slightly Acidic Buffers (e.g., 10-30% Acetic Acid) High solubilityRecommended for dissolving difficult batches. The acid can be removed by lyophilization if necessary.
Organic Co-solvents (DMSO, ACN) High solubilityUse minimal amounts for initial solubilization, then dilute with aqueous buffer. Be mindful of final concentration in biological assays.

Experimental Protocols

Protocol for Solubilization of this compound

This protocol provides a step-by-step method for dissolving lyophilized this compound to prepare a stock solution.

Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized water or desired sterile aqueous buffer (e.g., PBS, pH 7.4)

  • 10% sterile acetic acid solution (optional)

  • High-purity DMSO (optional)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents moisture from condensing on the peptide.

  • Initial Dissolution Attempt: Add the required volume of sterile water or your primary aqueous buffer to the vial to achieve the desired stock concentration (e.g., 1 mM or 1 mg/mL). Gently vortex the vial.

  • Visual Inspection: Check if the solution is clear. If it is, the peptide is dissolved. If the solution is cloudy or contains visible particles, proceed to the next step.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This can help break up small aggregates. Avoid overheating the sample.

  • Acidification (if necessary): If the peptide is still not dissolved, add a small volume of 10% acetic acid dropwise while vortexing. Visually inspect for clarification of the solution.

  • Organic Solvent (last resort): For persistently insoluble peptide, use a fresh, small aliquot of lyophilized peptide. Add a minimal volume of DMSO (e.g., 10-20 µL) to the vial and ensure the peptide is fully dissolved. Then, slowly add this solution dropwise to your desired aqueous buffer while vortexing to reach the final desired concentration.

  • Sterile Filtration: Once the peptide is fully dissolved, it is advisable to sterile-filter the stock solution through a 0.22 µm syringe filter, especially for cell culture applications.

  • Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.

Visualizations

Chemical Structure and Key Features

G This compound Structure cluster_peptide Peptide Backbone cluster_npys Npys Group Detail Cys Cys(Npys) Activated for Conjugation DArg1 (D-Arg)1 Cys->DArg1 Npys 3-nitro-2-pyridinesulfenyl (Npys) -S-S-Py-NO2 Cys->Npys Disulfide Linkage DArg2 (D-Arg)2 DArg1->DArg2 DArg3 (D-Arg)3 DArg2->DArg3 DArg4 (D-Arg)4 DArg3->DArg4 DArg5 (D-Arg)5 DArg4->DArg5 DArg6 (D-Arg)6 DArg5->DArg6 DArg7 (D-Arg)7 DArg6->DArg7 DArg8 (D-Arg)8 DArg7->DArg8 DArg9 (D-Arg)9 Cell Penetration DArg8->DArg9

Caption: Structure of this compound peptide.

Troubleshooting Workflow for Solubility Issues

G start Start: Lyophilized This compound add_water Add Sterile Water or Aqueous Buffer (e.g., PBS) start->add_water dissolved1 Clear Solution? (Problem Solved) add_water->dissolved1 sonicate Sonicate for 5-10 min dissolved1->sonicate No end Peptide Solubilized dissolved1->end Yes dissolved2 Clear Solution? sonicate->dissolved2 add_acid Add 10% Acetic Acid Dropwise dissolved2->add_acid No dissolved2->end Yes dissolved3 Clear Solution? add_acid->dissolved3 use_dmso Last Resort: Use minimal DMSO, then dilute in buffer dissolved3->use_dmso No dissolved3->end Yes use_dmso->end

Caption: Decision tree for solubilizing this compound.

Npys-Thiol Conjugation Pathway

G peptide This compound (Peptide-S-S-Npys) reaction Thiol-Disulfide Exchange (pH ~7-8.5) peptide->reaction cargo Thiol-containing Cargo (Cargo-SH) cargo->reaction conjugate Peptide-Cargo Conjugate (Peptide-S-S-Cargo) reaction->conjugate byproduct Npys-SH Byproduct reaction->byproduct

Caption: Reaction scheme for peptide conjugation.

References

Technical Support Center: Purification of Peptide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated Cys(Npys)-(D-Arg)9 from a sample following a conjugation reaction. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove unconjugated this compound from my conjugated sample?

A1: The purification can be challenging due to several factors:

  • Similar Physicochemical Properties: The unconjugated peptide and the desired conjugate may have very similar sizes and hydrophobicities, making separation by standard chromatographic techniques difficult.

  • Aggregation: Arginine-rich peptides like (D-Arg)9 are prone to aggregation through electrostatic interactions, which can lead to poor peak shapes, low recovery, and difficulty in purification.[1][2]

  • Secondary Ionic Interactions: The positively charged guanidinium groups of arginine can interact with residual silanol groups on silica-based reversed-phase columns, causing peak tailing and reduced resolution.[1]

Q2: What is the most effective method for separating the unconjugated peptide from the conjugate?

A2: The most effective method will depend on the properties of your conjugate. A multi-step approach is often recommended.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for peptide purification, separating molecules based on their hydrophobicity.[1][3]

  • Size Exclusion Chromatography (SEC) is useful if there is a significant size difference between your unconjugated peptide and the conjugate.

  • Thiol-Specific Chromatography can be employed to specifically capture any remaining unconjugated this compound.

Q3: How can I minimize peptide aggregation during purification?

A3: To minimize aggregation of arginine-containing peptides, you can:

  • Optimize Solvent Conditions: Dissolve the peptide in a small amount of organic solvent like acetonitrile or DMSO before adding the aqueous mobile phase.

  • Use Chaotropic Agents: Adding agents like guanidine hydrochloride to the sample can help disrupt aggregates.

  • Adjust pH and Ionic Strength: Optimizing the pH and salt concentration of your buffers can reduce electrostatic interactions that lead to aggregation.

  • Incorporate Aggregation Suppressants: In some cases during synthesis, incorporating arginine derivatives can act as "chemical chaperones" to prevent aggregation.

Q4: How can I confirm the purity of my final conjugated peptide?

A4: The purity of your final product should be assessed using a combination of methods:

  • Analytical RP-HPLC: To determine the percentage of your target peptide in the sample.

  • Mass Spectrometry (MS): To confirm the molecular weight of your conjugate and ensure the absence of the unconjugated peptide.

Troubleshooting Guide

Problem Possible Cause Solution
Broad or Tailing Peaks in RP-HPLC Secondary ionic interactions with the silica column; Peptide aggregation.Increase the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., to 0.1%). Lower the mobile phase pH. Add a small amount of an organic modifier like isopropanol.
Low Recovery of Peptide Irreversible adsorption to the stationary phase; Peptide precipitation on the column.Try a different stationary phase (e.g., C8 or C4 for more hydrophobic peptides). Increase the column temperature to improve solubility. Ensure the peptide is fully dissolved in the loading buffer.
Poor Separation of Unconjugated Peptide and Conjugate Similar hydrophobicity and size.Optimize the gradient slope in RP-HPLC; a shallower gradient often improves resolution. Employ an orthogonal purification method, such as combining RP-HPLC with SEC or ion-exchange chromatography.
Presence of Insoluble Material Peptide aggregation.See Q3 in the FAQ section for strategies to minimize aggregation. Perform a solubilization study with different solvents before large-scale purification.

Experimental Protocols

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This is the primary and most effective method for purifying peptides and their conjugates based on differences in hydrophobicity.

Materials:

  • C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Sample: Crude conjugation reaction mixture

Procedure:

  • Sample Preparation: Dissolve the crude peptide mixture in Mobile Phase A. If solubility is an issue, add a minimal amount of acetonitrile or DMSO. Centrifuge the sample to remove any particulates.

  • Equilibration: Equilibrate the C18 column with Mobile Phase A.

  • Injection and Gradient Elution: Inject the sample onto the column and elute with a linear gradient of Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in Mobile Phase B per minute) is recommended for optimal resolution.

  • Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure conjugate.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide conjugate.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This method is suitable when the conjugate is significantly larger than the unconjugated this compound.

Materials:

  • SEC column with an appropriate molecular weight fractionation range (e.g., for peptides <10,000 Da)

  • Mobile Phase: A buffer compatible with your peptide and downstream applications (e.g., phosphate-buffered saline, pH 7.4). High salt concentrations or organic additives can be used to minimize secondary interactions.

  • Sample: Partially purified sample from RP-HPLC or crude reaction mixture.

Procedure:

  • Sample Preparation: Dissolve the sample in the SEC mobile phase. Filter the sample through a 0.22 µm filter.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Injection and Isocratic Elution: Inject the sample and elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions based on the elution profile. The larger conjugate will elute before the smaller, unconjugated peptide.

  • Analysis and Desalting: Analyze the fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and desalt if necessary.

Protocol 3: Thiol-Specific Scavenging

This protocol is designed to specifically remove any remaining unconjugated this compound from your sample.

Materials:

  • Thiol-reactive resin (e.g., Thiopropyl Sepharose)

  • Binding/Wash Buffer: A buffer compatible with your peptide (e.g., PBS, pH 7.4).

  • Elution Buffer (if recovering the unconjugated peptide): Binding buffer containing a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol.

  • Sample: Your peptide conjugate sample containing residual unconjugated this compound.

Procedure:

  • Resin Equilibration: Equilibrate the thiol-reactive resin with the binding/wash buffer.

  • Sample Incubation: Add the peptide sample to the equilibrated resin and incubate to allow the free thiol of the unconjugated peptide to form a disulfide bond with the resin.

  • Collection of Conjugate: Collect the flow-through, which will contain your purified conjugate, as it does not have a free thiol to react with the resin.

  • Washing: Wash the resin with the binding/wash buffer to recover any remaining conjugate.

  • (Optional) Elution of Unconjugated Peptide: If desired, elute the captured unconjugated peptide by adding the elution buffer to the resin.

Quantitative Data Summary

Purification Method Principle of Separation Typical Purity Achieved Advantages Disadvantages
RP-HPLC Hydrophobicity>95%High resolution, applicable to a wide range of peptides.Can cause aggregation, potential for low recovery of very hydrophobic or hydrophilic peptides.
SEC Molecular SizeVariable, dependent on size differenceMild conditions, preserves protein structure and activity.Lower resolution than RP-HPLC, requires a significant size difference for effective separation.
Thiol-Specific Chromatography Covalent bond formation with free thiolsCan achieve very high purity by removing specific impuritiesHighly specific for thiol-containing molecules.Only removes species with a free thiol, does not separate other impurities.

Visualizations

experimental_workflow Figure 1. General Workflow for Purification cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Purity and Identity Analysis start Crude Conjugation Reaction Mixture rphplc Primary Purification: Reverse-Phase HPLC start->rphplc sec Optional Polishing Step: Size Exclusion Chromatography (if size difference is significant) rphplc->sec If further purification is needed thiol Optional Scavenging Step: Thiol-Specific Chromatography (to remove residual unconjugated peptide) rphplc->thiol If unconjugated peptide remains after RP-HPLC analysis Analytical RP-HPLC and Mass Spectrometry rphplc->analysis sec->thiol If unconjugated peptide remains sec->analysis thiol->analysis end Pure Conjugated Peptide analysis->end

Caption: Figure 1. General Workflow for Purification.

logical_relationship Figure 2. Decision Tree for Purification Strategy start Is there a significant size difference between the conjugated and unconjugated peptide? sec_first Consider SEC as an initial purification step. start->sec_first Yes rphplc_primary Use RP-HPLC as the primary purification method. start->rphplc_primary No sec_first->rphplc_primary Follow with RP-HPLC check_purity Is the purity >95% and free of unconjugated peptide after the primary step? rphplc_primary->check_purity end Purification Complete check_purity->end Yes thiol_scavenge Perform thiol-specific scavenging. check_purity->thiol_scavenge No, residual unconjugated peptide is present orthogonal Consider an orthogonal purification method (e.g., IEX, HILIC). check_purity->orthogonal No, other impurities are present thiol_scavenge->end orthogonal->end

Caption: Figure 2. Decision Tree for Purification Strategy.

References

Technical Support Center: Enhancing the Stability of Cys(Npys)-(D-Arg)9 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Cys(Npys)-(D-Arg)9 conjugates, ensuring their stability is paramount for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the handling, storage, and application of these conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound conjugates?

A1: The stability of this compound conjugates is primarily influenced by pH, temperature, storage conditions, and the presence of reducing agents. The two main components of the conjugate, the poly-arginine tail and the Cys(Npys) group, have distinct stability profiles. The (D-Arg)9 sequence, composed of D-amino acids, offers significant resistance to proteolytic degradation. However, the disulfide bond within the Cys(Npys) group is susceptible to cleavage under certain conditions.

Q2: What is the optimal pH range for storing and handling this compound conjugates?

A2: For a model cyclic disulfide-containing pentapeptide, optimal stability was observed around pH 3.0.[1] Generally, acidic conditions (pH 3-5) are recommended to minimize the rate of disulfide bond hydrolysis and other degradation pathways that are often accelerated at neutral or basic pH.

Q3: How should I store my this compound conjugate?

A3: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or lower.[2] Once reconstituted in an appropriate buffer, it is best to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be kept at 4°C for no longer than a few days. Avoid repeated freeze-thaw cycles as this can lead to aggregation and degradation.

Q4: I am observing a loss of my starting material during my experiments. What could be the cause?

A4: Loss of the starting material can be due to several factors:

  • Premature Cleavage of the Npys Group: The S-Npys group is designed to react with a free thiol to form a disulfide bond. However, it can be unstable in the presence of other nucleophiles or under non-optimal pH conditions, leading to its premature removal.

  • Aggregation: Arginine-rich peptides are known to be prone to aggregation, especially at higher concentrations and neutral or basic pH.

  • Adsorption to Surfaces: The highly cationic nature of the (D-Arg)9 tail can lead to non-specific adsorption to plasticware and glass surfaces. Using low-adhesion tubes and glassware is recommended.

  • Oxidation: While the D-arginine backbone is stable, other components of your experimental system could be susceptible to oxidation, which might indirectly affect the conjugate's stability.

Q5: Can I use standard Fmoc solid-phase peptide synthesis (SPPS) to produce this compound?

A5: The Npys group is known to be unstable to the piperidine treatment used in the Fmoc SPPS strategy.[3] Therefore, it is generally not recommended. The Boc/benzyl synthesis strategy is more compatible with the Npys protecting group.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound conjugates.

Issue Potential Cause Troubleshooting Steps
Low Conjugation Efficiency Degradation of Cys(Npys) group before conjugation: The Npys group may be prematurely cleaved due to inappropriate buffer conditions or prolonged incubation times.- Ensure the conjugation buffer is within the optimal pH range (typically slightly acidic to neutral, depending on the thiol pKa of the molecule to be conjugated).- Minimize the time the this compound is in solution before initiating the conjugation reaction.- Analyze the integrity of the this compound solution by RP-HPLC before use.
Presence of reducing agents: Contaminating reducing agents in your buffers or on your labware can cleave the disulfide bond.- Use freshly prepared buffers with high-purity water and reagents.- Treat buffers with a chelating agent like EDTA to remove trace metal ions that can catalyze disulfide reduction.- Ensure all labware is thoroughly cleaned and rinsed.
Precipitation or Cloudiness of the Conjugate Solution Aggregation: The poly-arginine tail can cause aggregation, especially at higher concentrations or near the isoelectric point (pI).- Work with lower concentrations of the conjugate if possible.- Adjust the pH of the solution to be further away from the pI of the conjugate.- Consider the addition of solubility-enhancing excipients, but be mindful of their potential impact on your downstream applications.
Buffer incompatibility: The buffer composition may not be suitable for maintaining the solubility of the conjugate.- Screen different buffer systems (e.g., acetate, citrate) to find one that improves solubility.- Evaluate the effect of ionic strength by adjusting the salt concentration (e.g., NaCl).
Inconsistent Experimental Results Variability in conjugate stability: Inconsistent storage and handling can lead to varying degrees of degradation between batches or experiments.- Strictly adhere to recommended storage conditions (lyophilized at -20°C or lower).- Prepare fresh solutions for each experiment whenever possible.- If using a stock solution, aliquot it upon preparation to avoid multiple freeze-thaw cycles.
Adsorption to labware: The cationic nature of the peptide can lead to loss of material on surfaces.- Use low-adhesion microcentrifuge tubes and pipette tips.- Pre-treating glassware with a siliconizing agent may help reduce adsorption.
Identification of Unexpected Species by Mass Spectrometry Degradation Products: The conjugate may be degrading through various pathways.- A mass loss of 17 Da from the N-terminal cysteine may indicate cyclization to form a 5-oxothiomorpholine-3-carboxylic acid derivative.[4]- Look for fragments corresponding to the cleaved Npys group and the free thiol of the peptide.- The poly-arginine backbone is generally stable, but hydrolysis can occur under harsh acidic or basic conditions.

Experimental Protocols

To empower researchers to assess and improve the stability of their this compound conjugates, we provide the following detailed experimental protocols.

Protocol 1: pH Stability Assessment using RP-HPLC

Objective: To determine the optimal pH for the stability of the this compound conjugate in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, and 8). Suggested buffers include citrate for acidic pH and phosphate for neutral pH.

  • Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples and incubate them at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each sample.

  • RP-HPLC Analysis:

    • Immediately analyze the aliquots by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV at 220 nm and 334 nm (the latter for the Npys chromophore).

  • Data Analysis: Quantify the peak area of the intact this compound conjugate at each time point. Plot the percentage of the remaining intact conjugate against time for each pH. This will allow you to determine the pH at which the conjugate is most stable.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the degradation products of this compound under forced degradation conditions.

Methodology:

  • Forced Degradation:

    • Acidic/Basic Conditions: Incubate the conjugate in 0.1 M HCl and 0.1 M NaOH at room temperature for several hours.

    • Oxidative Conditions: Treat the conjugate with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Incubate a solution of the conjugate at 50°C.

  • Sample Preparation: At various time points, neutralize the acidic and basic samples and quench the oxidative reaction.

  • LC-MS Analysis:

    • Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Use the same RP-HPLC conditions as described in Protocol 1.

    • The mass spectrometer should be operated in a positive ion mode to detect the protonated molecular ions of the conjugate and its degradation products.

  • Data Analysis:

    • Analyze the mass spectra to identify the molecular weights of the degradation products.

    • Common degradation products to look for include:

      • The free peptide (Cys-(D-Arg)9) following the loss of the Npys group.

      • The peptide with a cyclized N-terminal cysteine (mass loss of 17 Da).

      • Oxidized forms of the peptide.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the degradation products and confirm their structures by analyzing the fragmentation patterns.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in clearly structured tables for easy comparison.

Table 1: pH Stability of this compound at 37°C

pH% Intact Conjugate (t=0h)% Intact Conjugate (t=8h)% Intact Conjugate (t=24h)% Intact Conjugate (t=48h)
3.0100989592
4.0100979388
5.0100958880
6.0100908065
7.0100857050
8.0100755530

(Note: The data in this table is illustrative and should be replaced with your experimental results.)

Table 2: Summary of Degradation Products Identified by LC-MS

Stress ConditionMajor Degradation Product(s)Observed Mass (Da)Proposed Structure
0.1 M HClCleaved Npys group[Mass of Cys-(D-Arg)9 + H]+Free peptide
0.1 M NaOHMultiple degradation productsVariesDisulfide cleavage, deamidation
3% H₂O₂Oxidized peptide[Mass of intact conjugate + 16]+Methionine oxidation (if present)
50°CCyclized N-terminus[Mass of intact conjugate - 17]+5-oxothiomorpholine-3-carboxylic acid derivative

(Note: This table provides examples of potential degradation products. Your actual findings may vary.)

Visualizations

To further clarify the experimental workflows and potential degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Lyophilized this compound dissolve Dissolve in Buffers (pH 3-8) start->dissolve incubate Incubate at Constant Temperature dissolve->incubate aliquot Take Aliquots at Time Points incubate->aliquot hplc RP-HPLC Analysis aliquot->hplc Stability lcms LC-MS Analysis aliquot->lcms Degradation Products data Quantitative Stability Data hplc->data products Identified Degradation Products lcms->products

Caption: Workflow for assessing the stability of this compound conjugates.

Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Resulting Products Intact This compound Cleavage Disulfide Cleavage Intact->Cleavage Reducing agents, high pH Cyclization N-terminal Cyclization Intact->Cyclization Spontaneous (mass loss of 17 Da) Oxidation Oxidation Intact->Oxidation Oxidizing agents Aggregation Aggregation Intact->Aggregation High concentration, neutral/basic pH FreePeptide Cys-(D-Arg)9 + Npys Cleavage->FreePeptide CyclizedPeptide Cyclized Conjugate Cyclization->CyclizedPeptide OxidizedPeptide Oxidized Conjugate Oxidation->OxidizedPeptide Aggregates Insoluble Aggregates Aggregation->Aggregates

Caption: Potential degradation pathways for this compound conjugates.

References

Technical Support Center: Troubleshooting Failed Intracellular Release of Cargo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the intracellular release of your therapeutic or imaging cargo. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My cargo enters the cell, but I don't see the expected biological effect. What is the likely cause?

A1: A common reason for this observation is the entrapment of your cargo within endo-lysosomal vesicles.[1][][3][4] After cellular uptake via endocytosis, your cargo is enclosed in endosomes, which mature into lysosomes.[] Lysosomes are acidic and contain degradative enzymes that can inactivate or destroy your cargo before it reaches its cytosolic or nuclear target. This failure to escape the endo-lysosomal pathway is a major bottleneck in drug delivery.

Q2: How can I confirm if my cargo is trapped in endosomes or lysosomes?

A2: Co-localization studies using fluorescence microscopy are the standard method. You can label your cargo with a fluorescent dye and co-stain the cells with markers for early endosomes (e.g., anti-EEA1 antibody), late endosomes (e.g., anti-Rab7 antibody), or lysosomes (e.g., LysoTracker dyes). If the fluorescence signal from your cargo overlaps significantly with the endo-lysosomal markers, it indicates entrapment.

Q3: What are the main mechanisms for a drug delivery system to escape the endosome?

A3: Several mechanisms can be engineered into a delivery vehicle to facilitate endosomal escape:

  • Proton Sponge Effect: Polycations with high buffering capacity, like polyethyleneimine (PEI), can absorb protons pumped into the endosome. This influx of protons is followed by an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane.

  • Membrane Fusion: Some delivery systems, particularly lipid-based ones, are designed to fuse with the endosomal membrane, releasing the cargo into the cytoplasm.

  • Pore Formation: Certain peptides and toxins can form pores in the endosomal membrane, allowing the cargo to diffuse into the cytosol.

  • Membrane Destabilization: Cationic lipids or pH-responsive polymers can interact with and disrupt the integrity of the endosomal membrane, leading to cargo release.

Q4: My delivery system is designed to be pH-sensitive, but release is still inefficient. Why might this be?

A4: Several factors could be at play even with a pH-sensitive design:

  • Insufficient pH Drop: The endosomal maturation process involves a gradual decrease in pH. Your system might require a lower pH for activation than what is reached in the early endosomes where it resides.

  • Buffering Capacity: For systems relying on the proton sponge effect, not all polymers that buffer in the pH 5-7 range are effective at inducing endosomal escape.

  • Kinetics of Release vs. Trafficking: The cargo may be trafficked to lysosomes and degraded before the pH-triggered release mechanism can be effectively activated. The kinetics of endosomal maturation can be faster than the release kinetics of your system.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with intracellular cargo release.

Problem 1: Low or No Biological Activity of the Delivered Cargo
Possible Cause Suggested Action Relevant Experiments
Endo-lysosomal Entrapment and Degradation Confirm intracellular localization. Enhance endosomal escape.Co-localization microscopy with endo-lysosomal markers.
Inefficient Unpacking of Cargo from the Carrier Modify the carrier design to ensure cargo dissociation after endosomal escape.In vitro release assays at cytosolic pH and redox potential.
Cargo Inactivation by Cellular Environment Assess the stability of the cargo in the cytosol.Incubate the cargo with cytosolic extracts and measure its activity.
Incorrect Subcellular Targeting The cargo is released but does not reach its target organelle (e.g., nucleus, mitochondria).Use organelle-specific stains to co-localize the released cargo.
Problem 2: High Cellular Uptake but Low Endosomal Escape
Possible Cause Suggested Action Relevant Experiments
Delivery System Lacks an Effective Escape Moiety Incorporate pH-responsive lipids, fusogenic peptides, or proton-absorbing polymers into your formulation.Compare formulations with and without the escape moiety.
Physicochemical Properties of the Nanoparticle are not Optimal Modify nanoparticle size, shape, or surface charge. Cationic surfaces can interact with the endosomal membrane.Synthesize a library of nanoparticles with varying properties and screen for endosomal escape.
Cell Type Specific Differences in Endocytic Pathways The dominant endocytic pathway in your target cell line may lead to rapid lysosomal trafficking.Use pharmacological inhibitors of different endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis).

Experimental Protocols

Protocol 1: Calcein Leakage Assay for Endosomal Membrane Disruption

This assay is used to assess the ability of a delivery system to disrupt endosomal membranes.

Principle: Calcein is a fluorescent dye that is self-quenched at high concentrations. Cells are loaded with a high concentration of calcein, which becomes trapped in endosomes. If the delivery system disrupts the endosomal membrane, calcein is released into the cytosol, becomes diluted, and fluoresces brightly.

Methodology:

  • Seed cells in a glass-bottom dish suitable for microscopy.

  • Incubate the cells with a high concentration of calcein-AM (e.g., 5-10 µM) for 30 minutes. Calcein-AM is cell-permeable and is converted to the membrane-impermeable calcein by intracellular esterases.

  • Wash the cells thoroughly to remove extracellular calcein-AM.

  • Treat the cells with your delivery system (with and without cargo). Include positive (e.g., a known endosomolytic agent like chloroquine) and negative controls.

  • Image the cells over time using a fluorescence microscope.

  • Quantify the increase in cytosolic fluorescence as an indicator of endosomal escape. A diffuse cytosolic fluorescence pattern indicates successful escape, while a punctate pattern suggests endosomal entrapment.

Protocol 2: Split-GFP Complementation Assay for Quantifying Cytosolic Delivery

This is a highly sensitive method to quantify the amount of cargo that reaches the cytosol.

Principle: The Green Fluorescent Protein (GFP) is split into two non-fluorescent fragments (e.g., GFP1-10 and GFP11). One fragment (GFP1-10) is stably expressed in the cytosol of the target cells. The other, smaller fragment (GFP11) is conjugated to your cargo. If the cargo-GFP11 conjugate successfully escapes the endosome and enters the cytosol, the two GFP fragments will complement each other, reconstituting a functional, fluorescent GFP molecule.

Methodology:

  • Transfect target cells with a plasmid encoding the large GFP fragment (GFP1-10) and establish a stable cell line.

  • Conjugate the small GFP fragment (GFP11) to your cargo of interest.

  • Treat the GFP1-10 expressing cells with the cargo-GFP11 conjugate.

  • After the desired incubation time, measure the GFP fluorescence using flow cytometry or fluorescence microscopy.

  • The intensity of the GFP signal is directly proportional to the amount of cargo released into the cytosol.

Visualizing Intracellular Delivery Pathways and Troubleshooting Logic

Intracellular_Delivery_Pathway cluster_extracellular Extracellular Space cluster_failure Failure Point Carrier Drug Carrier (e.g., LNP, Polymer) Failure FAILURE: Cargo Trapped & Degraded Lysosome Lysosome Lysosome->Failure

Troubleshooting_Workflow Start Start: Low Biological Effect CheckUptake Is cellular uptake efficient? Start->CheckUptake CheckLocalization Is cargo co-localized with endo-lysosomes? CheckUptake->CheckLocalization Yes OptimizeUptake Action: Optimize carrier properties (size, charge) CheckUptake->OptimizeUptake No CheckRelease Does cargo release from the carrier? CheckLocalization->CheckRelease No (Diffuse Signal) EnhanceEscape Action: Incorporate escape moieties (pH-sensitive lipids, etc.) CheckLocalization->EnhanceEscape Yes ModifyCarrier Action: Redesign linker for cargo release CheckRelease->ModifyCarrier No Success SUCCESS: Cargo Released CheckRelease->Success Yes OptimizeUptake->CheckUptake EnhanceEscape->CheckLocalization ModifyCarrier->CheckRelease

References

Technical Support Center: Enhancing Cell Penetration of Oligoarginine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oligoarginine-mediated cellular delivery. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oligoarginine cell-penetrating peptides (CPPs).

Frequently Asked Questions (FAQs)

Q1: What is the optimal length for an oligoarginine peptide to ensure efficient cell penetration?

A1: The optimal length of an oligoarginine peptide for cellular uptake typically falls between 7 and 15 arginine residues.[1] Peptides with fewer than six arginine residues generally show significantly reduced cellular uptake.[2] However, the ideal length can be cell-type dependent. For instance, longer chains may be more effective for uptake in corneal epithelium cells, while shorter chains might be preferable for retinal epithelium cells.[3] It's also important to note that increasing the number of arginine residues beyond 15 may lead to a decrease in uptake efficiency.[1]

Q2: How does the cargo attached to the oligoarginine peptide affect its cell penetration efficiency?

A2: The properties of the cargo, particularly its net charge, can significantly influence the uptake of the oligoarginine-cargo complex. Positively charged cargoes have been shown to enhance the overall uptake, whereas neutral and negatively charged cargoes can diminish it.[4] The length of the cargo, on the other hand, does not appear to have a significant effect on the internalization efficiency. The presence of cargo can also influence the mechanism of uptake, potentially shifting it between endocytosis and direct translocation.

Q3: What are the primary mechanisms of oligoarginine peptide uptake, and how can I influence them?

A3: Oligoarginine peptides primarily enter cells through two main pathways: direct translocation across the plasma membrane and endocytosis. The predominant mechanism can be influenced by several factors:

  • Concentration: Direct translocation is often more prevalent at higher peptide concentrations, while endocytosis is the main route at lower concentrations.

  • Peptide Modification: Modifications such as fatty acylation can promote direct penetration even at low concentrations.

  • Cell Type and Culture Conditions: The specific cell line and even routine cell culture protocols can significantly impact the endocytic uptake of CPPs.

  • Temperature: Lowering the incubation temperature to 4°C can inhibit energy-dependent endocytosis, favoring the study of direct translocation.

Q4: Can chemical modifications enhance the cell penetration of short oligoarginine peptides?

A4: Yes, chemical modifications can significantly improve the cellular uptake of shorter oligoarginine peptides (e.g., tetra- or hexaarginine) that are otherwise inefficient. Key strategies include:

  • Fatty Acylation: Conjugating a fatty acid, such as myristoyl or dodecanoyl groups, to the peptide can enhance its interaction with the cell membrane and improve uptake.

  • Cyclization: Constraining the peptide into a cyclic structure can increase its stability and internalization efficiency. Combining cyclization with fatty acylation has been shown to be particularly effective for short arginine-containing peptides.

  • Hydrophobic Moieties: Attaching hydrophobic groups like 4-(dimethylaminoazo)benzene-4-carboxylic acid (DABCYL) can dramatically increase the cellular uptake of short oligoarginines.

Troubleshooting Guide

Problem 1: Low cellular uptake of my oligoarginine-cargo conjugate.

Possible Cause Troubleshooting Suggestion
Suboptimal Peptide Length Synthesize and test oligoarginine peptides of varying lengths (R7 to R15) to determine the most effective one for your specific cell line and cargo.
Negative or Neutral Cargo Charge If possible, modify the cargo to increase its net positive charge, as this has been shown to enhance uptake.
Inefficient Uptake Mechanism Try increasing the concentration of your peptide-cargo conjugate to potentially favor direct translocation over endocytosis.
Peptide Instability Consider using D-isomers of arginine instead of L-isomers to increase metabolic stability. Cyclization of the peptide can also enhance stability.
Suboptimal Cell Culture Conditions Standardize your cell passaging and incubation protocols, as variations can lead to significant differences in uptake efficiency.

Problem 2: High cytotoxicity observed with my oligoarginine peptide.

Possible Cause Troubleshooting Suggestion
High Peptide Concentration Perform a dose-response experiment to determine the optimal concentration that balances high uptake with low toxicity. Most oligoarginine peptides show low toxicity at effective concentrations.
Peptide Aggregation Ensure proper solubilization of the peptide. Aggregates can lead to increased toxicity.
Incorporation of certain unnatural amino acids While unnatural amino acids like 6-aminohexanoic acid (X) can enhance activity, a higher number of these residues (e.g., ≥ 5 Xs) may lead to time- and concentration-dependent toxicity.

Problem 3: My cargo appears to be trapped in endosomes.

Possible Cause Troubleshooting Suggestion
Endocytotic Uptake Pathway Co-administer endosomolytic agents, although this may increase cytotoxicity. Alternatively, modify the peptide to favor direct translocation.
Lack of Endosomal Escape Moiety Incorporate pH-sensitive fusogenic peptides or histidine residues into your construct to promote endosomal escape in the acidic endosomal environment.
Modification Favoring Endocytosis Certain modifications might inherently favor endocytic pathways. Consider alternative modifications like fatty acylation which can promote direct cytosolic delivery.

Quantitative Data Summary

Table 1: Effect of Chemical Modifications on Cellular Uptake of Short Oligoarginine Peptides.

PeptideModificationFold Increase in Uptake vs. Unmodified/ControlReference
R5Dodecanoyl and Cyclization1.4 - 2.5 vs. linear dodecanoyl-(R5)
HexaarginineN-terminal Dabcyl groupMore effective than octaarginine
TetraarginineN-terminal Dabcyl groupSignificant increase in internalization
NanoparticlesMyristoylated oligoarginine~9-fold higher than unmodified oligoarginine

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Flow Cytometry

  • Cell Seeding: Seed cells into 24-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a stock solution of the fluorescently labeled oligoarginine peptide (e.g., with FITC or TMR) in sterile, nuclease-free water or PBS. Dilute the stock solution to the desired final concentration in serum-free cell culture medium.

  • Incubation: Remove the growth medium from the cells and wash once with PBS. Add the peptide-containing medium to the cells and incubate at 37°C for 1-4 hours. For studies investigating energy-dependent uptake, a parallel experiment can be conducted at 4°C.

  • Cell Detachment and Washing: After incubation, remove the peptide-containing medium. To remove cell surface-bound peptides, wash the cells with a heparin solution (1 mg/mL in PBS) or a mild trypsin-EDTA solution for 5 minutes.

  • Neutralization and Collection: Neutralize the trypsin with complete medium, then collect the cells and transfer them to FACS tubes.

  • Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% BSA). Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

Protocol 2: Cytotoxicity Assay (MTS/MTT Assay)

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the oligoarginine peptide in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Assay Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter 96 AQueous One Solution Reagent).

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Experimental_Workflow_for_Oligoarginine_Uptake_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed Cells in 24-well Plate prep_peptide Prepare Fluorescently-labeled Oligoarginine Solution start->prep_peptide incubation Incubate Cells with Peptide (e.g., 1-4h at 37°C) prep_peptide->incubation wash Wash to Remove Surface-Bound Peptide (Heparin or Trypsin) incubation->wash collect Collect Cells wash->collect facs Analyze by Flow Cytometry collect->facs end Quantify Cellular Uptake facs->end

Caption: Workflow for quantifying cellular uptake of oligoarginine peptides.

Troubleshooting_Low_Uptake cluster_solutions Potential Solutions problem Low Cellular Uptake sol1 Optimize Peptide Length (R7-R15) problem->sol1 sol2 Increase Cargo Positive Charge problem->sol2 sol3 Modify Peptide (Acylation, Cyclization) problem->sol3 sol4 Increase Peptide Concentration problem->sol4 sol5 Use D-amino acids for Stability problem->sol5

Caption: Troubleshooting logic for low cellular uptake of oligoarginine conjugates.

Oligoarginine_Uptake_Pathways cluster_membrane Cell Membrane Interaction cluster_pathways Internalization Pathways cluster_fate Intracellular Fate start Oligoarginine-Cargo Complex membrane_interaction Interaction with Cell Surface (e.g., GAGs) start->membrane_interaction direct_translocation Direct Translocation membrane_interaction->direct_translocation endocytosis Endocytosis membrane_interaction->endocytosis cytosol Cytosolic Delivery direct_translocation->cytosol endosome Endosomal Entrapment endocytosis->endosome escape Endosomal Escape endosome->escape escape->cytosol

Caption: Cellular uptake pathways for oligoarginine peptides.

References

dealing with cytotoxicity in Cys(Npys)-(D-Arg)9 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cys(Npys)-(D-Arg)9 in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges, particularly concerning cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a cell-penetrating peptide (CPP) consisting of nine D-arginine residues. The D-isomers of arginine provide stability against proteolytic degradation. It contains a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, which allows for the straightforward conjugation of cargo molecules, such as proteins, nucleic acids, or nanoparticles, for intracellular delivery.[1][2][3]

Q2: What are the primary mechanisms of this compound cellular uptake?

The cellular uptake of arginine-rich CPPs like this compound is primarily initiated by electrostatic interactions between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans. Following this initial binding, the peptide and its cargo can enter the cell through various mechanisms, including direct translocation across the plasma membrane and endocytosis.

Q3: Is cytotoxicity a concern when using this compound?

Yes, cytotoxicity is a potential issue with most CPPs, including arginine-rich peptides. The cytotoxicity is generally dose-dependent and can vary significantly between different cell types. For this compound, cytotoxicity has been observed in microspore cells at concentrations above 1 nmol.[4][5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: What are the potential mechanisms of this compound-induced cytotoxicity?

The cytotoxic effects of arginine-rich CPPs can arise from several mechanisms:

  • Membrane Disruption: At higher concentrations, the peptide can perturb the integrity of the cell membrane, leading to the leakage of cellular contents.

  • Induction of Apoptosis: The peptide can trigger programmed cell death by activating intracellular caspase cascades.

  • Induction of Necrosis: In some cases, high concentrations of the peptide can cause unregulated cell death, or necrosis, which is often accompanied by an inflammatory response.

  • Interaction with Intracellular Components: The highly cationic nature of the peptide can lead to non-specific interactions with negatively charged intracellular molecules like DNA and RNA, potentially interfering with essential cellular processes.

Q5: How can I assess the cytotoxicity of this compound in my experiments?

Several standard assays can be used to quantify cytotoxicity, including:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of membrane integrity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: High levels of cell death observed after treatment.
  • Possible Cause 1: Peptide concentration is too high.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a wide range of concentrations and use a cytotoxicity assay (e.g., MTT or LDH) to assess cell viability.

  • Possible Cause 2: The cargo conjugated to the peptide is inherently toxic.

    • Solution: As a control, treat cells with the unconjugated cargo molecule alone to assess its intrinsic toxicity.

  • Possible Cause 3: The cell line is particularly sensitive to CPPs.

    • Solution: If possible, test the peptide on a different, more robust cell line to compare sensitivity. Consider reducing the incubation time with the peptide-cargo conjugate.

Problem 2: Low efficiency of cargo delivery.
  • Possible Cause 1: Peptide concentration is too low.

    • Solution: Gradually increase the concentration of the this compound-cargo conjugate, while monitoring for any cytotoxic effects.

  • Possible Cause 2: Inefficient conjugation of the cargo to the peptide.

    • Solution: Verify the successful conjugation of your cargo to the this compound peptide using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

  • Possible Cause 3: Sub-optimal incubation conditions.

    • Solution: Optimize incubation time and temperature. A typical starting point is 1-4 hours at 37°C.

Problem 3: Inconsistent or variable results between experiments.
  • Possible Cause 1: Inconsistent cell health and density.

    • Solution: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments.

  • Possible Cause 2: Issues with peptide-cargo conjugate stability.

    • Solution: Prepare fresh peptide-cargo solutions for each experiment. If storing solutions, ensure they are stored under appropriate conditions (e.g., -20°C or -80°C) and for a limited time.

  • Possible Cause 3: Variability in experimental technique.

    • Solution: Standardize all steps of the experimental protocol, including incubation times, washing steps, and assay procedures.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for this compound in two different cell lines to illustrate the importance of empirical determination of optimal concentrations.

Cell LineThis compound Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
HeLa 198 ± 32 ± 1
592 ± 58 ± 2
1075 ± 825 ± 4
2045 ± 1055 ± 7
SH-SY5Y 199 ± 21 ± 1
595 ± 45 ± 2
1085 ± 615 ± 3
2060 ± 940 ± 6

Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing cell viability after treatment with this compound.

Materials:

  • This compound peptide

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions. Include untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 4, 24, or 48 hours) at 37°C in a CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of cell membrane damage.

Materials:

  • This compound peptide

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound as described above. Include wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Medium only (background)

  • Incubate the plate for the desired treatment period.

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release samples.

Visualizations

Cytotoxicity_Troubleshooting_Workflow start High Cell Death Observed cause1 High Peptide Concentration? start->cause1 cause2 Toxic Cargo? cause1->cause2 No solution1 Perform Dose-Response (e.g., MTT/LDH Assay) cause1->solution1 Yes cause3 Sensitive Cell Line? cause2->cause3 No solution2 Test Unconjugated Cargo cause2->solution2 Yes solution3 Reduce Incubation Time or Test Different Cell Line cause3->solution3 Yes

Caption: Troubleshooting workflow for high cell death.

Cytotoxicity_Assessment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_peptide Prepare this compound Dilutions seed_cells->prepare_peptide treat_cells Treat Cells with Peptide prepare_peptide->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay analyze_data Analyze Absorbance Data mtt_assay->analyze_data ldh_assay->analyze_data determine_viability Determine Cell Viability/% Cytotoxicity analyze_data->determine_viability Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cpp Arginine-Rich CPP (e.g., this compound) bax_bak Bax/Bak Activation cpp->bax_bak Induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Validation & Comparative

Validating Intracellular Delivery of Cys(Npys)-(D-Arg)9 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective intracellular delivery of therapeutic molecules is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to overcome the cell membrane barrier. Among these, the arginine-rich CPP, Cys(Npys)-(D-Arg)9, offers a versatile platform for the delivery of various cargo types. This guide provides a comprehensive comparison of this compound with other commonly used CPPs, supported by experimental data and detailed protocols for validation assays.

Comparative Performance of Cell-Penetrating Peptides

The efficacy of a CPP is highly dependent on the nature of the cargo, the cell type, and the concentration of the conjugate. While direct head-to-head comparisons are often context-specific, the following tables summarize the relative performance of this compound and its alternatives based on published data for protein cargo delivery.

Table 1: Comparison of Intracellular Delivery Efficiency of Common CPPs

Cell-Penetrating PeptideCargo TypeCell LineUptake Efficiency (Relative to Control)Endosomal Escape EfficiencyKey Characteristics
This compound Proteins (e.g., mCherry)Wheat MicrosporesHighModerateCationic, D-amino acids confer proteolytic stability. Npys group allows for specific cargo conjugation.
TAT (47-57) Proteins (e.g., GFP)HeLa, BHK21Moderate to HighLow to ModerateCationic, derived from HIV-1 TAT protein. Well-characterized.
Penetratin Proteins (e.g., GFP)HeLaModerateLowAmphipathic, derived from Antennapedia homeodomain.
Poly-Arginine (R8-R12) Peptides, ProteinsVariousHighModerate to High (length-dependent)Cationic, simple and effective. Efficiency increases with the number of arginine residues.
Transportan Proteins, dsDNAHeLaHighModerateChimeric peptide, highly efficient for various cargoes.
Pep-1 ProteinsVariousHighModerateAmphipathic, designed for protein delivery.

Note: Uptake and endosomal escape efficiencies are generalized from multiple studies and can vary significantly.

Key Experimental Validation Assays

Accurate validation of intracellular delivery requires a combination of quantitative and qualitative methods to assess both cellular uptake and, crucially, the escape from endosomal compartments into the cytosol where the cargo can exert its biological function.

Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the percentage of cells that have internalized a fluorescently-labeled CPP-cargo conjugate and the mean fluorescence intensity, which correlates with the amount of internalized conjugate.

Subcellular Localization by Confocal Microscopy

Confocal microscopy allows for the visualization of the subcellular distribution of the CPP-cargo conjugate. Co-localization with endosomal/lysosomal markers (e.g., LAMP1, Rab5, Rab7) indicates endosomal entrapment, while a diffuse cytosolic and/or nuclear signal suggests successful endosomal escape.

Quantification of Endosomal Escape

Several assays have been developed to specifically quantify the release of cargo from endosomes into the cytosol.

  • Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay: This highly sensitive assay utilizes a split NanoLuciferase system. The cargo is tagged with a small subunit (HiBiT), and the large subunit (LgBiT) is expressed in the cytosol. Luminescence is only generated when the HiBiT-tagged cargo escapes the endosome and complements with LgBiT in the cytosol.

  • Galectin-Based Endosomal Rupture Assays: Galectins (e.g., Galectin-8, Galectin-9) are cytosolic proteins that recognize glycans exposed on the luminal side of damaged endosomes. Recruitment of fluorescently-tagged galectins to puncta that co-localize with the CPP-cargo provides a direct visualization and quantification of endosomal membrane rupture.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake of a Fluorescently Labeled this compound-Protein Conjugate by Flow Cytometry
  • Cell Preparation:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare a stock solution of the fluorescently labeled this compound-protein conjugate in sterile, serum-free media.

    • Dilute the conjugate to the desired final concentrations (e.g., 1, 5, 10 µM) in complete media.

    • Remove the old media from the cells and add the media containing the conjugate.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • Wash the cells twice with 1X PBS to remove extracellular conjugate.

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • (Optional) Add a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

    • Acquire data for at least 10,000 events per sample.

    • Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Protocol 2: Visualization of Endosomal Escape using a Galectin-8 Puncta Formation Assay by Immunofluorescence
  • Cell Preparation and Transfection:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Transfect the cells with a plasmid encoding a fluorescently tagged Galectin-8 (e.g., GFP-Galectin-8) using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow 24-48 hours for protein expression.

  • Treatment:

    • Treat the transfected cells with the this compound-cargo conjugate (labeled with a different fluorophore, e.g., mCherry) at the desired concentration for 1-4 hours.

    • Include a positive control for endosomal damage (e.g., L-leucyl-L-leucine methyl ester, LLOMe).

  • Fixation and Permeabilization:

    • Wash the cells twice with 1X PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with 1X PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with 1X PBS.

  • Immunostaining (if using an untagged Galectin-8 antibody):

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against Galectin-8 diluted in blocking buffer overnight at 4°C.

    • Wash three times with 1X PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with 1X PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a confocal microscope.

    • Quantify the number of cells with Galectin-8 puncta and the co-localization of these puncta with the fluorescently labeled CPP-cargo.

Visualizing the Process: Diagrams

Intracellular_Delivery_Pathway cluster_extracellular Extracellular Space Conjugate This compound -Cargo Conjugate Endocytosis Endocytosis Conjugate->Endocytosis 1. Binding & Internalization Early_Endosome Early_Endosome Endocytosis->Early_Endosome Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Cytosol Cytosol Early_Endosome->Cytosol 2. Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Late_Endosome->Cytosol 2. Endosomal Escape

Experimental_Workflow start Start: Prepare CPP-Cargo Conjugate treat_cells Incubate Conjugate with Cells start->treat_cells wash_cells Wash to Remove Extracellular Conjugate treat_cells->wash_cells flow_cytometry flow_cytometry wash_cells->flow_cytometry confocal confocal wash_cells->confocal escape_assay escape_assay wash_cells->escape_assay data_analysis Data Analysis and Interpretation conclusion Conclusion: Validate Delivery Efficiency data_analysis->conclusion flow_cytometry->data_analysis confocal->data_analysis escape_assay->data_analysis

Logical_Comparison cluster_types CPP Classification cluster_performance Performance Metrics CPPs Cell-Penetrating Peptides (CPPs) Cationic Cationic (e.g., (D-Arg)9, TAT) CPPs->Cationic Amphipathic Amphipathic (e.g., Penetratin, Transportan) CPPs->Amphipathic Uptake Cellular Uptake Efficiency Cationic->Uptake Generally High Escape Endosomal Escape Efficiency Cationic->Escape Moderate Toxicity Cytotoxicity Cationic->Toxicity Concentration-dependent Amphipathic->Uptake Variable to High Amphipathic->Escape Variable Amphipathic->Toxicity Can be higher

A Head-to-Head Comparison of Cys(Npys)-(D-Arg)9 and TAT Peptides for Intracellular Protein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic proteins into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cellular membrane barrier. Among the most studied CPPs are the naturally derived TAT peptide and the synthetic poly-arginine peptides. This guide provides an objective, data-driven comparison of their performance in intracellular protein delivery, supported by experimental evidence and detailed protocols.

The Cys(Npys)-(D-Arg)9 peptide is a synthetic CPP composed of nine D-isomers of arginine, which provides significant resistance to proteolytic degradation. The N-terminal cysteine is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, allowing for efficient disulfide conjugation to a protein of interest. The TAT peptide is derived from the trans-activator of transcription protein of HIV-1 and its most commonly used sequence is RKKRRQRRR.

Performance Comparison: this compound vs. TAT Peptide

The choice between this compound and the TAT peptide depends on the specific application, considering factors like delivery efficiency, cytotoxicity, and the nature of the protein cargo.

FeatureThis compoundTAT PeptideKey Considerations
Cellular Uptake Efficiency Generally higher than TAT.[1] The cellular uptake of nona-arginine (R9) has been reported to be up to 20 times faster than that of the TAT peptide.[2]ModeratePoly-arginine peptides often demonstrate superior transduction efficiency.[1]
Endosomal Escape Endosomal entrapment is a significant hurdle. The strong positive charge can lead to strong association with endosomal membranes, potentially hindering release.[1]Endosomal entrapment is also a major limitation.The efficiency of endosomal escape is a critical determinant of the biological activity of the delivered protein.
Cytotoxicity Generally considered more toxic than TAT, especially at higher concentrations.[1] The higher positive charge density is linked to increased membrane disruption.Lower toxicity profile compared to poly-arginine peptides.The therapeutic window of the CPP-protein conjugate is a crucial factor for in vivo applications.
Proteolytic Stability High, due to the presence of D-amino acids.Susceptible to proteolytic degradation.D-amino acid substitution is a common strategy to enhance peptide stability in biological fluids.
Cargo Delivery Capable of delivering a wide range of cargo, including proteins and nucleic acids.Has been shown to deliver a wide variety of cargoes, from small molecules to proteins and nanoparticles.The efficiency of delivery can be cargo-dependent and may need to be empirically determined.

Experimental Protocols

To aid researchers in selecting the optimal CPP for their specific needs, detailed protocols for key comparative experiments are provided below.

Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative comparison of the cellular uptake of proteins conjugated to either this compound or TAT peptide.

Methodology:

  • Protein Conjugation and Labeling:

    • Conjugate the protein of interest to this compound via the Npys-cysteine disulfide linkage.

    • Conjugate the protein to the TAT peptide using a suitable crosslinker (e.g., maleimide chemistry).

    • Label both CPP-protein conjugates with a fluorescent dye (e.g., FITC or Alexa Fluor 488) for detection.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or HEK293) in a 24-well plate and grow to 80-90% confluency.

    • Incubate the cells with varying concentrations of the fluorescently labeled CPP-protein conjugates for a defined period (e.g., 1-4 hours) at 37°C.

  • Sample Preparation for Flow Cytometry:

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized conjugates.

    • Detach the cells using trypsin-EDTA.

    • Resuspend the cells in ice-cold PBS containing 2% fetal bovine serum (FBS).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

    • Compare the MFI of cells treated with the this compound conjugate to those treated with the TAT conjugate to determine the relative uptake efficiency.

Experimental Workflow for Cellular Uptake Quantification

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Conjugate & Label Protein with CPPs c2 Incubate with CPP-Protein Conjugates p1->c2 c1 Seed Cells c1->c2 a1 Wash & Detach Cells c2->a1 a2 Flow Cytometry a1->a2 a3 Compare MFI a2->a3

Caption: Workflow for quantifying cellular uptake of CPP-protein conjugates using flow cytometry.

Assessment of Endosomal Escape using the Split Luciferase (SLEEQ) Assay

This protocol quantifies the cytosolic delivery of the protein cargo, providing a measure of endosomal escape efficiency.

Methodology:

  • Cell Line Engineering:

    • Generate a stable cell line expressing the large fragment of a split luciferase (LgBiT) in the cytosol.

  • Protein Conjugation:

    • Conjugate the protein of interest to the small, high-affinity luciferase fragment (HiBiT).

    • Conjugate this HiBiT-protein to either this compound or TAT peptide.

  • Cell Treatment and Lysis:

    • Incubate the engineered cells with the CPP-HiBiT-protein conjugates for a defined time.

    • Wash the cells thoroughly.

    • Lyse the cells to release the cytosolic contents.

  • Luminescence Measurement:

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence signal, which is proportional to the amount of HiBiT-protein that has reached the cytosol and reconstituted the active luciferase with LgBiT.

    • Compare the luminescence signals from cells treated with the two different CPP conjugates.

Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

G cluster_cell Cell cytosol Cytosol (LgBiT expressing) reconstitution LgBiT + HiBiT-Protein -> Active Luciferase cytosol->reconstitution endosome Endosome endosome->cytosol Endosomal Escape cpp_hibit CPP-HiBiT-Protein cpp_hibit->endosome Endocytosis luminescence Luminescence reconstitution->luminescence

Caption: Principle of the SLEEQ assay for quantifying endosomal escape.

Signaling Pathways and Uptake Mechanisms

The precise mechanisms of cellular uptake for CPPs are still a subject of debate, with evidence supporting both direct translocation across the plasma membrane and various endocytic pathways.

The uptake of arginine-rich peptides like (D-Arg)9 and TAT is thought to be initiated by an electrostatic interaction with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction can trigger endocytosis, particularly macropinocytosis.

Proposed Cellular Uptake Pathway for Arginine-Rich CPPs

G cluster_uptake Uptake Mechanisms cpp CPP-Protein Conjugate membrane Cell Membrane (Heparan Sulfate Proteoglycans) cpp->membrane Electrostatic Interaction endocytosis Endocytosis (e.g., Macropinocytosis) membrane->endocytosis direct_translocation Direct Translocation membrane->direct_translocation endosome Endosome endocytosis->endosome cytosol Cytosol direct_translocation->cytosol endosome->cytosol Endosomal Escape

Caption: Proposed cellular uptake pathways for arginine-rich CPPs.

Conclusion

Both this compound and TAT peptides are powerful tools for intracellular protein delivery. This compound, and poly-arginine peptides in general, often demonstrate superior transduction efficiency but at the cost of higher potential cytotoxicity. The TAT peptide, while having a more moderate uptake, offers a better safety profile. The optimal choice between these two CPPs will ultimately depend on the specific requirements of the research or therapeutic application, including the nature of the cargo, the target cell type, and the acceptable level of toxicity. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision.

References

A Head-to-Head Comparison: Cys(Npys)-(D-Arg)9 Peptide vs. Lipofection Reagents for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and non-toxic delivery of therapeutic molecules into cells is a critical bottleneck. This guide provides an objective comparison of two prominent delivery technologies: the cell-penetrating peptide Cys(Npys)-(D-Arg)9 and widely used lipofection reagents. This comparison is supported by experimental data to aid in the selection of the most appropriate delivery method for your research needs.

The this compound peptide is a cell-penetrating peptide (CPP) composed of nine D-isomers of arginine, which provides resistance to proteolytic degradation. The N-terminal cysteine is modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, enabling the straightforward conjugation of cargo molecules, such as proteins or siRNA, through a disulfide bond. This bond is readily cleaved within the reducing environment of the cell, releasing the active cargo.

Lipofection reagents are cationic lipid-based formulations that form complexes with negatively charged molecules like nucleic acids or proteins. These lipid complexes, known as liposomes, fuse with the cell membrane to deliver their cargo into the cytoplasm. Commercially available reagents such as Lipofectamine™ are extensively used for transfection experiments.

Performance Comparison: this compound vs. Lipofection Reagents

Direct comparative studies quantifying the delivery efficiency of this compound against lipofection reagents for the same cargo and cell line are limited in publicly available literature. However, by collating data from studies using similar poly-arginine peptides and popular lipofection reagents in comparable cell lines, we can provide a useful, albeit indirect, comparison.

The following tables summarize quantitative data on the delivery efficiency and cytotoxicity of a nona-arginine (R9) peptide and Lipofectamine™ reagents for various cargo types in commonly used cell lines like HeLa and HEK293T.

Table 1: Delivery Efficiency of Nona-Arginine Peptides vs. Lipofection Reagents

Delivery VehicleCargo TypeCell LineEfficiency MetricReported EfficiencyCitation
Nona-arginine (R9) shRNA plasmidHeLaTransfection Efficiency>30% (at N/P ratio ≥ 30)[1]
PEI (Polyethylenimine) shRNA plasmidHeLaTransfection EfficiencySignificantly higher than R9 at optimal N/P ratio[1]
Peptide Nanocarrier pDNA (GFP)HeLaTransfection EfficiencyHigher than Lipofectin[2]
Lipofectin pDNA (GFP)HeLaTransfection EfficiencyLower than peptide nanocarrier[2]
PepFect14 (CPP) Cas9 RNPHEK293TGene Editing EfficiencyUp to 80%
Lipofectamine RNAiMAX Cas9 RNPHEK293TGene Editing EfficiencySimilar to or lower than PepFect14
Lipofectamine CRISPRMax Cas9 RNPHEK293TGene Editing EfficiencySimilar to or lower than PepFect14
Lipofectamine 3000 Plasmid DNA (GFP)HeLaTransfection Efficiency~41% (48h post-transfection)
Lipofectamine 3000 Cas9 RNPHEK293TGenome Editing Efficiency~85%

N/P ratio refers to the ratio of nitrogen atoms in the cationic polymer/peptide to the phosphate groups in the nucleic acid.

Table 2: Cytotoxicity Profile

Delivery VehicleCell LineCytotoxicity MetricReported CytotoxicityCitation
Nona-arginine (R9) HeLaCell Viability (MTT assay)Significantly lower toxicity than PEI at all N/P ratios[1]
PEI (Polyethylenimine) HeLaCell Viability (MTT assay)Significantly higher toxicity than R9
Lipofectamine 3000 HeLaCell Viability (MTT assay)Significant reduction in cell viability compared to control

Signaling Pathways and Experimental Workflows

The successful delivery of cargo into a cell and its subsequent biological effect involves a series of steps. The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow for comparing delivery efficiency.

G Cellular Uptake and Cargo Release Pathways cluster_0 This compound Pathway cluster_1 Lipofection Pathway a This compound-Cargo Conjugate b Electrostatic Interaction with Cell Membrane a->b c Direct Translocation / Endocytosis b->c d Endosomal Escape c->d If Endocytosis e Disulfide Bond Cleavage in Cytosol c->e If Direct Translocation d->e f Active Cargo Release e->f g Liposome-Cargo Complex h Fusion with Cell Membrane g->h i Endocytosis h->i j Endosomal Escape i->j k Cargo Release in Cytosol j->k

Caption: Cellular uptake mechanisms for this compound and lipofection reagents.

G Experimental Workflow for Delivery Efficiency Comparison cluster_0 Preparation cluster_1 Cell Treatment cluster_2 Analysis prep1 Conjugate Cargo to this compound treat Incubate Cells with Delivery Complexes prep1->treat prep2 Complex Cargo with Lipofection Reagent prep2->treat analysis1 Assess Delivery Efficiency (e.g., Flow Cytometry, Microscopy) treat->analysis1 analysis2 Measure Functional Outcome (e.g., Gene Knockdown, Reporter Expression) treat->analysis2 analysis3 Evaluate Cytotoxicity (e.g., MTT Assay) treat->analysis3

Caption: Workflow for comparing this compound and lipofection delivery.

Experimental Protocols

Protocol 1: Conjugation of Cysteine-Containing Cargo to this compound

This protocol describes the formation of a disulfide bond between the this compound peptide and a cargo molecule containing a free cysteine residue.

Materials:

  • This compound peptide

  • Cysteine-containing cargo (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-7.5, degassed.

  • Quenching solution (optional): L-cysteine solution.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound peptide in the conjugation buffer to a final concentration of 1-5 mM.

    • Dissolve the cysteine-containing cargo in the conjugation buffer. The concentration will depend on the specific cargo.

  • Conjugation Reaction:

    • Mix the this compound solution with the cargo solution at a desired molar ratio (e.g., 10:1 to 20:1 peptide-to-cargo ratio).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction progress can be monitored by observing the release of the yellow-colored 3-nitro-2-thiopyridone byproduct, which can be measured spectrophotometrically at 386 nm.

  • Quenching (Optional):

    • To stop the reaction, add an excess of L-cysteine to the reaction mixture to react with any remaining this compound.

  • Purification:

    • Remove the unreacted peptide and byproduct by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in the molecular weight of the cargo) or mass spectrometry.

Protocol 2: Delivery of Conjugated Cargo into Cultured Cells

Materials:

  • This compound-cargo conjugate

  • Cultured cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • PBS

Procedure:

  • Cell Seeding:

    • Seed the cells in a suitable culture plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Delivery Complex:

    • Dilute the this compound-cargo conjugate to the desired final concentration in serum-free cell culture medium. The optimal concentration should be determined empirically for each cargo and cell type but typically ranges from 1 to 10 µM.

  • Cell Treatment:

    • Wash the cells once with PBS.

    • Remove the PBS and add the diluted conjugate solution to the cells.

    • Incubate the cells with the conjugate for 1-4 hours at 37°C in a CO2 incubator.

  • Post-incubation:

    • Remove the conjugate-containing medium and wash the cells twice with PBS to remove any conjugate that is not internalized.

    • Add complete cell culture medium to the cells and return them to the incubator.

  • Analysis:

    • Analyze the cells for cargo delivery and functional effect at an appropriate time point (e.g., 24-48 hours).

Protocol 3: Lipofectamine™ 3000 Transfection (for comparison)

Follow the manufacturer's protocol for Lipofectamine™ 3000. A general outline for a 24-well plate format is provided below.

Materials:

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Cargo (e.g., plasmid DNA)

  • Cultured cells

Procedure:

  • Cell Seeding:

    • Seed cells to be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • Dilute the cargo (e.g., 500 ng of plasmid DNA) in Opti-MEM™.

    • Add P3000™ Reagent to the diluted cargo.

    • In a separate tube, dilute Lipofectamine™ 3000 Reagent in Opti-MEM™.

    • Combine the diluted cargo/P3000™ mixture with the diluted Lipofectamine™ 3000 and incubate for 10-15 minutes at room temperature.

  • Transfection:

    • Add the lipid-cargo complexes to the cells.

    • Incubate for 24-72 hours before analysis.

Conclusion

Both this compound and lipofection reagents are effective tools for intracellular delivery. The choice between them will depend on the specific application, cargo type, and cell line.

  • This compound and other poly-arginine peptides offer the advantage of potentially lower cytotoxicity compared to some lipofection reagents. They are particularly well-suited for the delivery of proteins and peptides that can be engineered to contain a cysteine residue for conjugation. The delivery mechanism can involve direct translocation across the cell membrane, which may be advantageous for avoiding endosomal degradation.

  • Lipofection reagents are highly efficient for nucleic acid transfection and are widely established with optimized protocols for many cell lines. However, they can exhibit significant cytotoxicity, which may affect experimental outcomes.

For novel therapeutic development, particularly for protein-based drugs, the lower toxicity profile of cell-penetrating peptides like this compound makes them an attractive option. For routine in vitro nucleic acid transfection, lipofection reagents remain a powerful and convenient choice. It is recommended to empirically test and optimize the delivery method for each specific experimental system.

References

Verifying Intracellular Protein Delivery: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful intracellular delivery of therapeutic proteins is a critical step in the development of novel biologics. This guide provides an objective comparison of three widely used analytical techniques—Western blot analysis, fluorescence microscopy, and flow cytometry—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The ability to deliver functional proteins into living cells holds immense therapeutic potential. However, verifying that the protein has not only crossed the cell membrane but also remains intact and has reached its intracellular target is a significant analytical challenge. This guide delves into the principles, protocols, and comparative performance of Western blot, fluorescence microscopy, and flow cytometry for this purpose.

At a Glance: Comparison of Key Analytical Methods

FeatureWestern Blot AnalysisFluorescence MicroscopyFlow Cytometry
Primary Output Protein size and relative quantityProtein localization and spatial distributionPercentage of positive cells and fluorescence intensity per cell
Quantification Semi-quantitativeQualitative to semi-quantitativeQuantitative
Throughput Low to mediumLow to mediumHigh
Cellular Information Population average from cell lysateSingle-cell, subcellular resolutionSingle-cell, population statistics
Protein Information Molecular weight, antibody specificityLocation, co-localization with organellesPresence, relative amount per cell
Sample Preparation Cell lysis, protein extractionFixation, permeabilization, stainingFixation, permeabilization, staining
Instrumentation Electrophoresis and blotting apparatus, imaging systemFluorescence or confocal microscopeFlow cytometer

Quantitative Data Comparison

The following tables summarize representative quantitative data from studies utilizing these techniques to assess intracellular protein delivery. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, cell types, and delivery vectors.

Table 1: Quantification of Intracellular Protein Delivery Efficiency

MethodProtein DeliveredCell LineDelivery SystemReported Efficiency/MetricSource
Flow Cytometry R-Phycoerythrin (R-PE)HeLaNon-peptide based reagent~80% fluorescent cells with 1-2 µg R-PE[1]
Fluorescence Microscopy R-Phycoerythrin (R-PE)HeLaNon-peptide based reagentQualitative confirmation of cytoplasmic release[1]
Western Blot GFP and ESRRBhTSCs and hBMSCsCell-penetrating peptide (CPP)Confirmed presence of intact delivered protein

Note: This table presents data from different studies to illustrate the type of quantitative information each technique provides.

In-Depth Analysis of Each Technique

Western Blot Analysis: The Gold Standard for Protein Identification

Western blot is a cornerstone technique for identifying specific proteins in a complex mixture and confirming their molecular weight.[2][3] While it is considered semi-quantitative, it provides invaluable information about the integrity of the delivered protein.

Advantages:

  • High Specificity: Confirms the presence of the target protein at its expected molecular weight.

  • Integrity Check: Can detect degradation or modification of the delivered protein.

  • Widely Accessible: Standard equipment is available in most molecular biology labs.[3]

Disadvantages:

  • Semi-Quantitative: Provides relative rather than absolute quantification.

  • Population Average: Analysis of cell lysates provides an average signal from a population of cells, potentially masking cell-to-cell variability.

  • Labor-Intensive: The process is multi-stepped and can be time-consuming.

Fluorescence Microscopy: Visualizing Intracellular Localization

Fluorescence microscopy offers unparalleled insight into the subcellular localization of delivered proteins. By tagging the protein of interest with a fluorophore, researchers can directly visualize its journey into the cell and its distribution within different compartments.

Advantages:

  • Spatial Resolution: Provides direct visualization of protein localization at the single-cell and subcellular level.

  • Co-localization Studies: Allows for the investigation of protein co-localization with specific organelles.

  • Live-Cell Imaging: Can be adapted for real-time tracking of protein delivery in living cells.

Disadvantages:

  • Lower Throughput: Image acquisition and analysis can be time-consuming for large numbers of cells.

  • Quantification Challenges: While software can quantify fluorescence intensity, it can be less precise than flow cytometry.

  • Photobleaching: Fluorophores can lose their fluorescence upon prolonged exposure to light.

Flow Cytometry: High-Throughput Quantitative Analysis

Flow cytometry is a powerful technique for rapidly analyzing a large number of single cells. For intracellular protein delivery, it can provide robust quantitative data on the percentage of cells that have taken up the protein and the relative amount of protein per cell.

Advantages:

  • High-Throughput Quantification: Can analyze thousands of cells per second, providing statistically significant data.

  • Single-Cell Analysis: Measures protein uptake on a cell-by-cell basis, revealing population heterogeneity.

  • Multiparametric Analysis: Can simultaneously measure multiple parameters, such as cell viability and the presence of other markers.

Disadvantages:

  • No Spatial Information: Does not provide information on the subcellular localization of the protein.

  • Requires Cell Suspension: Adherent cells must be detached, which can potentially alter cell physiology.

  • Indirect Measurement: Relies on fluorescence intensity, which may not always directly correlate with the absolute number of protein molecules.

Experimental Workflows and Protocols

To effectively utilize these techniques, it is crucial to follow well-defined experimental protocols. Below are generalized workflows and detailed methodologies for each technique, which should be optimized for specific experimental conditions.

Experimental Workflow for Confirming Intracellular Protein Delivery

G cluster_0 Protein Delivery cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation a Treat cells with protein delivery system b Harvest and wash cells a->b c Lyse cells for Western Blot b->c d Fix and permeabilize cells for Microscopy/Flow Cytometry b->d e Western Blot c->e f Fluorescence Microscopy d->f g Flow Cytometry d->g h Confirm protein size and relative amount e->h i Visualize subcellular localization f->i j Quantify delivery efficiency (% positive cells, MFI) g->j

Caption: General experimental workflow for confirming intracellular protein delivery.

Detailed Experimental Protocols

Western Blot Protocol for Intracellular Protein

  • Cell Lysis:

    • Wash cells treated with the protein delivery system with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix a standardized amount of protein from each sample with Laemmli buffer and heat to denature.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the delivered protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensity to determine the relative amount of protein.

Fluorescence Microscopy Protocol for Intracellular Protein

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat the cells with the fluorescently labeled protein delivery system.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with a solution of 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to the cell interior.

  • Staining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).

    • (Optional) If the delivered protein is not fluorescently labeled, incubate with a specific primary antibody followed by a fluorescently labeled secondary antibody.

    • (Optional) Counterstain with a nuclear stain (e.g., DAPI) and/or organelle-specific dyes.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence or confocal microscope.

Flow Cytometry Protocol for Intracellular Protein

  • Cell Preparation:

    • Harvest the cells (for adherent cells, use a gentle detachment method).

    • Wash the cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or Triton X-100).

  • Staining:

    • Incubate the permeabilized cells with a fluorescently labeled antibody specific to the delivered protein.

    • Wash the cells to remove unbound antibody.

  • Data Acquisition:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, collecting data on fluorescence intensity.

  • Data Analysis:

    • Gate the cell population of interest and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Logical Relationships in Method Selection

The choice of analytical method depends heavily on the specific research question. The following diagram illustrates a decision-making process for selecting the most appropriate technique.

G cluster_0 Primary Research Question cluster_1 Recommended Primary Technique cluster_2 Complementary Techniques for Deeper Insight a Is the delivered protein intact and of the correct size? d Western Blot a->d b Where is the protein located inside the cell? e Fluorescence Microscopy b->e c What percentage of cells have taken up the protein? f Flow Cytometry c->f h Flow Cytometry (for high-throughput quantification) d->h Quantitative follow-up e->f Population-level quantification f->e Localization of uptake i Western Blot (to confirm protein integrity) f->i Confirmation of protein integrity g Fluorescence Microscopy (to confirm intracellular location)

Caption: Decision tree for selecting an analytical method.

Conclusion

The confirmation of intracellular protein delivery requires a multi-faceted analytical approach. Western blot, fluorescence microscopy, and flow cytometry each provide unique and complementary information. While Western blot is essential for verifying protein integrity and size, fluorescence microscopy offers invaluable spatial context, and flow cytometry delivers robust, high-throughput quantification of delivery efficiency. For a comprehensive understanding, a combination of these techniques is often the most powerful strategy, allowing researchers to confidently validate the success of their intracellular protein delivery systems.

References

head-to-head comparison of different cell-penetrating peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cell-Penetrating Peptides

Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can translocate across the plasma membrane of eukaryotic cells and facilitate the intracellular delivery of various molecular cargoes.[1][2] This unique ability has positioned them as promising vectors for the delivery of therapeutics and diagnostic agents, including small molecules, nucleic acids, proteins, and nanoparticles.[3][4]

The efficacy of a CPP is determined by several factors, including its cellular uptake efficiency, cytotoxicity, and the nature of the cargo it carries. The choice of CPP can significantly impact the outcome of an experiment or the effectiveness of a therapeutic strategy. This guide provides a head-to-head comparison of several widely-used CPPs, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate peptide for their needs.

Performance Comparison of Key Cell-Penetrating Peptides

The selection of a CPP is often a trade-off between delivery efficiency and cellular toxicity. The following tables summarize quantitative data on the performance of several common CPPs. It is crucial to note that performance is highly dependent on the specific cargo, cell type, and experimental conditions.[5]

Table 1: Cellular Uptake Efficiency

The ability of a CPP to deliver cargo into a cell is its primary function. Efficiency can vary dramatically depending on the cargo's size and physicochemical properties.

Cell-Penetrating PeptideCargo TypeCell LineConcentrationUptake Efficiency / ObservationsReference
Tat (48-60) Fluorescein (small molecule)HeLa, CHO10 µMPoor uptake compared to Penetratin and TP10.
Avidin (60 kDa protein)HeLa10 µMHigh uptake when covalently conjugated to the protein.
Penetratin Fluorescein (small molecule)HeLa, CHO10 µMAverage uptake efficiency.
dsDNAHeLa, CHO10 µMPromotes dose-dependent uptake.
TP10 Fluorescein, dsDNA, AvidinHeLa, CHO10 µMThe most efficient CPP for all tested cargos.
Poly-Arginine (R9) Fluorescein (small molecule)Caco-250 µMDid not significantly improve paracellular permeability.
Penetramax FITC-dextran (small molecule)Caco-250 µMSignificantly increased paracellular permeability.
Shuffle FITC-dextran (small molecule)Caco-250 µMSignificantly increased paracellular permeability.

Note: Efficiency is often measured by fluorescence intensity of a labeled cargo inside the cell, quantified via flow cytometry or microscopy.

Table 2: Cytotoxicity Comparison

Low cytotoxicity is essential for any therapeutic or in vivo application. Toxicity is typically concentration-dependent.

Cell-Penetrating PeptideCell LineConcentrationCytotoxicity MeasurementObservationReference
Tat (48-60) Caco-2Up to 100 µMCytotox Red / AlamarBlueNo evident cytotoxic effect.
HeLa, CHO20 µMMembrane Perturbation / ProliferationLabeled Tat shows higher membrane perturbation and reduced proliferation compared to unlabeled.
Penetratin Caco-2Up to 100 µMCytotox Red / AlamarBlueNo evident cytotoxic effect.
HeLa, CHOUp to 50 µMMembrane Perturbation / ProliferationVirtually no toxicity observed.
TP10 HeLa, CHO> 20 µMMembrane Perturbation / ProliferationShows a correlation between high efficacy and toxicity at higher concentrations.
Poly-Arginine (R9) Caco-2Up to 100 µMCytotox Red / AlamarBlueNo evident cytotoxic effect.
Mice (in vivo)> 2 µmolSystemic AdministrationCauses acute toxicity at doses 4-fold lower than activatable CPPs (ACPPs).
Penetramax Caco-2100 µMCytotox Red / AlamarBlueSignificant toxicity observed only at the highest concentration.
Shuffle Caco-2100 µMCytotox Red / AlamarBlueSignificant toxicity observed only at the highest concentration.

Visualizing CPP Mechanisms and Workflows

Understanding the pathways of cellular entry and the experimental process for evaluation is critical for CPP research.

G cluster_selection Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_endpoints Endpoints cluster_analysis Phase 3: Analysis cpp_select Select CPPs for Comparison (e.g., Tat, Penetratin, TP10) conjugation Conjugate or Complex CPP with Cargo cpp_select->conjugation cargo_prep Prepare Cargo (e.g., Fluorescent Dye, Protein, DNA) cargo_prep->conjugation incubation Incubate Cells with CPP-Cargo Complex conjugation->incubation cell_culture Culture Adherent or Suspension Cells cell_culture->incubation uptake_assay Cellular Uptake Assay (Flow Cytometry, Microscopy) incubation->uptake_assay toxicity_assay Cytotoxicity Assay (MTT, LDH, AlamarBlue) incubation->toxicity_assay data_quant Quantify Data (Fluorescence Intensity, % Viability) uptake_assay->data_quant toxicity_assay->data_quant comparison Head-to-Head Comparison data_quant->comparison

Caption: General workflow for the comparative evaluation of CPPs.

G cluster_direct Direct Translocation (Energy-Independent) extracellular Extracellular Space cpp CPP-Cargo Complex membrane cpp->membrane 1. Membrane Binding (Electrostatic Interaction) cpp->direct_path 2a. macropino Macropinocytosis cpp->macropino 2b. clathrin Clathrin-Mediated cpp->clathrin caveolae Caveolae-Mediated cpp->caveolae cytosol Cytosol endosome Early Endosome lysosome Lysosome (Degradation) endosome->lysosome Endosomal Trafficking endosome->lysosome release Cargo Release endosome->release Endosomal Escape direct_path->release Pore Formation or Membrane Destabilization macropino->endosome clathrin->endosome caveolae->endosome

Caption: Major cellular uptake pathways for CPPs.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

Protocol 1: Cellular Uptake Quantification via Fluorescence

This protocol describes a general method for quantifying the cellular uptake of a fluorescently labeled CPP-cargo complex using fluorescence microscopy and subsequent analysis.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • 24-well plates

  • Complete culture medium

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled CPP-cargo complex (e.g., FITC-labeled)

  • Lysis buffer (0.1 M NaOH)

  • Fluorescence microscope

  • Plate-reader spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of approximately 1.6 x 10⁵ cells per well and culture overnight in complete medium to allow for attachment.

  • Preparation: On the day of the experiment, aspirate the culture medium and gently wash the cells twice with PBS.

  • Incubation: Add the fluorescently labeled CPP-cargo complex, diluted to the desired concentration in serum-free medium, to each well. Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Washing: After incubation, aspirate the medium containing the CPPs and wash the cells thoroughly with PBS three times to remove any non-internalized, membrane-bound peptides.

  • Imaging (Qualitative): Image the cells using a fluorescence microscope to visually confirm internalization and observe the subcellular distribution.

  • Cell Lysis (Quantitative): Add lysis buffer (e.g., 300 µL/well) to each well and incubate for 10 minutes to lyse the cells.

  • Quantification: Transfer the supernatant (cell lysate) to a new plate. Measure the fluorescence intensity using a plate-reader spectrophotometer at the appropriate excitation and emission wavelengths (e.g., 485 nm/535 nm for FITC).

  • Normalization: Measure the total protein concentration of the lysate using a standard method (e.g., Bradford assay). Normalize the fluorescence intensity to the total cellular protein amount (fluorescence intensity per mg of protein) to account for variations in cell number.

Protocol 2: Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol measures cell viability by assessing the metabolic activity of cells, providing a quantitative measure of CPP-induced cytotoxicity.

Materials:

  • Cell line of interest (e.g., Caco-2 cells)

  • 96-well plates

  • Complete culture medium

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • CPP solutions at various concentrations

  • Resazurin sodium salt solution (e.g., AlamarBlue)

  • Positive control for toxicity (e.g., 70% Ethanol or Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells onto a 96-well plate (e.g., 15,000 cells/well) and grow until they reach 80–90% confluency.

  • Treatment: Aspirate the growth medium and replace it with serum-free medium containing various concentrations of the CPPs to be tested. Include untreated cells as a negative control (100% viability) and cells treated with a cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 1 to 24 hours) under standard growth conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: After incubation, wash the cells once with PBS. Then, add the resazurin solution (typically diluted 1:10 in serum-free medium) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours, protected from light. During this time, viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Measurement: Measure the fluorescence of each well using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each CPP concentration by normalizing the fluorescence values to the negative control (untreated cells).

    • Cell Viability (%) = [(Fluorescence of Treated Cells - Fluorescence of Blank) / (Fluorescence of Untreated Cells - Fluorescence of Blank)] x 100

Conclusion

The field of cell-penetrating peptides offers a versatile toolkit for intracellular delivery. This guide highlights that there is no single "best" CPP; the optimal choice is application-specific. Peptides like TP10 show broad and high efficiency but may present toxicity at higher concentrations. In contrast, established peptides like Penetratin and Tat offer a reliable, low-toxicity baseline, though their efficiency is highly cargo-dependent. Newer synthetic peptides such as Penetramax and Shuffle show promise for specific applications like enhancing paracellular permeability with manageable toxicity.

For drug development professionals and researchers, it is imperative to perform a head-to-head comparison using standardized protocols with the specific cargo and cell model of interest. Careful consideration of both uptake efficiency and cytotoxicity will lead to the successful application of CPPs in research and medicine.

References

A Head-to-Head Comparison: Nanobody-R9 vs. Lipofectamine for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the comparative effectiveness of Nanobody-R9 and Lipofectamine for siRNA-mediated gene silencing, supported by experimental data and detailed protocols.

In the realm of RNA interference (RNAi), the effective delivery of small interfering RNA (siRNA) into target cells remains a critical hurdle. Two prominent methods, the targeted delivery system using Nanobody-R9 and the widely used lipid-based transfection reagent Lipofectamine, offer distinct approaches to achieving gene knockdown. This guide provides an objective comparison of their performance, drawing upon available experimental data to assist researchers in selecting the optimal delivery strategy for their specific needs.

Performance Comparison at a Glance

A summary of the key performance indicators for Nanobody-R9 and Lipofectamine in siRNA delivery is presented below. Direct comparative data is available for knockdown efficiency, while cytotoxicity and cellular uptake are evaluated based on individual studies.

Performance MetricNanobody-R9LipofectamineKey Findings
Knockdown Efficiency ~35.4% reduction in target protein (GAPDH) at a 30:1 molar ratio[1]~60.4% reduction in target protein (GAPDH)[1]In a direct comparison study, Lipofectamine demonstrated higher knockdown efficiency for the housekeeping gene GAPDH.[1]
Cytotoxicity Generally reported as having low cytotoxicity and preserving membrane integrity.[2]Dose-dependent cytotoxicity is a known factor, with higher concentrations impacting cell viability.[3]While direct comparative quantitative data is limited, Lipofectamine is associated with more significant cytotoxicity concerns, particularly at higher concentrations.
Cellular Uptake Cellular influx of siRNA increases with a higher Nanobody-R9 to siRNA ratio.Efficient cellular uptake is well-documented, though it can be cell-type dependent.Both methods facilitate siRNA uptake, with Nanobody-R9 offering a targeted approach. Quantitative head-to-head comparisons of uptake efficiency are not readily available.

Delving into the Mechanisms: How They Work

The distinct mechanisms of action for Nanobody-R9 and Lipofectamine underpin their differing performance characteristics.

Nanobody-R9: Targeted Delivery

The Nanobody-R9 system leverages the specificity of a nanobody, a small antibody fragment, to target a specific cell surface receptor, such as the epidermal growth factor receptor (EGFR). The nanobody is fused to a cell-penetrating peptide, a poly-arginine tail (R9), which electrostatically interacts with the negatively charged siRNA, forming a complex. This complex is then internalized by the target cell through receptor-mediated endocytosis.

cluster_extracellular Extracellular Space cluster_cell Target Cell NbR9 Nanobody-R9 Complex Nanobody-R9-siRNA Complex NbR9->Complex Binds siRNA siRNA siRNA->Complex Binds RISC RISC siRNA->RISC Incorporation Receptor Cell Surface Receptor (e.g., EGFR) Complex->Receptor Targets Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Endosome->siRNA Endosomal Escape mRNA Target mRNA RISC->mRNA Binds & Cleaves Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA No_Protein No Protein Translation Cleaved_mRNA->No_Protein

Figure 1: Nanobody-R9 mediated siRNA delivery pathway.

Lipofectamine: Cationic Lipid-Mediated Transfection

Lipofectamine is a cationic lipid formulation that forms lipoplexes with negatively charged siRNA molecules. These lipoplexes fuse with the cell membrane, which is also lipid-based, facilitating the release of the siRNA into the cytoplasm.

cluster_extracellular Extracellular Space cluster_cell Target Cell Lipofectamine Lipofectamine Lipoplex Lipoplex (Lipofectamine-siRNA) Lipofectamine->Lipoplex Forms siRNA siRNA siRNA->Lipoplex Forms RISC RISC siRNA->RISC Incorporation Endosome Endosome Lipoplex->Endosome Endocytosis Endosome->siRNA Endosomal Escape mRNA Target mRNA RISC->mRNA Binds & Cleaves Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA No_Protein No Protein Translation Cleaved_mRNA->No_Protein

Figure 2: Lipofectamine-mediated siRNA delivery pathway.

Experimental Protocols

Detailed methodologies for siRNA delivery using Nanobody-R9 and Lipofectamine are provided below.

Nanobody-R9 Mediated siRNA Delivery Protocol

This protocol is based on the methodology described in the study by Nagai et al. (2021).

  • Complex Formation:

    • Mix 20 picomoles of siRNA with 120 or 600 picomoles of Nanobody-R9 (corresponding to molar ratios of 1:6 and 1:30, respectively).

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of the Nanobody-R9-siRNA complex.

  • Cell Treatment:

    • Add the complex to cultured A431 cells.

    • Incubate the cells for 72 hours.

  • Assessment of Knockdown:

    • Harvest the cells and prepare cell extracts.

    • Analyze the amount of the target protein (e.g., GAPDH) by Western blot analysis.

Lipofectamine RNAiMAX™ Transfection Protocol

This protocol is a generalized procedure based on manufacturer's guidelines and common laboratory practices.

  • Cell Seeding:

    • One day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes (per well):

    • siRNA dilution: Dilute 1 to 30 pmol of siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.

    • Lipofectamine RNAiMAX dilution: Gently mix the Lipofectamine RNAiMAX reagent. Dilute 0.5 to 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.

    • Complex formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 100 µL of the siRNA-lipid complexes to each well containing cells and medium.

    • Mix gently by rocking the plate back and forth.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Assessment of Knockdown:

    • Harvest the cells and analyze the target gene expression at the mRNA (e.g., by RT-qPCR) or protein level (e.g., by Western blot).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a comparative experiment assessing the RNAi effect of siRNA delivered by Nanobody-R9 versus Lipofectamine.

cluster_preparation Preparation cluster_delivery siRNA Delivery cluster_treatment Cell Treatment & Incubation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., A431) NbR9_Treatment Treat cells with NbR9-siRNA complex Cell_Culture->NbR9_Treatment Lipo_Treatment Treat cells with Lipofectamine-siRNA complex Cell_Culture->Lipo_Treatment siRNA_Prep siRNA Preparation NbR9_Complex Nanobody-R9-siRNA Complex Formation siRNA_Prep->NbR9_Complex Lipo_Complex Lipofectamine-siRNA Complex Formation siRNA_Prep->Lipo_Complex NbR9_Complex->NbR9_Treatment Lipo_Complex->Lipo_Treatment Incubation Incubate for 24-72 hours NbR9_Treatment->Incubation Lipo_Treatment->Incubation Knockdown Gene Knockdown Analysis (Western Blot/qPCR) Incubation->Knockdown Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Uptake Cellular Uptake Analysis (FACS/Microscopy) Incubation->Uptake

References

A Comparative Review of Cys(Npys)-(D-Arg)9 Efficacy in Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy and methodology of the cell-penetrating peptide Cys(Npys)-(D-Arg)9 reveals its potential as a versatile carrier for delivering a range of macromolecules into various cell types. This guide synthesizes key findings from pivotal studies, offering a comparative analysis of its performance and detailed experimental protocols for researchers in drug development and cellular biology.

The cell-penetrating peptide (CPP) this compound, a nona-D-arginine peptide featuring an N-terminal cysteine activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, has emerged as a promising tool for intracellular delivery. Its cationic nature facilitates cellular uptake, while the Npys-activated cysteine allows for the straightforward conjugation of cargo molecules through a disulfide linkage. This review collates and compares the efficacy of this compound in delivering proteins and small interfering RNAs (siRNAs) into different cell lines, as documented in key research articles.

Comparative Efficacy of this compound in Different Cell Lines

The effectiveness of this compound as a delivery vehicle has been demonstrated across various cell types, from mammalian cell lines to plant microspores. The following tables summarize the quantitative data on its efficacy in these diverse systems.

Cell Line Cargo Peptide:Cargo Ratio (molar) Concentration Incubation Time Efficacy (% Gene Disruption) Reference
HeLaTALEN Protein (CCR5-targeting)15:11.0 µM2 hr~10%Liu J, et al. (2014)[1][2]
HeLaTALEN Protein (CCR5-targeting)30:11.0 µM2 hr~15%Liu J, et al. (2014)[1][2]
HEK293TALEN Protein (BMPR1A-targeting)30:11.0 µM2 hr~5%Liu J, et al. (2014)[1]
HEK293TALEN Protein (BMPR1A-targeting)60:11.0 µM2 hr~12%Liu J, et al. (2014)
Cell Type Cargo Peptide Conjugate Delivery Efficiency Key Observation Reference
Human Primary T-cellsFITC-siRNAscFvCD7-9R~95%T-cell specific delivery with minimal toxicity.Kumar P, et al. (2008)
Wheat MicrosporesmCherry ProteinThis compound-mCherryHigh binding affinityCationic CPPs showed the highest binding to negatively charged microspore exine.Bilichak A, et al. (2015)

Detailed Experimental Protocols

Reproducibility in scientific research hinges on detailed methodologies. Below are the protocols extracted from the cited literature for the key experiments involving this compound.

Conjugation of this compound to Protein Cargo

This protocol is adapted from the methodology used for conjugating the peptide to mCherry and TALEN proteins.

Materials:

  • Purified protein with an available cysteine residue (e.g., Cys-mCherry or TALEN)

  • This compound peptide

  • HEPES SEC buffer (pH 7.5) or PBS

  • Nuclease-free water

Procedure:

  • Prepare a solution of the purified protein at a concentration of 1 nmol in 50 µL of HEPES SEC buffer or PBS.

  • Prepare a solution of this compound peptide at the desired molar excess (e.g., 15, 30, or 60 nmol) in 50 µL of nuclease-free water.

  • Combine the protein and peptide solutions.

  • Allow the reaction to proceed at room temperature for at least 1 hour without mixing. The Npys group on the peptide will react with the free thiol of the protein's cysteine residue to form a disulfide bond.

  • The resulting conjugate is ready for use in cell delivery experiments.

Delivery of TALEN Proteins into Mammalian Cells

This protocol, based on the work of Liu et al. (2014), details the delivery of this compound-conjugated TALEN proteins into HeLa and HEK293 cells.

Cell Culture and Seeding:

  • Maintain HeLa and HEK293 cells in DMEM supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.

  • Seed 1x10^5 cells per well in a 24-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Treatment with TALEN-Peptide Conjugate:

  • After 24 hours, wash the cells with serum-free medium (SFM).

  • Treat the cells with the TALEN-Cys(Npys)-(D-Arg)9 conjugate at the desired final concentration (e.g., 1.0 µM) in SFM.

  • Incubate the cells with the conjugate for 2 hours at 37°C.

  • Following incubation, wash the cells with SFM to remove excess conjugate.

  • Add fresh serum-containing medium and incubate the cells at 30°C for 24 hours, followed by a 24-hour incubation at 37°C.

Quantification of Gene Disruption by Surveyor Nuclease Assay

The Surveyor nuclease assay is a method to detect and quantify mutations and indels in a target DNA sequence.

Genomic DNA Extraction and PCR Amplification:

  • Harvest the cells and extract genomic DNA using a suitable kit.

  • Amplify the target genomic locus (e.g., CCR5 or BMPR1A) using high-fidelity PCR.

Heteroduplex Formation:

  • Mix equal amounts of the PCR product from the treated sample with PCR product from a wild-type (untreated) sample.

  • Denature the mixed PCR products by heating to 95°C and then allow them to re-anneal by slowly cooling to room temperature. This process forms heteroduplexes between wild-type and mutated DNA strands.

Nuclease Digestion and Analysis:

  • Treat the annealed DNA with Surveyor nuclease according to the manufacturer's protocol. The nuclease specifically cleaves at mismatched base pairs in the heteroduplexes.

  • Analyze the digestion products by agarose or polyacrylamide gel electrophoresis.

  • Quantify the intensity of the cleaved and uncleaved DNA bands to determine the percentage of gene disruption.

T-cell Specific siRNA Delivery using scFvCD7-9R Conjugate

This protocol is derived from the study by Kumar et al. (2008) demonstrating targeted siRNA delivery to T-cells.

Preparation of scFvCD7-9R/siRNA Complex:

  • A single-chain antibody fragment (scFv) targeting the T-cell surface marker CD7 is conjugated to the this compound peptide to create the scFvCD7-9R delivery vehicle.

  • FITC-labeled siRNA is complexed with the scFvCD7-9R conjugate.

In Vitro Delivery to Primary T-cells:

  • Isolate primary human CD3+ T-cells.

  • Incubate the T-cells with the scFvCD7-9R/FITC-siRNA complex.

  • Assess the uptake of the fluorescently labeled siRNA into the T-cells using flow cytometry.

Visualizing the Workflow and Mechanisms

To better illustrate the experimental processes and underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.

G cluster_conjugation Protein-Peptide Conjugation Protein-SH Protein with free thiol (-SH) Conjugate Protein-S-S-(D-Arg)9 Protein-SH->Conjugate Disulfide bond formation Peptide-Npys This compound Peptide-Npys->Conjugate

Protein-Peptide Conjugation Workflow

G Start Seed Cells (HeLa or HEK293) Incubate1 Incubate 24h Start->Incubate1 Wash1 Wash with SFM Incubate1->Wash1 Treat Add TALEN-Peptide Conjugate Wash1->Treat Incubate2 Incubate 2h Treat->Incubate2 Wash2 Wash with SFM Incubate2->Wash2 Incubate3 Incubate at 30°C (24h) then 37°C (24h) Wash2->Incubate3 Harvest Harvest Cells & Extract gDNA Incubate3->Harvest

TALEN Delivery Experimental Workflow

G gDNA Genomic DNA (Treated & WT) PCR PCR Amplification of Target Locus gDNA->PCR Heteroduplex Denaturation & Re-annealing to form Heteroduplexes PCR->Heteroduplex Digestion Surveyor Nuclease Digestion Heteroduplex->Digestion Analysis Gel Electrophoresis & Quantification Digestion->Analysis

Surveyor Nuclease Assay Workflow

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Cys(Npys)-(D-Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat all Cys(Npys)-(D-Arg)9 waste as chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to your institution's specific environmental health and safety (EHS) guidelines is mandatory.

This document provides a comprehensive guide for the proper disposal of this compound, a cell-penetrating peptide used in research. While this peptide is not broadly classified as hazardous, its full toxicological and environmental impact has not been extensively studied. Therefore, it is imperative to handle its disposal with caution to ensure personnel safety and environmental protection.

Quantitative Data Summary

ParameterRecommendationRationale
Waste Classification Non-hazardous chemical wasteIn the absence of specific data, treating the peptide as chemical waste is a prudent measure to prevent unintended environmental release.[1][2]
Aqueous Waste pH 6.0 - 8.0Neutral pH is generally a prerequisite for acceptance into institutional chemical waste streams.[1]
Solid Waste Container Labeled, sealed, and chemically resistant containerPrevents accidental exposure and clearly communicates the contents to waste management personnel.[2][3]
Liquid Waste Container Labeled, sealed, and leak-proof container compatible with the solvent usedEnsures safe containment and prevents spillage of the peptide solution.
Storage Pending Disposal Designated and secure secondary containment areaMinimizes the risk of spills and unauthorized access.

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of both solid this compound and solutions containing the peptide.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Solid Waste Disposal (Unused/Expired Peptide, Contaminated Labware):

  • Collection: Carefully place all solid waste contaminated with this compound, such as vials, pipette tips, and gloves, into a designated solid chemical waste container.

  • Labeling: The container must be clearly labeled as "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated and secure area, away from incompatible materials, until collection by your institution's EHS department.

3. Liquid Waste Disposal (Peptide Solutions):

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and leak-proof liquid chemical waste container.

  • Waste Segregation: Do not mix peptide solutions with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • pH Adjustment (for aqueous solutions): If required by your institution, neutralize the solution to a pH between 6.0 and 8.0 before collection.

  • Labeling: Clearly label the container with "Non-Hazardous Chemical Waste," the full chemical name "this compound," and the solvent used.

  • Storage: Store the sealed container in a designated secondary containment area until collection.

4. Final Disposal:

  • Arrange for the collection of the chemical waste with your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide all necessary documentation regarding the waste contents as required by your institution.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused peptide, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., peptide solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Arrange for Pickup by Institutional EHS store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Cys(Npys)-(D-Arg)9

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cys(Npys)-(D-Arg)9

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of the cell-penetrating peptide this compound is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.[1][2][3][4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire-resistant coats are advised when working with flammable solvents.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving or using Silver Shield gloves underneath disposable nitrile gloves for added protection, especially when handling concentrated solutions.
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment.

Operational Plan: Handling and Disposal

This section outlines the standard operating procedures for the safe handling and disposal of this compound, from receiving the compound to its final disposal.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage of Lyophilized Peptide : The lyophilized peptide is shipped at ambient temperature. Upon receipt, it should be stored at -20°C or lower in a tightly sealed container, away from moisture.

  • Storage of Reconstituted Peptide : Once reconstituted, the peptide solution can be aliquoted and stored at -20°C or lower to avoid repeated freeze-thaw cycles.

Reconstitution Protocol

This compound is a cell-penetrating peptide composed of nine D-Arginine residues and an activated cysteine. It has been noted to exhibit cytotoxicity toward microspore cells at concentrations above 1 nmol.

Reconstitution of Lyophilized Peptide:

  • Equilibration : Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.

  • Solvent Selection : this compound peptide is generally soluble in water. For potentially hydrophobic peptides, sterile bacteriostatic water is a good initial choice. If solubility is an issue, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.

  • Reconstitution Technique : Add the selected solvent to the vial containing the lyophilized peptide. Avoid shaking; instead, gently swirl or vortex to dissolve the peptide.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Materials : All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Aqueous Waste : Dilute aqueous solutions containing the peptide should also be collected as chemical waste.

  • Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Guides

To further clarify the procedural flow and potential mechanisms of action, the following diagrams are provided.

G Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Reconstitution cluster_use Experimental Use cluster_disposal Disposal Receive Receive Peptide Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Reconstitute Reconstitute in Solvent Equilibrate->Reconstitute Aliquot Aliquot for Use Reconstitute->Aliquot Experiment Perform Experiment Aliquot->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste Dispose Dispose per Regulations CollectWaste->Dispose G Potential Cellular Uptake of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide This compound CellMembrane Cell Membrane Peptide->CellMembrane Direct Translocation / Endocytosis Endosome Endosome CellMembrane->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.